endo-BCN-PEG4-Val-Cit-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C80H127N11O19 |
|---|---|
Molecular Weight |
1546.9 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C80H127N11O19/c1-15-53(8)70(64(103-13)47-66(93)91-38-24-30-63(91)72(104-14)54(9)73(95)84-55(10)71(94)57-25-19-18-20-26-57)89(11)77(99)68(51(4)5)88-76(98)69(52(6)7)90(12)80(102)110-48-56-31-33-58(34-32-56)85-74(96)62(29-23-36-82-78(81)100)86-75(97)67(50(2)3)87-65(92)35-39-105-41-43-107-45-46-108-44-42-106-40-37-83-79(101)109-49-61-59-27-21-16-17-22-28-60(59)61/h18-20,25-26,31-34,50-55,59-64,67-72,94H,15,21-24,27-30,35-49H2,1-14H3,(H,83,101)(H,84,95)(H,85,96)(H,86,97)(H,87,92)(H,88,98)(H3,81,82,100)/t53-,54+,55+,59-,60+,61?,62-,63-,64+,67-,68-,69-,70-,71+,72+/m0/s1 |
InChI Key |
SQKNRIOHJGDSGO-OJFXDSRXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Key Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endo-BCN-PEG4-Val-Cit-PAB-MMAE, a sophisticated drug-linker used in the development of next-generation Antibody-Drug Conjugates (ADCs). This document details its molecular structure, mechanism of action, key quantitative data, and detailed experimental protocols for its application in bioconjugation.
Introduction
This compound is a state-of-the-art, cleavable ADC linker system designed for the targeted delivery of the potent cytotoxic agent Monomethyl Auristatin E (MMAE). Its multi-component structure is engineered for stability in circulation, efficient and specific payload release within target cancer cells, and favorable physicochemical properties. This linker utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," for its conjugation to azide-modified antibodies, offering a robust and bioorthogonal method for ADC construction.
Molecular Structure and Components
The structure of this compound is a synergistic assembly of functional moieties, each with a distinct role in the ADC's performance.
-
endo-Bicyclononyne (endo-BCN): A strained alkyne that serves as the reactive handle for copper-free click chemistry. It specifically and efficiently reacts with azide (B81097) groups introduced onto a monoclonal antibody to form a stable triazole linkage.[1] This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the antibody.
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer. This hydrophilic component enhances the solubility of the often hydrophobic drug-linker in aqueous media.[2][3] The PEG4 spacer can also reduce the potential for aggregation of the resulting ADC and improve its pharmacokinetic profile.
-
Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[4] This enzymatic cleavage ensures that the cytotoxic payload is released primarily within the target cell, minimizing off-target toxicity.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the active MMAE payload.
-
Monomethyl Auristatin E (MMAE): A highly potent antineoplastic agent.[4] MMAE functions by inhibiting tubulin polymerization, which disrupts the microtubule network of a cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Below is a diagram illustrating the logical relationship of these components.
Caption: Logical structure of this compound.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound is dependent on a precise sequence of events, from systemic circulation to intracellular drug release.
-
Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by Cathepsin B.
-
Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the free MMAE payload into the cytoplasm.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and ultimately inducing apoptotic cell death.
The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of an ADC with the Val-Cit-PAB-MMAE linker.
Quantitative Data
The physicochemical properties of this compound and ADCs constructed with it are critical for their successful development. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C80H127N11O19 | |
| Molecular Weight | 1546.93 g/mol | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C, stored under nitrogen | |
| Purity | Typically ≥95% | |
| endo-BCN Stability | More stable than DBCO in the presence of glutathione | [2] |
| Parameter | Observation | Significance | Reference |
| In Vitro Cytotoxicity (IC50) | ADCs with Val-Cit-MMAE linkers typically exhibit sub-nanomolar to low nanomolar IC50 values against antigen-positive cell lines. | Demonstrates the high potency of the released MMAE payload and the efficiency of the delivery and release mechanism. | |
| Drug-to-Antibody Ratio (DAR) | The use of hydrophilic linkers like those containing PEG can facilitate the generation of ADCs with high DAR (e.g., DAR 8) without compromising pharmacokinetic profiles. | A higher DAR can lead to increased efficacy, and the hydrophilic nature of the linker helps to mitigate the aggregation and clearance issues often associated with hydrophobic drug-linkers at high DARs. | |
| In Vivo Efficacy | ADCs utilizing Val-Cit-MMAE have demonstrated significant tumor growth inhibition and regression in various xenograft models. | Validates the therapeutic potential of this drug-linker system in a preclinical setting. | |
| Plasma Stability of Val-Cit Linker | While generally stable in human plasma, some studies have noted instability in mouse plasma due to the carboxylesterase Ces1c. | This is a critical consideration for the selection of appropriate animal models for preclinical evaluation. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization may be required for specific antibodies and applications.
Antibody Modification with an Azide Group
This protocol describes the introduction of azide groups onto the antibody surface, a prerequisite for the SPAAC reaction.
-
Reagent Preparation:
-
Prepare a stock solution of an NHS-ester-azide reagent (e.g., NHS-PEG4-Azide) in anhydrous DMSO at a concentration of 10-20 mM.
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.
-
-
Modification Reaction:
-
Add a 5- to 20-fold molar excess of the NHS-ester-azide solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted azide reagent using a desalting column (e.g., a spin desalting column) equilibrated with PBS (pH 7.4).
-
Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay).
-
The degree of azide incorporation can be determined using methods such as MALDI-TOF mass spectrometry.
-
ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of the azide-modified antibody with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the azide-modified antibody solution.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 37°C for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours to minimize potential antibody degradation.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated antibody and excess drug-linker using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of the ADC
The purified ADC should be thoroughly characterized to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC.[5] Different DAR species will have different retention times due to the hydrophobicity of the drug-linker. The weighted average of the peak areas can be used to calculate the average DAR.
-
Alternatively, UV-Vis spectroscopy or mass spectrometry can be used to determine the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC)-HPLC can be used to assess the purity of the ADC and to quantify the level of aggregation.
-
-
In Vitro Cell Viability Assays:
-
The potency of the ADC can be evaluated using in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo assays) on antigen-positive and antigen-negative cell lines to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for ADC synthesis and characterization.
Caption: Experimental workflow for ADC synthesis and characterization.
Conclusion
The this compound drug-linker represents a significant advancement in the field of antibody-drug conjugates. Its carefully designed architecture, which combines a bioorthogonal conjugation handle, a hydrophilic spacer, a highly specific cleavable linker, and a potent cytotoxic payload, offers a powerful tool for the development of targeted cancer therapeutics with an improved therapeutic window. The detailed information and protocols provided in this guide are intended to support researchers and drug developers in the successful application of this innovative technology.
References
An In-depth Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We will dissect each of its constituent parts, elucidating their synergistic roles in achieving targeted delivery and controlled release of the potent cytotoxic agent, monomethyl auristatin E (MMAE). This document will further present available quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the field.
Deconstructing the this compound Conjugate
The this compound is a sophisticated, cleavable linker-payload conjugate designed for site-specific antibody conjugation and subsequent intracellular drug release.[1] Its modular design ensures stability in circulation and potent cytotoxicity upon reaching the target cancer cell.
endo-BCN: The Bioorthogonal Handle
The endo-Bicyclo[6.1.0]nonyne (endo-BCN) moiety serves as a highly reactive, yet stable, strained alkyne.[2] It is the key component for bioorthogonal conjugation, enabling a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction allows for the covalent attachment of the linker-drug to an azide-modified antibody with high efficiency and specificity under mild, physiological conditions.[2][5] The endo isomer of BCN is noted for its high reactivity in SPAAC reactions.[6]
PEG4: The Hydrophilic Spacer
A tetra-polyethylene glycol (PEG4) spacer is incorporated to enhance the physicochemical properties of the ADC.[7][8] The hydrophilic nature of the PEG linker improves the aqueous solubility of the often-hydrophobic payload, reduces the potential for aggregation, and provides spatial separation between the antibody and the drug.[7][9] This can help maintain the biological activity of the antibody and improve the overall pharmacokinetic profile of the ADC.
Val-Cit-PAB: The Protease-Cleavable Linker System
This segment of the conjugate is designed for selective cleavage within the target cell, ensuring that the cytotoxic payload is released only after internalization.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B.[][11] Cathepsin B is overexpressed in the lysosomes of many cancer cells, providing a targeted release mechanism.[] The Val-Cit linker is known for its stability in human plasma, a crucial feature for preventing premature drug release and minimizing off-target toxicity.[12][13]
-
PAB (p-aminobenzyl alcohol): The PAB group acts as a self-immolative spacer.[] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload.[] This "traceless" release is critical for ensuring the full cytotoxic potential of the drug.
MMAE: The Cytotoxic Payload
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation.[16][17][18] Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug but is highly effective as a payload in ADCs.[][17]
Quantitative Data
The following table summarizes key physicochemical properties of the this compound conjugate.
| Property | Value | Reference(s) |
| Molecular Formula | C80H127N11O19 | [19][20] |
| Molecular Weight | 1547 g/mol | [20] |
| CAS Number | 2762519-08-2 | [20] |
| Purity | Typically ≥98% | [20] |
| Solubility | Soluble in DMSO and DMF | [20] |
| Storage | Recommended at -20°C for long-term storage | [20] |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of the this compound linker-payload in ADC development. Below are generalized methodologies for key experimental procedures.
Protocol for Site-Specific Antibody-Drug Conjugation via SPAAC
This protocol outlines the general steps for conjugating an azide-modified antibody with the this compound.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in an organic solvent (e.g., DMSO).
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Preparation of Reactants:
-
Dissolve the this compound in DMSO to a stock concentration of 10 mM.
-
Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in PBS.
-
-
Conjugation Reaction:
-
Add a 3-5 molar excess of the this compound solution to the antibody solution.
-
Gently mix and incubate the reaction at room temperature for 4-16 hours.
-
-
Purification:
-
Remove the unreacted linker-payload and organic solvent by size-exclusion chromatography.
-
Exchange the buffer of the purified ADC to a formulation buffer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Protocol for In Vitro Cytotoxicity Assay
This protocol describes a typical MTT assay to determine the half-maximal inhibitory concentration (IC50) of the resulting ADC.
Materials:
-
Target cancer cell line and a non-target control cell line.
-
Complete cell culture medium.
-
ADC construct and unconjugated antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
The following diagrams illustrate the molecular structure and the mechanism of action of the this compound ADC.
Figure 1: Molecular components of the this compound ADC.
Figure 2: Intracellular drug release and mechanism of action.
Conclusion
The this compound drug-linker represents a sophisticated and highly effective tool in the development of targeted cancer therapies. Its modular design, incorporating a bioorthogonal conjugation handle, a hydrophilic spacer, a protease-cleavable linker, and a potent cytotoxic payload, allows for the creation of ADCs with enhanced therapeutic indices. A thorough understanding of each component's function and the availability of robust experimental protocols are paramount for the successful translation of these promising therapeutic agents from the laboratory to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. conju-probe.com [conju-probe.com]
- 5. BCN-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 11. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. This compound - Immunomart [immunomart.com]
- 20. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
The Core Mechanism of Val-Cit-PAB-MMAE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the forefront of ADC technology is the Val-Cit-PAB-MMAE drug-linker, a system meticulously engineered for stability in circulation and efficient, tumor-specific payload release. This technical guide provides a comprehensive exploration of the core mechanism of action of Val-Cit-PAB-MMAE, detailing its constituent parts, the intricate process of payload delivery and activation, and its ultimate cytotoxic effects. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Architecture of a Precision Weapon: Components of Val-Cit-PAB-MMAE
The Val-Cit-PAB-MMAE conjugate is a modular system, with each component playing a critical role in its overall function:
-
Monoclonal Antibody (mAb): The targeting moiety of the ADC. It is selected for its high affinity and specificity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. This specificity is the cornerstone of the ADC's ability to selectively deliver its cytotoxic payload to malignant cells while minimizing exposure to healthy tissues.
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide linker designed to be specifically cleaved by lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is a cysteine protease that is often upregulated within the tumor microenvironment and inside the lysosomes of cancer cells.[1] The Val-Cit linker is engineered to be stable in the systemic circulation, preventing premature release of the cytotoxic payload.[2][3]
-
p-Aminobenzyl Alcohol (PAB) Spacer: A self-immolative spacer that connects the Val-Cit linker to the cytotoxic drug.[4][5] Upon cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction.[2] This "self-immolation" is a critical step that ensures the release of the unmodified, fully active cytotoxic drug inside the target cell.[4]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent and a derivative of the natural product dolastatin 10.[6][] MMAE is a microtubule inhibitor that disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][8] Due to its extreme cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug and requires the targeted delivery system of an ADC.[6][]
The Journey to Cytotoxicity: Mechanism of Action
The therapeutic action of a Val-Cit-PAB-MMAE ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Circulation and Tumor Targeting
Following intravenous administration, the ADC circulates throughout the bloodstream. The Val-Cit linker is designed to be stable at physiological pH and in the presence of plasma enzymes, minimizing the premature release of MMAE and associated systemic toxicity.[2][3] The monoclonal antibody component of the ADC guides it to the tumor site, where it binds with high affinity to its specific TAA on the surface of cancer cells.
Internalization and Lysosomal Trafficking
Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized complex is then trafficked through the endosomal pathway to the lysosome, a cellular organelle containing a host of degradative enzymes and characterized by an acidic environment.
Linker Cleavage and Payload Release
Within the lysosome, the high concentration of proteases, particularly Cathepsin B, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1][2] This enzymatic cleavage is the key unlocking mechanism for the ADC.
Self-Immolation and MMAE Activation
The cleavage of the Val-Cit dipeptide initiates the spontaneous self-immolation of the PAB spacer.[2] This electronic cascade results in the release of the fully active, unmodified MMAE payload into the cytoplasm of the cancer cell.
dot
Caption: Overall mechanism of action of Val-Cit-PAB-MMAE ADC.
Microtubule Inhibition and Apoptosis
Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin, the protein subunit of microtubules.[6][] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cell division.[6][8] Ultimately, this mitotic catastrophe triggers the intrinsic apoptotic pathway, leading to programmed cell death.
dot
Caption: Signaling pathway of MMAE-induced apoptosis.
The Bystander Effect
A key advantage of ADCs utilizing membrane-permeable payloads like MMAE is the "bystander effect."[9] After its release, the uncharged and hydrophobic MMAE can diffuse out of the targeted antigen-positive cancer cell and into the surrounding tumor microenvironment.[9] This allows MMAE to penetrate and kill adjacent antigen-negative tumor cells, which would otherwise be unaffected by the ADC. This phenomenon is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
Quantitative Data
The following tables summarize key quantitative data related to the performance of Val-Cit-PAB-MMAE and its components.
Table 1: In Vitro Cytotoxicity of MMAE and Val-Cit-PAB-MMAE ADCs
| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMAE | BxPC-3 | Pancreatic | 0.97 | [3] |
| MMAE | PSN-1 | Pancreatic | 0.99 | [3] |
| MMAE | Capan-1 | Pancreatic | 1.10 | [3] |
| MMAE | Panc-1 | Pancreatic | 1.16 | [3] |
| MMAE | PC-3 | Prostate | ~2 | [10] |
| MMAE | C4-2B | Prostate | ~2 | [10] |
| Anti-TF ADC-MMAE | BxPC-3 | Pancreatic | 1.15 | [3] |
| Anti-DR5 ADC-MMAE (Oba01) | Mia PaCa-2 | Pancreatic | 4.79 | [11] |
| vc-MMAE | SKBR3 | Breast | 410.54 | [12] |
| Cys-linker-MMAE ADC | NCI-N87 | Gastric | 10⁻² (10 pM) | [9] |
Table 2: In Vivo Efficacy and Tolerability of MMAE-based ADCs
| ADC | Tumor Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Maximum Tolerated Dose (MTD) / Observations | Reference |
| Anti-CD22-vc-MMAE | Ramos (Burkitt's Lymphoma) | SCID Mice | 1 mg/kg, single i.v. dose | Complete tumor regression | Not specified | [13] |
| Trastuzumab-vc-MMAE | N87 (Gastric Cancer) | Nude Mice | 1 mg/kg, single i.v. dose | Significant tumor growth inhibition | Not specified | [13] |
| 1A3-MMAE | MCF7 (Breast Cancer) | NSG Mice | 5 mg/kg, i.p. every 4 days (6 doses) | Tumor regression in 8/10 mice | Not specified | [14] |
| Cys-linker-MMAE ADC | NCI-N87 (Gastric Cancer) | BALB/c Nude Mice | 5 mg/kg, i.v. weekly (4 doses) | 93% tumor growth inhibition | Approaching 160 mg/kg (similar to naked antibody) | [9] |
| Oba01 (Anti-DR5 ADC) | PA1266 (Pancreatic PDX) | Nude Mice | 5 and 10 mg/kg | 93.33% and 97.46% TGI, respectively | Well-tolerated | [11] |
| MMAE.VC.SA.617 | LNCaP (Prostate Cancer) | NOD/SCID Mice | 1 mg/kg | Mice euthanized after 5 days due to >20% body weight loss | MTD of MMAE alone is low | [15] |
Table 3: Plasma Stability of Val-Cit Linker-based ADCs
| Linker Type | Species | Stability Metric | Value | Reference |
| Val-Cit | Human | % Intact ADC after 28 days | No significant degradation | [16] |
| Val-Cit | Mouse | Half-life | ~2 days | [17] |
| Glu-Val-Cit (EVCit) | Mouse | Half-life | ~12 days | [17] |
| Val-Cit-PABC-MMAE ADC | Rat | % Payload loss after 1 week | 20% | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are summarized protocols for key experiments.
Synthesis of Val-Cit-PAB-MMAE
The synthesis of the drug-linker is a multi-step process involving peptide coupling and protection/deprotection chemistry.
-
Synthesis of Fmoc-Val-Cit-PAB-OH: This involves the coupling of Fmoc-protected valine to citrulline, followed by coupling to p-aminobenzyl alcohol.
-
Coupling to MMAE: The carboxyl group of the Fmoc-Val-Cit-PAB-OH linker is activated and then reacted with the N-terminus of MMAE to form an amide bond.
-
Fmoc-Deprotection: The Fmoc protecting group is removed from the N-terminus of the valine residue, typically using a base such as piperidine.
-
Conjugation to a Maleimide Moiety (e.g., MC): A maleimido-caproyl (MC) group can be added to the free amine to allow for conjugation to antibody thiols.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of drug release from the ADC in the presence of the target enzyme.
-
Enzyme Activation: Recombinant human Cathepsin B is activated according to the manufacturer's protocol.
-
Reaction Setup: The ADC is incubated with activated Cathepsin B in an appropriate assay buffer (e.g., sodium acetate, pH 5.5) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding a strong acid.
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released MMAE.
dot
Caption: Experimental workflow for in vitro Cathepsin B cleavage assay.
Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: The concentration of intact ADC is determined using methods such as ELISA or by measuring the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.
-
Cell Labeling: The antigen-negative (Ag-) cell line is labeled with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Antigen-positive (Ag+) and fluorescently labeled Ag- cells are seeded together in a multi-well plate at a defined ratio.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.
-
Incubation: The plate is incubated for a defined period (e.g., 72-96 hours).
-
Analysis: The viability of the Ag- cell population is quantified using flow cytometry or high-content imaging to detect the fluorescently labeled cells.
dot
References
- 1. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. communities.springernature.com [communities.springernature.com]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of endo-BCN in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[6.1.0]nonyne (BCN), a cyclooctyne, has become a pivotal tool in the field of bioorthogonal chemistry, particularly in copper-free click chemistry. Its significance lies in its favorable balance of reactivity and stability, making it a versatile reagent for various applications, including bioconjugation, drug delivery, and molecular imaging.[1][2] This technical guide provides an in-depth exploration of the endo isomer of BCN, its role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and its applications in scientific research and drug development.
Core Concepts: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a highly efficient and bioorthogonal reaction that occurs between a strained alkyne, such as BCN, and an azide-functionalized molecule to form a stable triazole linkage.[3][4] This reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and sensitive biomolecules.[4][5] The driving force for this reaction is the significant ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition.[4]
The synthesis of BCN typically results in a mixture of two diastereomers: endo-BCN and exo-BCN, with the exo form often being the major product.[1][3] While both isomers are reactive in SPAAC, the endo isomer generally exhibits slightly higher reactivity.[2][3]
Data Presentation: Quantitative Analysis
The selection of a click chemistry reagent is often guided by its kinetic performance. The following tables summarize key quantitative data for endo-BCN in comparison to other relevant molecules.
Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| endo-BCN | Benzyl Azide | SPAAC | ~0.29[2][6] | Good reactivity and high stability.[6] |
| exo-BCN | Benzyl Azide | SPAAC | ~0.19[2][6] | Slightly less reactive than the endo isomer.[6] |
| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0[6] | Generally exhibits higher reaction rates than BCN.[6] |
| DIBO | Benzyl Azide | SPAAC | ~0.7[6] | Robust reactivity, comparable to DBCO.[6] |
| TCO | Tetrazine | iEDDA | > 800 (up to 10⁷)[6] | Exceptionally fast kinetics.[6] |
| Terminal Alkyne | Azide | CuAAC | 10 - 10⁴[6] | Requires a cytotoxic copper catalyst.[6] |
Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, temperature, and pH.[6]
Table 2: Stability of BCN Derivatives in the Presence of Biological Nucleophiles
| Compound | Condition | Half-life (t½) | Notes |
| BCN derivative | Glutathione (GSH) | ~6 hours[7] | Demonstrates greater stability compared to DBCO in the presence of thiols.[7] |
| DBCO derivative | Glutathione (GSH) | 71 minutes[7] | More susceptible to degradation by thiols.[7] |
| BCN-functionalized beads | RAW264.7 macrophage-like cells | 79% degraded after 24 hours[7] | Highlights susceptibility to degradation in a complex intracellular environment.[7] |
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of PEG4 Spacers in Antibody-Drug Conjugate (ADC) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety, efficacy, and pharmacokinetic profile. Among the various linker technologies, the incorporation of a discrete polyethylene (B3416737) glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has become a cornerstone of modern ADC design. This technical guide provides a comprehensive overview of the multifaceted functions of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The discrete nature of the PEG4 spacer, with its defined length and molecular weight, ensures batch-to-batch consistency, a crucial factor for manufacturing and regulatory approval.[1] Its core function is to address the challenges posed by the conjugation of often hydrophobic payloads to antibodies, thereby enhancing the overall performance and therapeutic index of the ADC.[2][3]
Core Functions and Advantages of the PEG4 Spacer
The integration of a PEG4 spacer into an ADC linker imparts several critical advantages that address common challenges in drug development.[1][2]
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation.[3] This aggregation can diminish efficacy, reduce stability, and trigger an unwanted immune response.[1][3] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the ADC, preventing aggregation and improving its formulation characteristics.[1][4] This allows for the potential of higher drug-to-antibody ratios (DARs) without compromising the biophysical properties of the conjugate.[5]
Improved Pharmacokinetics
By increasing the hydrophilicity and hydrodynamic volume of the ADC, a PEG4 spacer can significantly improve its pharmacokinetic profile.[1][6] The PEG moiety forms a hydration shell around the conjugate, which can reduce renal clearance and shield it from uptake by the reticuloendothelial system, thereby prolonging its circulation half-life.[1][3][5] This extended exposure increases the probability of the ADC reaching the tumor site, leading to enhanced therapeutic efficacy.[6][7]
Reduced Immunogenicity
The "shielding" effect provided by the PEG4 spacer's hydration shell can mask potentially immunogenic epitopes on the payload or the linker itself.[1][5] This can reduce the risk of an immune response against the ADC, a critical consideration for therapeutic agents.[6]
Optimal Spacing and Minimized Steric Hindrance
The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the antibody and the cytotoxic payload.[2] This spacing is critical to prevent the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.[2][3]
Quantitative Impact of PEGylation on ADC Properties
The inclusion of a PEG spacer has a quantifiable impact on the physicochemical and biological properties of an ADC. While data varies depending on the specific antibody, payload, and conjugation chemistry, the following tables summarize representative quantitative effects of incorporating PEG spacers into ADC design.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| Parameter | Non-PEGylated ADC | PEGylated ADC (with PEG4 or longer) | Fold Change | Reference(s) |
| Circulation Half-life (t½) | Short | Significantly Longer | 2.5 to >10-fold increase | [8][9] |
| Plasma Clearance (CL) | Rapid | Slower | Decreased | [5][10][11] |
| Area Under the Curve (AUC) | Low | High | Increased | [5] |
| Maximum Tolerable Dose (MTD) | Lower | Higher | >4-fold increase | [8] |
Table 2: Impact of PEGylation on In Vitro and In Vivo Efficacy
| Parameter | Non-PEGylated ADC | PEGylated ADC (with PEG4 or longer) | Observation | Reference(s) |
| In Vitro Cytotoxicity (IC50) | Potent | May be slightly reduced | Longer PEG chains can sometimes decrease in vitro potency due to steric hindrance. | [8][9][12] |
| Tumor Growth Inhibition (In Vivo) | Effective | More Effective | Improved PK leads to greater tumor accumulation and superior efficacy. | [8][12] |
| Off-target Toxicity | Higher | Reduced | Slower clearance of payload from non-target tissues. | [8][9] |
Table 3: Impact of PEGylation on Physicochemical Properties
| Parameter | Non-PEGylated ADC | PEGylated ADC (with PEG4) | Observation | Reference(s) |
| Aggregation Propensity | High (especially at high DAR) | Low | PEG4 spacer mitigates hydrophobicity-driven aggregation. | [13][14] |
| Solubility | Low | High | Increased hydrophilicity improves solubility in aqueous buffers. | [14][15] |
| Achievable Drug-to-Antibody Ratio (DAR) | Typically limited to 2-4 | Can achieve higher DAR (e.g., 8) with acceptable properties. | PEGylation allows for higher drug loading without significant aggregation. | [5][15] |
Key Experimental Workflows and Protocols
Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of ADCs containing PEG4 linkers.
ADC Synthesis and Purification Workflow
The synthesis of an ADC with a PEG4 linker, such as a Maleimide-PEG4-NHS ester, is a multi-step process requiring careful control of reaction conditions.
Caption: Workflow for ADC synthesis, purification, and characterization.
Protocol 1: ADC Synthesis using a Mal-PEG4-NHS Linker
This protocol outlines a general procedure for conjugating a thiol-containing payload to an antibody via a Maleimide-PEG4-NHS ester linker.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2) at a concentration of 5-10 mg/mL.
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a specific molar ratio to the antibody to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[16]
-
-
Linker-Payload Conjugation:
-
Dissolve the Maleimide-PEG4-NHS ester and the payload in an anhydrous organic solvent like DMSO.
-
React the NHS ester with an amine group on the payload to form a stable amide bond.
-
Purify the linker-payload conjugate.
-
-
Antibody-Linker-Payload Conjugation:
-
Add the purified Maleimide-PEG4-Payload conjugate to the reduced antibody solution. A molar excess of the linker-payload per generated thiol group is typically used.
-
Incubate the reaction for 1-2 hours at 4°C with gentle mixing.[16]
-
-
Quenching:
-
Stop the reaction by adding an excess of a quenching agent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.[16]
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reactants using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[16]
-
ADC Internalization and Payload Release Pathway
The mechanism of action for many ADCs involves receptor-mediated endocytosis followed by intracellular payload release.
Caption: Generalized pathway of ADC action.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC against target cancer cells.[17][18]
-
Cell Seeding:
-
Seed target antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, an unconjugated antibody control, and the free payload in complete cell culture medium.
-
Treat the cells with the diluted compounds and incubate for 72-96 hours.[1]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value.[1]
-
Experimental Workflow for Pharmacokinetic Analysis
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Protocol 3: Pharmacokinetic Study in Rodents
-
Animal Dosing:
-
Administer a single intravenous dose of the ADC to a cohort of rodents (e.g., Sprague-Dawley rats).[19]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) post-injection.[20]
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to obtain plasma.[20]
-
-
Bioanalysis:
-
Quantify the concentration of the total antibody or the conjugated ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS.[20]
-
-
Data Analysis:
-
Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using pharmacokinetic modeling software.[20]
-
Conclusion
The incorporation of a PEG4 spacer into ADC linkers is a highly effective and widely adopted strategy to address the challenges associated with conjugating potent, hydrophobic payloads to monoclonal antibodies. By enhancing hydrophilicity, the PEG4 spacer significantly improves the solubility and stability of ADCs, reduces aggregation, and leads to a more favorable pharmacokinetic profile.[2][3] This often translates to improved in vivo efficacy and a wider therapeutic window. The discrete nature of the PEG4 spacer ensures homogeneity and reproducibility in manufacturing.[1] A thorough understanding of the function of the PEG4 spacer, coupled with robust experimental design and characterization, is paramount for the successful development of the next generation of safe and effective Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
The Lynchpin of Targeted Therapeutics: A Technical Guide to the PAB Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, particularly within the domain of Antibody-Drug Conjugates (ADCs), the strategic design of linkers is a critical determinant of the therapeutic index.[1] An effective linker must remain stable in systemic circulation to prevent premature drug release and minimize off-target toxicity, yet efficiently release its cytotoxic payload within the target cancer cell.[1] Among the various linker technologies, the p-aminobenzyloxycarbonyl (PAB) self-immolative spacer has emerged as a cornerstone, enabling the conditional and potent release of cytotoxic agents. This technical guide provides an in-depth exploration of the PAB self-immolative spacer, detailing its core mechanism of action, quantitative performance data, and comprehensive experimental protocols for its evaluation.
Core Principle: The Self-Immolation Cascade
The PAB spacer is a bifunctional chemical moiety that acts as a stable bridge between a targeting entity, like a monoclonal antibody, and a cytotoxic payload.[2] Its defining feature is its ability to undergo a rapid and spontaneous intramolecular electronic cascade, a process termed self-immolation, following a specific triggering event.[2] This "self-destruct" mechanism is pivotal as it ensures the release of the payload in its native, unmodified, and fully active form.[2]
The most prevalent application of the PAB spacer is in conjunction with an enzymatically cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit).[2] This dipeptide is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][]
The mechanism unfolds as follows:
-
Enzymatic Cleavage: Upon internalization of the ADC into a target cancer cell and trafficking to the lysosome, Cathepsin B hydrolyzes the amide bond between the citrulline residue and the p-aminobenzyl group.[2]
-
Initiation of Self-Immolation: This cleavage event unmasks a free aniline (B41778) group on the PAB moiety.[2]
-
1,6-Elimination: The lone pair of electrons on the aniline nitrogen initiates a spontaneous 1,6-elimination reaction. This electronic cascade pushes into the aromatic ring, leading to the cleavage of the carbamate (B1207046) bond connecting the PAB spacer to the drug.[2]
-
Payload Release: This process results in the formation of an unstable intermediate, p-aza-quinone methide, and the release of carbon dioxide, ultimately liberating the unmodified cytotoxic payload.[2]
Quantitative Data on PAB Spacer Performance
The stability and cleavage kinetics of ADC linkers are critical parameters that influence their efficacy and safety. The following tables summarize key quantitative data for Val-Cit-PAB linkers from various studies.
Table 1: Plasma Stability of Val-Cit-PAB Linkers
| Species | Linker-Payload | Half-life (t½) | Reference |
| Human | Val-Cit-PAB | > 230 days | [1] |
| Mouse | Val-Cit-MMAE | ~2 days | [4] |
| Mouse | Glu-Val-Cit-MMAE | ~12 days | [4] |
Note: The instability in mouse plasma is attributed to the carboxylesterase 1c (Ces1c), which is not present at the same activity level in human plasma.[4][5][6]
Table 2: Cathepsin B-Mediated Cleavage of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [7] |
| Val-Ala | ~0.5x | [7] |
| Phe-Lys | ~30x | [7] |
Note: Relative cleavage rates can vary depending on experimental conditions and the conjugated payload.
Table 3: Half-lives of ADC Linkers with Cathepsin B
| ADC Linker | Half-life (t½) | Reference |
| Val-Cit ADC | 4.6 hours | [8] |
| Ser-Val-Cit ADC | 5.4 hours | [8] |
| Glu-Val-Cit ADC | 2.8 hours | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PAB-containing linkers are crucial for reproducible research and development.
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes an improved, multi-step synthesis designed to minimize epimerization.[9][10]
Workflow for the improved synthesis of Fmoc-Val-Cit-PAB-OH:
Materials:
-
Fmoc-Cit-PAB-OH
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester)
-
Silica gel for flash column chromatography
-
Solvents for chromatography (e.g., Methanol, Dichloromethane)
Procedure:
-
Fmoc Deprotection: Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M). Add piperidine (5.0 equivalents) and stir at room temperature for 4-5 hours. Remove DMF and excess piperidine under reduced pressure.
-
Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH residue in DMF (0.1 M). Add Fmoc-Val-OSu (1.1 equivalents) and stir the solution at room temperature for 16-20 hours. Remove the DMF under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (e.g., using a 3-12% MeOH in CH2Cl2 gradient) to yield Fmoc-Val-Cit-PAB-OH as a white solid.
Protocol 2: In Vitro Cathepsin B Cleavage Assay (LC-MS/MS Method)
This assay quantifies the rate of drug release from a PAB-linked ADC in the presence of Cathepsin B.[2]
Workflow for an in vitro ADC cleavage assay:
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B in the Activation Buffer according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated Cathepsin B in the assay buffer. Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.
Conclusion
The p-aminobenzyl self-immolative spacer is a powerful and versatile tool in the design of targeted therapeutics.[7] Its predictable and efficient mechanism of drug release, coupled with its high plasma stability in humans, has made it a central component in many successful ADCs.[7] While challenges such as species-specific plasma instability exist, ongoing research into linker modifications continues to refine and improve the performance of PAB-containing ADCs.[1] A thorough understanding of its function, synthesis, and evaluation through rigorous experimental protocols is paramount for the continued development of next-generation cancer therapies. This guide provides a foundational framework for researchers to harness the full potential of this elegant chemical system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
MMAE Payload: A Technical Guide to the Mechanism of Tubulin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent derived from the natural compound dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1] Due to its extreme cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent.[] Instead, its therapeutic potential is harnessed by conjugating it to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC).[][3] This approach allows for the targeted delivery of the cytotoxic payload to cancer cells that overexpress a specific antigen recognized by the mAb.[] MMAE is one of the most clinically successful payloads, used in several FDA-approved ADCs, including brentuximab vedotin (Adcetris).[5][6]
This technical guide provides an in-depth exploration of the core mechanism by which MMAE exerts its cytotoxic effects: the inhibition of tubulin polymerization and the subsequent disruption of the microtubule network, leading to cell cycle arrest and apoptosis.[7]
The Core Mechanism: Tubulin Inhibition
The primary mechanism of action for MMAE is the disruption of the cellular microtubule network.[8] This is achieved by directly binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization.[3][9]
Binding Site and Interaction
MMAE binds at the vinca (B1221190) domain on the β-tubulin subunit, at the interface between two longitudinally aligned α/β-tubulin heterodimers.[6][10] This binding site is distinct and located near the exchangeable GTP-binding site.[6] The high-resolution crystal structure reveals that MMAE's N-terminal methylated valine forms a hydrogen bond with Asp179 on the T5 loop of the β-tubulin subunit.[6] The molecule's valine and dolaisoleuine sidechains orient it through interactions with hydrophobic pockets on both the β-tubulin and the adjacent α-tubulin subunit.[10] This interaction stabilizes a curved conformation of the tubulin dimer, which is incompatible with its incorporation into a straight microtubule polymer.[6]
Disruption of Microtubule Dynamics
Once bound, MMAE potently disrupts microtubule dynamics through several mechanisms:
-
Inhibition of Polymerization : By binding to tubulin dimers, MMAE prevents their assembly into microtubules.[11][12] This leads to a significant reduction in the overall microtubule polymer mass within the cell.[11]
-
Suppression of Dynamics : MMAE suppresses the dynamic instability of microtubules, which is the essential process of alternating phases of growth (polymerization) and shortening (depolymerization) required for proper mitotic spindle function.[13]
-
Promotion of Tubulin Ring Formation : In vitro, MMAE has been shown to promote the formation of tubulin rings, a non-functional aggregated state of tubulin.[13][14]
The overall workflow from ADC administration to the release of active MMAE is depicted below.
Quantitative Analysis of MMAE-Tubulin Interaction
The potency of MMAE is reflected in its strong binding affinity for tubulin and its low nanomolar concentrations required to inhibit cell growth.
Binding Affinity
The equilibrium dissociation constant (KD) quantifies the binding affinity of MMAE to tubulin. A lower KD value indicates a higher binding affinity.
| Compound | Method | KD (nM) | Source |
| FITC-MMAE | Fluorescence Polarization | 291 | [6][15][16] |
| FITC-MMAF | Fluorescence Polarization | 63 | [6][15] |
Note: FITC-MMAE is a fluorescently labeled version of MMAE used for the assay.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for MMAE are consistently in the low nanomolar to sub-nanomolar range across a wide variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Source |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [17] |
| HEK293 | Kidney | 4.24 ± 0.37 | [17] |
| PC-3 | Prostate Cancer | ~2 | |
| C4-2B | Prostate Cancer | ~2 | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [18] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [18] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [18] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [18] |
| Jurkat | T-cell Leukemia | 0.099 | [19] |
| DoHH2 | Non-Hodgkin Lymphoma | 0.099 - 1.348 | [19] |
| Granta 519 | Non-Hodgkin Lymphoma | 0.099 - 1.348 | [19] |
Cellular Consequences and Signaling Pathways
The disruption of microtubule function by MMAE triggers a cascade of cellular events, culminating in apoptotic cell death.
G2/M Cell Cycle Arrest
Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). By disrupting the microtubule network, MMAE prevents the formation of a functional mitotic spindle.[11] This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][12][20]
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately leads to the induction of apoptosis, a form of programmed cell death.[12][21] This process, often termed "mitotic catastrophe" in this context, is a key outcome of antimitotic agents.[12] The apoptotic cascade involves the activation of caspases, such as caspase-3, and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[12][22] Some evidence also suggests the involvement of the Akt/mTOR cell survival pathway.[22]
Key Experimental Protocols
Several key in vitro assays are used to characterize the mechanism of action of MMAE.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents : Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), MMAE dilutions.
-
Procedure : a. Tubulin is pre-incubated on ice with various concentrations of MMAE or a vehicle control. b. The reaction is initiated by adding GTP and warming the plate to 37°C to induce polymerization. c. The increase in microtubule polymer mass is monitored over time by measuring the change in light scattering or fluorescence at 340 nm using a spectrophotometer.
-
Analysis : The rate and extent of polymerization are calculated. Data is often plotted as absorbance vs. time. The concentration of MMAE that inhibits polymerization by 50% (IC50) can be determined.[23][24]
Cell Viability (MTT) Assay
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, determining the cytotoxic potency of a compound.
Methodology:
-
Cell Culture : Seed cancer cells (e.g., SKBR3, HEK293) in 96-well plates and allow them to adhere overnight.[17]
-
Treatment : Treat cells with a range of concentrations of MMAE (e.g., 0.002 to 4000 nM) for a set period (e.g., 72 hours).[17]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at ~570 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to untreated controls to determine the percentage of cell viability. Plot viability against log[MMAE] to calculate the IC50 value.[17]
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Methodology:
-
Cell Culture and Treatment : Culture cells (e.g., PC-3) and treat them with MMAE (e.g., 4 nM) or a vehicle control for a specified time (e.g., 24 hours).[12]
-
Harvest and Fixation : Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining : Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : Analyze the cells on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content of the cells.
-
Analysis : Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G1 (2n DNA content), S (>2n to <4n), and G2/M (4n) phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[8][12]
Conclusion
Monomethyl Auristatin E is a powerful cytotoxic agent whose mechanism is centered on the high-affinity binding to β-tubulin. This interaction effectively inhibits microtubule polymerization, disrupts the formation and function of the mitotic spindle, and triggers a definitive G2/M cell cycle arrest. The prolonged mitotic block culminates in apoptosis, leading to potent cancer cell killing. The ability to deliver this highly active payload specifically to tumor cells via antibody-drug conjugates has established MMAE as a cornerstone of modern targeted cancer therapy, providing a robust platform for the development of next-generation oncology therapeutics.
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Antibody-Drug Conjugates with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of antibody-drug conjugates (ADCs) featuring cleavable linkers, a critical component in the design of next-generation targeted cancer therapies. We will delve into the core principles of cleavable linker technology, explore the primary cleavage mechanisms, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2][3][4] ADCs consist of three main components: a monoclonal antibody (mAb) that binds to a specific target antigen on the surface of cancer cells, a highly potent cytotoxic payload (a small-molecule drug), and a chemical linker that covalently attaches the payload to the antibody.[1][3][5] This targeted delivery system aims to maximize the cytotoxic effect on cancer cells while minimizing systemic toxicity to healthy tissues.[2][6]
The linker is a pivotal element in ADC design, profoundly influencing its stability, efficacy, and safety profile.[3][7] Linkers can be broadly categorized into two types: non-cleavable and cleavable.[2][7] Non-cleavable linkers release the payload upon complete degradation of the antibody within the lysosome.[2][7] In contrast, cleavable linkers are designed to release the payload from the antibody under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[2][7][8] This guide will focus on the intricacies of ADCs employing cleavable linkers.
The Role and Advantage of Cleavable Linkers
Cleavable linkers are engineered to be stable in systemic circulation (at physiological pH of ~7.4) and to undergo cleavage to release the cytotoxic payload upon reaching the target tumor site.[7][][10][11] This controlled release is typically triggered by specific conditions that are different in the tumor microenvironment or within cancer cells compared to normal tissues and the bloodstream. The primary advantage of cleavable linkers is their ability to facilitate the "bystander effect."[2] This phenomenon occurs when the released, cell-permeable payload diffuses out of the target cancer cell and kills neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[2]
Types of Cleavable Linkers and Their Mechanisms of Action
There are three main classes of cleavable linkers, categorized by their mechanism of cleavage:
pH-Sensitive Linkers (Acid-Labile Linkers)
These linkers are designed to be stable at the neutral pH of the bloodstream but hydrolyze and cleave in the acidic environment of intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][] Hydrazones are the most common type of acid-sensitive linker.[2][8][]
Mechanism of Action: The hydrazone bond is susceptible to acid-catalyzed hydrolysis. Upon internalization of the ADC into the cancer cell and trafficking to the acidic endosomes and lysosomes, the lower pH facilitates the cleavage of the hydrazone bond, releasing the payload.
Protease-Sensitive Linkers
These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly expressed in the lysosomes of cancer cells.[2][3][] The most widely used protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit).[2][][13]
Mechanism of Action: After the ADC is internalized and reaches the lysosome, the high concentration of proteases like cathepsin B recognizes and cleaves the specific peptide sequence in the linker, leading to the release of the payload.[][14] Often, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is placed between the peptide and the payload to ensure efficient release of the unmodified drug following peptide cleavage.[][13]
Glutathione-Sensitive Linkers (Disulfide Linkers)
These linkers contain a disulfide bond that is stable in the extracellular environment and in the bloodstream but is susceptible to cleavage in the reducing environment inside cells. The intracellular concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group, is significantly higher (1-10 mM) than in the plasma (micromolar range), providing the basis for this selective cleavage.[8][15]
Mechanism of Action: Upon internalization of the ADC into the cytoplasm, the high concentration of glutathione reduces the disulfide bond in the linker, leading to its cleavage and the release of the payload.
Quantitative Data on Cleavable Linker Performance
The selection of a cleavable linker is a critical decision in ADC development, impacting its therapeutic index. The following tables summarize key performance metrics for different cleavable linkers from various studies.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Example ADC/Construct | Stability Metric (Half-life, t½) | Species | Reference(s) |
| Hydrazone (Phenylketone-derived) | Generic | ~2 days | Human and mouse plasma | [10][16] |
| Hydrazone (AcBut-derived) | Gemtuzumab ozogamicin | ~6% hydrolysis at pH 7.4 after 24h | In vitro | [7][10] |
| Carbonate | Sacituzumab govitecan | ~36 hours | In vitro | [16] |
| Silyl Ether | MMAE conjugate | >7 days | Human plasma | [10][16] |
| Valine-Citrulline (Val-Cit) | Trastuzumab-vc-MMAE | ~40% DAR loss after 7 days | Mouse plasma | [17] |
| Disulfide | Generic | Moderate to high stability | Plasma | [18] |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| Target | ADC | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference(s) |
| HER2 | Trastuzumab-vc-MMAE | Val-Cit | MMAE | SK-BR-3 (HER2+) | 10-50 | [1] |
| HER2 | Trastuzumab-vc-MMAE | Val-Cit | MMAE | N87 (HER2+) | 13-43 | [19] |
| HER2 | Trastuzumab-vc-MMAE | Val-Cit | MMAE | BT474 (HER2+) | 13-43 | [19] |
| HER2 | APL-1082 | Exo-EVC-Exatecan | Exatecan | KPL-4 | Not specified (Payload IC50: 0.9 nM) | [20] |
| TROP-2 | Sacituzumab govitecan | Acid-cleavable (carbonate) | SN-38 | Various | Not specified in provided context | [16] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[1]
Table 3: Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference(s) |
| Val-Cit | 1x | [3] |
| Val-Ala | ~0.5x | [3] |
| Phe-Lys | ~30x | [3] |
Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.[3]
Experimental Protocols
Accurate and reproducible evaluation of ADC properties is crucial for successful development. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
ADCs with cleavable linkers
-
Isotype control ADC (non-binding antibody with the same linker-payload)
-
Free payload
-
96-well microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the test ADC, isotype control ADC, and free payload in complete cell culture medium.
-
Remove the existing medium from the cells and add the diluted ADC solutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[6][11]
Materials:
-
Test ADC
-
Human, mouse, or rat plasma (citrate-anticoagulated), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS analysis)
-
Analytical system (e.g., ELISA, LC-MS/MS)
Methodology:
-
Incubation: Incubate the ADC at a final concentration (e.g., 100 µg/mL) in plasma at 37°C.[11]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).[11][18]
-
Sample Processing: Immediately stop the reaction by freezing the samples at -80°C or by adding a quenching solution.
-
Quantification: Analyze the samples to determine the concentration of the intact ADC, total antibody, and/or the released payload.
-
ELISA: Use a dual-antibody sandwich ELISA to measure the concentration of the intact ADC (one antibody for the mAb, the other for the payload) and a separate ELISA to measure the total antibody concentration. The percentage of intact ADC can be calculated from these two values.
-
LC-MS/MS: Use immunoaffinity capture (e.g., with Protein A/G beads) to isolate the ADC from the plasma, followed by enzymatic or chemical cleavage of the linker and quantification of the released payload by LC-MS/MS. A calibration curve with a known concentration of the payload is used for quantification.[21]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility and kinetics of a protease-sensitive linker to cleavage by cathepsin B.
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human cathepsin B
-
Cathepsin B activation buffer (e.g., containing DTT)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer at pH 5.0)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Methodology:
-
Enzyme Activation: Activate the cathepsin B according to the manufacturer's instructions, typically by incubating it in an activation buffer containing a reducing agent like DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the activated cathepsin B, and the ADC substrate. Include a no-enzyme control (ADC in assay buffer without cathepsin B) to assess the linker's stability under the assay conditions.
-
Incubation: Incubate the reaction mixture at 37°C. For kinetic analysis, collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial reaction velocity. For kinetic parameter determination (Km and kcat), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of highly potent cytotoxic agents within the tumor microenvironment and inside cancer cells. The choice of linker—be it pH-sensitive, protease-sensitive, or glutathione-sensitive—is a critical decision that profoundly influences the ADC's stability, efficacy, and safety profile. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro and in vivo evaluation using standardized protocols, is essential for the successful development of the next generation of antibody-drug conjugates for cancer therapy. As research continues, novel cleavable linker technologies are emerging, promising even greater stability in circulation and more efficient and specific payload release at the target site.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Technical Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of cleavable and non-cleavable linkers used in antibody-drug conjugates (ADCs). We delve into their distinct mechanisms of action, comparative performance data, and the experimental protocols essential for their evaluation. This guide is intended to inform rational ADC design and development by providing a clear, data-driven comparison of these two critical linker technologies.
Core Principles: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[2][3]
Cleavable Linkers: These are engineered to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1][3] This "molecular switch" facilitates the release of the payload in its free, unmodified form.[3]
Non-Cleavable Linkers: These form a highly stable bond that is resistant to enzymatic or chemical cleavage.[1][4] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[4][5]
Mechanisms of Action and Key Chemistries
Cleavable Linkers: Exploiting the Tumor Environment
Cleavable linkers are designed to respond to distinct physiological differences between the bloodstream and the intracellular compartments of tumor cells.[6] There are three primary mechanisms:
-
Protease-Sensitive Linkers: These linkers incorporate a specific peptide sequence, such as valine-citrulline (Val-Cit), that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3][6][]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3][6]
-
Glutathione-Sensitive Linkers: Disulfide-based linkers are stable in the bloodstream but are readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione (B108866) than the extracellular space.[3][6]
Non-Cleavable Linkers: A Reliance on Antibody Degradation
Non-cleavable linkers provide a more direct and stable connection between the payload and the antibody. The most common non-cleavable linkers are based on thioether chemistry, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4][8] After internalization and trafficking to the lysosome, the entire antibody is degraded, releasing the payload still attached to the linker and a single amino acid residue (e.g., lysine (B10760008) or cysteine).[5][9]
The Bystander Effect: A Key Differentiator
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[3] The released, membrane-permeable payload can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[3] This is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[3] In contrast, the payload-linker-amino acid complex released from non-cleavable ADCs is typically charged and less membrane-permeable, thus limiting the bystander effect.[2]
Data Presentation: A Comparative Look at Performance
The following tables summarize quantitative data from multiple preclinical studies to provide a comparative view of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons of ADCs with the same antibody and payload but different linker types are not always publicly available. Therefore, the data presented below is compiled from various sources and may not be directly comparable due to differences in experimental conditions, antibodies, and target antigens.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, it represents the concentration required to kill 50% of cancer cells in vitro. A lower IC50 value indicates higher potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | KPL-4 | Cleavable (Val-Cit) | MMAE | ~10 | [10] |
| Trastuzumab-mc-DM1 (Kadcyla®) | HER2 | SK-BR-3 | Non-Cleavable (Thioether) | DM1 | ~30 | [11] |
| cAC10-vcMMAE (DAR 4) | CD30 | L-82 | Cleavable (Val-Cit) | MMAE | ~10 | [12] |
| HB22.7-vcMMAE | CD22 | DoHH2 | Cleavable (Val-Cit) | MMAE | 20 | [11] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used.
Table 2: In Vivo Efficacy in Xenograft Models
In vivo efficacy is a critical measure of an ADC's anti-tumor activity in a living organism, typically evaluated in xenograft mouse models. Tumor growth inhibition (TGI) is a common endpoint.
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Significant tumor growth inhibition at 10 mg/kg. | [13] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates. | [2] |
| Anti-CD22-vc-MMAE | Cleavable (Val-Cit) | NHL Xenograft | Effective in parental cell line models. | [2] |
| HB22.7-vcMMAE | Cleavable (Val-Cit) | DoHH2 NHL Xenograft | Complete and persistent response in all xenografts at a single dose. | [11] |
| mil40-15 (Cys-linker-MMAE) | Non-Cleavable | NCI-N87 Gastric Cancer | Significant tumor killing activity and 93% tumor inhibition rate at 5 mg/kg. | [14] |
Table 3: Plasma Stability and Drug-to-Antibody Ratio (DAR)
Plasma stability is crucial for ensuring that the ADC remains intact in circulation until it reaches the tumor, thereby minimizing off-target toxicity. The drug-to-antibody ratio (DAR) is a key quality attribute, and its stability over time is a measure of linker stability.
| ADC Configuration | Linker Type | Plasma Source | Incubation Time | % Payload Release / DAR Reduction | Reference |
| Set of 15 vc-MMAE ADCs | Cleavable (Val-Cit) | Mouse | 6 days | >20% release | [15] |
| Set of 15 vc-MMAE ADCs | Cleavable (Val-Cit) | Rat | 6 days | >4% release | [15] |
| Set of 15 vc-MMAE ADCs | Cleavable (Val-Cit) | Human | 6 days | <1% release | [15] |
| Set of 15 vc-MMAE ADCs | Cleavable (Val-Cit) | Monkey | 6 days | <1% release | [15] |
| Non-cleavable PEG6-C2-MMAD conjugates | Non-Cleavable | Mouse | 4.5 days | Remained stable | [16] |
Mandatory Visualization
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the accurate evaluation and comparison of ADCs. Below are outlines for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[4]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a control.[4]
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[4]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[4]
-
In Vitro Bystander Effect Assay (Co-culture)
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Fluorescent protein vector (e.g., GFP) for labeling Ag- cells
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Flow cytometer or high-content imaging system
-
-
Procedure:
-
Cell Line Preparation: Stably transfect the Ag- cell line with a fluorescent protein (e.g., GFP) to distinguish it from the Ag+ cell line.
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Include control wells with only Ag- cells and only Ag+ cells. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the seeding medium from the wells and add the ADC-containing medium. Include untreated control wells for each cell ratio.
-
Incubation: Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).
-
Data Acquisition:
-
Imaging: Acquire images of the fluorescently labeled Ag- cells. Quantify the number or confluence of viable Ag- cells in each well.
-
Flow Cytometry: Harvest the cells from each well. Analyze the cell population based on the fluorescent protein expression to distinguish Ag- cells. Use a viability dye (e.g., PI or 7-AAD) to determine the percentage of viable Ag- cells.
-
-
Data Analysis: Normalize the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing. Plot dose-response curves to determine the IC50 of the bystander effect.
-
In Vitro Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC and the rate of payload release in plasma.
-
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Affinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS/MS system
-
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, quench the reaction and process the sample to separate the ADC from plasma proteins. This can be done by affinity capture using Protein A/G beads.
-
LC-MS Analysis: Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). The supernatant can be analyzed to quantify the amount of free payload.
-
Data Analysis: Plot the average DAR and the concentration of free payload over time to assess the stability of the ADC.
-
In Vivo Efficacy Study in Xenograft Model
This assay evaluates the anti-tumor activity of an ADC in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line of interest
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups. Administer the ADC and control articles via a specified route (e.g., intravenous) and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
-
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[2] Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[3] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[3] Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[2][4] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression. A thorough preclinical evaluation using the assays outlined in this guide is essential for selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, kinetics, experimental protocols, and applications of one of bioorthogonal chemistry's most powerful tools.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent modification of biomolecules in their native environments.[1][2] This powerful ligation technique, which obviates the need for cytotoxic copper catalysts, has revolutionized fields ranging from chemical biology and drug development to materials science.[3][4] Its high specificity, biocompatibility, and rapid kinetics under physiological conditions make it an invaluable tool for researchers, scientists, and drug development professionals.[2][5]
Core Principles: The Power of Ring Strain
The driving force behind SPAAC is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[4] This strain, arising from the deformation of the ideal 180° bond angle of the alkyne, dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097).[6] This allows the reaction to proceed rapidly and with high selectivity at physiological temperature and pH.[4] The azide and the strained alkyne are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, ensuring minimal off-target reactions.[4]
The reaction mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile, resulting in the formation of a stable triazole linkage.[4]
Quantitative Analysis of SPAAC Kinetics
The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne (B158145), the electronic properties of the azide, the solvent, and the pH.[4][7] The rational design of cyclooctynes has been a primary focus of research to enhance reaction rates for diverse applications.
Factors Influencing Reaction Rates:
-
Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups significantly impact the reaction rate. Fusing aryl rings to the cyclooctyne, as seen in dibenzocyclooctynes (DBCO), enhances strain and accelerates the reaction. Propargylic fluorination, as in difluorobenzocyclooctyne (DIFBO), lowers the LUMO of the alkyne, further increasing its reactivity.[4]
-
Azide Electronics: The electron-donating or withdrawing nature of the substituents on the azide can influence the reaction rate.[7]
-
Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.[4]
-
pH and Buffer: Higher pH values generally increase SPAAC reaction rates, although this can be buffer-dependent. For instance, reactions in HEPES buffer at pH 7 tend to be faster than in PBS at the same pH.[7]
Reaction Rate Constants
The following tables summarize the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide and other azides, providing a clear comparison of their reactivity.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| DIBO | 0.31 | [6] |
| BCN | 0.15 | [5] |
| DBCO | 0.1 - 0.9 | [8] |
| DIBAC | ~0.3 | [8] |
| BARAC | ~0.9 | [8] |
| [9+1]CPP | 2.2 x 10⁻³ | [9] |
| [11+1]CPP | 4.5 x 10⁻⁴ | [9] |
| m[9+1]CPP | 9.6 x 10⁻³ | [9] |
| fluor[11+1]CPP | 4.7 x 10⁻³ | [9] |
| Cyclooctyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.32 - 0.85 | [7] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 0.55 - 1.22 | [7] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 25 | 0.59 - 0.97 | [7] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 25 | 0.27 - 0.77 | [7] |
| DBCO-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | Various | 25 | 0.18 - 0.37 | [7] |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | Various | 25 | 0.18 - 0.37 | [7] |
| Rho S144azF | Alexa488-DIBO | - | - | 62 ± 12 | [10] |
Experimental Protocols
Detailed methodologies for key SPAAC applications are provided below.
Protocol 1: Labeling of Proteins with DBCO-NHS Ester
This protocol describes a general procedure for the labeling of a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an azide-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Azide-containing molecule
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
DBCO Reagent Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.[3] Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 5 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).
-
SPAAC Conjugation: Add a 1.5- to 10-fold molar excess of the azide-containing molecule to the purified DBCO-labeled protein.[11] Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[1][11]
-
Purification of Conjugate: Purify the final protein conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove excess azide-containing molecule.
Protocol 2: Functionalization of Nanoparticles via SPAAC
This protocol outlines the surface functionalization of pre-formed azide-modified nanoparticles with a DBCO-containing ligand.
Materials:
-
Azide-functionalized nanoparticles (e.g., AuNPs, liposomes)
-
DBCO-containing ligand
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., centrifugation, size-exclusion chromatography, dialysis)
Procedure:
-
Nanoparticle Preparation: Suspend the azide-functionalized nanoparticles in the reaction buffer.
-
Reaction Setup: Add the DBCO-containing ligand to the nanoparticle suspension. A 2- to 10-fold molar excess of the ligand over the available azide groups on the nanoparticles is a good starting point.[12]
-
SPAAC Reaction: Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring or shaking.[13] The reaction temperature can be increased to 37°C to potentially accelerate the reaction rate.[13]
-
Purification: Remove the unreacted ligand from the functionalized nanoparticles. For larger nanoparticles like AuNPs, this can be achieved by repeated centrifugation and resuspension in fresh buffer.[13][14] For liposomes or smaller nanoparticles, size-exclusion chromatography or dialysis are effective methods.[13]
-
Characterization: Confirm the successful conjugation by appropriate analytical techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and zeta potential measurements.[13]
Protocol 3: Determination of Second-Order Rate Constants
This protocol describes a general method to determine the second-order rate constant of a SPAAC reaction by monitoring the change in absorbance of the cyclooctyne over time.
Materials:
-
Cyclooctyne (e.g., DBCO derivative)
-
Azide
-
Spectrophotometer
-
Quartz cuvette
-
Reaction solvent (e.g., deuterated DMSO for NMR, or a suitable solvent for UV-Vis)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the cyclooctyne and the azide in the chosen solvent.
-
Kinetic Measurement (UV-Vis):
-
Place a solution of the azide at a known concentration (in large excess compared to the cyclooctyne) in a quartz cuvette.
-
Initiate the reaction by adding a small volume of the cyclooctyne stock solution and mix quickly.
-
Immediately begin monitoring the decrease in the absorbance of the cyclooctyne at its characteristic wavelength (e.g., ~310 nm for DBCO) over time.
-
-
Kinetic Measurement (¹H NMR):
-
Combine the cyclooctyne, azide (2-12 equivalents), and an internal standard (e.g., dimethyl sulfone) in deuterated DMSO at 25°C.[9]
-
Monitor the reaction progress by acquiring ¹H NMR spectra at different time points.
-
Determine the concentrations of the reactants by comparing the integration of their characteristic signals to the internal standard.[9]
-
-
Data Analysis:
-
For both methods, plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the azide in excess.
-
Visualizing SPAAC: Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate the core concepts and experimental workflows involving SPAAC.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.
Caption: Experimental workflow for protein labeling using SPAAC.
Caption: Workflow for targeted drug delivery using SPAAC-functionalized nanoparticles.
Photo-Induced SPAAC and Quantum Yields
A more recent development in SPAAC is the use of light to trigger the reaction, offering spatiotemporal control. In photo-SPAAC, a photolabile protecting group on the cyclooctyne is removed by light, generating the reactive strained alkyne in situ.
The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of events occurring per photon absorbed.[15] For photo-induced SPAAC, the quantum yield of the uncaging reaction is a critical parameter. For instance, irradiation of cyclopropenone-masked dibenzocyclooctynes can trigger photodecarbonylation to generate the reactive cyclooctyne.[16] The quantum yield for the decarbonylation of a cyclooctyne precursor has been reported to be as high as 55%.[16]
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable technology in the toolkit of chemists and biologists. Its bioorthogonality, rapid kinetics, and copper-free nature have paved the way for unprecedented studies of biomolecules in living systems and the development of novel therapeutic and diagnostic agents. A thorough understanding of its core principles, kinetics, and experimental nuances is paramount for researchers and drug development professionals seeking to harness the full potential of this remarkable chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantum yield - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of endo-BCN-PEG4-Val-Cit-PAB-MMAE, an advanced antibody-drug conjugate (ADC) linker-payload system. This document details the role of each component, presents available physicochemical data, and outlines key experimental protocols for its conjugation, characterization, and evaluation. The guide is intended to serve as a valuable resource for researchers and developers in the field of targeted cancer therapeutics.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three main components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. This compound is a state-of-the-art linker-payload combination that incorporates several key features to optimize ADC performance.
This molecule features a bioorthogonal endo-Bicyclononyne (endo-BCN) group for site-specific antibody conjugation via copper-free click chemistry. A hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and improves pharmacokinetic properties. The linker also contains a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide and a p-aminobenzyl alcohol (PAB) self-immolative spacer, ensuring controlled release of the potent microtubule-inhibiting agent, monomethyl auristatin E (MMAE), within the target cell's lysosome.
Molecular Components and Their Functions
The structure of this compound is rationally designed, with each component playing a crucial role in the overall function of the resulting ADC.
-
endo-BCN (endo-Bicyclononyne): This strained alkyne is a key component for bioorthogonal conjugation. It reacts specifically and efficiently with an azide (B81097) group introduced onto the antibody through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" approach allows for the formation of a stable triazole linkage under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.
-
PEG4 (Tetraethylene Glycol): The PEG4 spacer is a short, hydrophilic linker that imparts several beneficial properties to the ADC. It increases the aqueous solubility of the often-hydrophobic payload, which can help prevent aggregation of the final ADC product. Furthermore, the flexible PEG chain provides spatial separation between the antibody and the payload, which can minimize steric hindrance and help maintain the biological activity of both moieties.
-
Val-Cit-PAB (Valine-Citrulline-p-Aminobenzyl Alcohol): This component constitutes the cleavable linker system. The dipeptide, Val-Cit, is specifically designed to be a substrate for cathepsin B, a protease that is highly expressed in the lysosomes of many cancer cells. Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between citrulline and the PAB group. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm. This targeted release mechanism is crucial for minimizing off-target toxicity.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor. Once released into the cytoplasm, MMAE binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as a payload in ADCs.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these properties may vary slightly between different suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C80H127N11O19 | [1][2] |
| Molecular Weight | ~1547 g/mol | [1] |
| Purity | ≥98% | [1][3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO and DMF | [1][2] |
| Storage Conditions | -20°C for long-term storage | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs using this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis would logically proceed through a multi-step process involving the sequential coupling of its constituent parts: MMAE, the Val-Cit-PAB linker, the PEG4 spacer, and finally the endo-BCN moiety. This would involve standard peptide coupling reactions and functional group modifications. Researchers should refer to literature for the synthesis of similar ADC linker-payloads to devise a suitable synthetic strategy.
Conjugation to Azide-Modified Antibodies (SPAAC Reaction)
This protocol describes the conjugation of the endo-BCN-functionalized linker-payload to an antibody that has been pre-modified with an azide group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the this compound solution: Dissolve the required amount of this compound in a minimal amount of anhydrous DMSO to create a stock solution.
-
Reaction Setup: In a reaction vessel, combine the azide-modified antibody with the reaction buffer.
-
Initiate the SPAAC reaction: Add a molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 1.5 to 5 equivalents of the linker-payload per azide site on the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.[5] The reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, purify the resulting ADC to remove any unreacted linker-payload and other impurities. Size-exclusion chromatography is a commonly used method for this purpose.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
4.3.1. UV/Vis Spectroscopy
This method is relatively simple but requires that the drug and antibody have distinct absorbance maxima.
Procedure:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free linker-payload (at both 280 nm and its specific maximum absorbance wavelength).
-
Measure the absorbance of the purified ADC sample at both wavelengths.
-
Calculate the concentrations of the antibody and the conjugated payload using the Beer-Lambert law and the predetermined extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
4.3.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs can be resolved.
Procedure:
-
Inject the purified ADC sample onto a HIC column.
-
Elute the different ADC species using a decreasing salt gradient.
-
The area of each peak in the chromatogram corresponds to the relative abundance of the ADC species with a specific DAR (e.g., DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated as the weighted average of the peak areas.
4.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most accurate determination of the DAR and the distribution of different drug-loaded species.
Procedure:
-
The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.
-
Inject the sample into an LC-MS system.
-
The mass spectrometer measures the molecular weight of each eluting species.
-
The number of conjugated drug molecules can be determined from the mass difference between the unconjugated and conjugated antibody (or its subunits).
-
The average DAR is calculated from the relative abundance of each species observed in the mass spectrum.
In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the potency of the resulting ADC in killing cancer cells in vitro using an ATP-based luminescence assay.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well white, opaque-walled plates
-
The purified ADC
-
Isotype control ADC (an ADC with the same linker-payload but a non-targeting antibody)
-
Free MMAE
-
ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ADC, isotype control ADC, and free MMAE in cell culture medium.
-
Cell Treatment: Treat the cells with the prepared dilutions and incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for MMAE). Include untreated cells as a control.
-
Assay: After the incubation period, perform the ATP-based luminescence assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of viable cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.
Visualizations
Signaling and Experimental Pathways
The following diagrams illustrate the key mechanisms and workflows associated with this compound ADCs.
Caption: Mechanism of action of an ADC utilizing the this compound system.
Caption: Experimental workflow for the synthesis of an ADC via SPAAC conjugation.
Caption: Logical relationship of different methods for Drug-to-Antibody Ratio (DAR) analysis.
Conclusion
The this compound linker-payload system represents a sophisticated and highly engineered technology for the development of next-generation antibody-drug conjugates. Its design incorporates features that address key challenges in ADC development, including site-specific conjugation, solubility, and controlled payload release. The bioorthogonal endo-BCN group allows for the creation of homogenous ADCs with a defined DAR, while the hydrophilic PEG4 spacer improves the physicochemical properties of the conjugate. The protease-cleavable Val-Cit linker ensures efficient and targeted release of the potent MMAE payload within cancer cells, maximizing efficacy while minimizing systemic toxicity. This technical guide provides a foundational resource for researchers and drug developers working with this advanced ADC technology.
References
Navigating the Properties of a Key Antibody-Drug Conjugate Linker: A Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of endo-BCN-PEG4-Val-Cit-PAB-MMAE, a critical component in the development of targeted antibody-drug conjugates (ADCs). Understanding these core physicochemical properties is paramount for ensuring optimal formulation, efficacy, and safety of novel ADC therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated mechanisms and workflows.
Core Concepts: Structure and Function
The this compound is a sophisticated linker-payload system designed for targeted drug delivery. Its structure comprises several key functional units:
-
endo-BCN (Bicyclononyne): A strained alkyne that enables covalent attachment to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry." This allows for site-specific conjugation without the need for a copper catalyst.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the aqueous solubility of the ADC, mitigates aggregation, and can improve pharmacokinetic properties.[1][2][][4]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by cathepsin B, an enzyme predominantly found within the lysosomes of cells.[5] This ensures that the cytotoxic payload is released primarily inside the target cancer cells.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, following Val-Cit cleavage, spontaneously releases the payload in its unmodified, active form.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Solubility Profile
The solubility of an ADC is a critical parameter that influences its formulation, stability, and in vivo behavior. The inclusion of a hydrophilic PEG4 spacer in the this compound construct is intended to improve its aqueous solubility.[1]
| Solvent | Solubility | Conditions |
| DMSO | 100 mg/mL | Requires ultrasonic assistance |
| DMF | Soluble | - |
| Aqueous Media | Enhanced by PEG4 spacer; quantitative data not readily available in public literature. | Expected to be soluble in buffers like PBS. |
Stability Characteristics
The stability of the ADC linker is crucial for its therapeutic window. The linker must remain intact in systemic circulation to prevent premature release of the toxic payload, while being efficiently cleaved within the target tumor cells.
Plasma Stability
The Val-Cit linker is known for its high stability in human plasma, which minimizes off-target toxicity. However, it exhibits instability in mouse plasma due to the activity of carboxylesterase 1c, a factor to consider in preclinical murine models.[5] While specific half-life data for the complete this compound is not publicly available, studies on ADCs with Val-Cit linkers have shown no significant degradation in human plasma over extended periods.
pH-Dependent Stability
The stability of the different components of the linker can be influenced by pH:
-
endo-BCN Moiety: Generally stable, but some studies suggest gradual degradation upon prolonged exposure to neutral pH (e.g., 7.2). It shows reasonable stability under mildly acidic conditions. Extreme pH conditions should be avoided.[6]
-
Carbamate (B1207046) Linkage: The carbamate bond linking the PAB spacer to MMAE is stable in acidic solutions but can undergo hydrolysis at alkaline pH.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization of ADC candidates.
Aqueous Solubility Determination
This protocol outlines a method to determine the thermodynamic solubility of the ADC in an aqueous buffer.
Objective: To quantify the maximum soluble concentration of the ADC in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the lyophilized ADC powder to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., >15,000 x g) for 30 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the ADC concentration using a validated analytical method, such as UV-Vis spectrophotometry at 280 nm or a specific HPLC method with a standard curve.
-
Solubility Calculation: The measured concentration in the supernatant represents the solubility of the ADC in the tested buffer.
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by monitoring the drug-to-antibody ratio (DAR) and the release of free payload over time.
Objective: To determine the rate of payload deconjugation in plasma from different species (e.g., human, mouse).
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (37°C). A control sample in PBS should be run in parallel.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) and immediately freeze them at -80°C to stop any reactions.
-
Immunoaffinity Capture: Thaw the plasma samples and isolate the ADC using Protein A or G magnetic beads. Wash the beads to remove non-specifically bound plasma proteins.
-
Sample Preparation for LC-MS:
-
For DAR Analysis: Elute the captured ADC and analyze it intact or after reduction to separate heavy and light chains.
-
For Free Payload Analysis: Analyze the supernatant from the immunoaffinity capture step to quantify the released payload.
-
-
LC-MS Analysis: Use a validated liquid chromatography-mass spectrometry (LC-MS) method to determine the average DAR or the concentration of free payload.
-
Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the stability profile.
Cathepsin B-Mediated Cleavage Assay
This assay confirms the specific cleavage of the Val-Cit linker by its target enzyme.
Objective: To measure the rate of payload release from the ADC in the presence of cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B in an appropriate activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) at 37°C.
-
Reaction Initiation: Combine the ADC solution with the activated cathepsin B in an assay buffer (e.g., 25 mM MES, pH 5.0).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: At various time points, withdraw aliquots and stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released MMAE.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Assessment of Aggregation by Size Exclusion Chromatography (SEC)
This protocol is used to monitor the formation of aggregates, which can impact the efficacy and safety of the ADC.
Objective: To quantify the percentage of monomers, dimers, and higher-order aggregates in an ADC sample.
Methodology:
-
Instrument Setup: Equilibrate a size exclusion chromatography (SEC) column with an appropriate mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.
-
Injection and Analysis: Inject a defined volume of the ADC sample and monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and any fragments. The percentage of each species is calculated relative to the total peak area.
Mechanism of Action and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding.
ADC Internalization and Payload Release
Caption: ADC internalization, lysosomal trafficking, and payload release pathway.
Val-Cit-PAB Linker Cleavage Mechanism
Caption: Cathepsin B-mediated cleavage of the Val-Cit-PAB linker.
Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for in vitro plasma stability analysis of an ADC.
Conclusion
The this compound linker-payload system represents a highly engineered component for the development of advanced antibody-drug conjugates. Its design incorporates features to enhance aqueous solubility and ensure stable systemic circulation, coupled with a specific enzymatic trigger for intracellular drug release. A thorough understanding and empirical validation of its solubility and stability profiles, using the protocols outlined in this guide, are essential for the successful translation of ADC candidates from the laboratory to the clinic.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using endo-BCN-PEG4-Val-Cit-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting these two components is critical for the ADC's stability, efficacy, and safety profile. This document provides a detailed protocol for the synthesis of an ADC using the drug-linker complex endo-BCN-PEG4-Val-Cit-PAB-MMAE .
This advanced linker system is comprised of several key functional units:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A highly reactive, strained alkyne that enables a bioorthogonal conjugation reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This copper-free click chemistry method allows for the specific and efficient covalent attachment of the linker to an azide-modified antibody under physiological conditions.[3][]
-
PEG4: A hydrophilic 4-unit polyethylene (B3416737) glycol spacer that enhances the solubility of the linker and the final ADC, helps to reduce aggregation, and minimizes steric hindrance.[1][5]
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzyl alcohol): A dipeptide-based, enzymatically cleavable linker.[6] The Val-Cit motif is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed within cancer cells.[6][7] This ensures that the cytotoxic payload is released in a controlled manner inside the target cell. The PAB acts as a self-immolative unit that releases the unmodified payload upon cleavage.[8]
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[8][9][10] Its high cytotoxicity makes it an effective payload for ADCs.
The overall strategy involves a two-stage process: first, the introduction of azide (B81097) functional groups onto the antibody, followed by the SPAAC reaction with the endo-BCN-functionalized drug-linker to form the final, stable ADC.[11]
Principle of the Method
The synthesis of the ADC is achieved through a sequential, two-step process that ensures precise control over the conjugation chemistry.
Stage 1: Antibody Modification with Azide Groups The first stage involves functionalizing the monoclonal antibody with azide groups. This can be accomplished through various methods. A common approach is the random modification of primary amines on lysine (B10760008) residues using an N-Hydroxysuccinimide (NHS) ester-containing azide reagent (e.g., Azide-PEGn-NHS ester).[11] Alternatively, site-specific modification techniques can be employed through enzymatic or genetic engineering approaches to produce a more homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR).[5][11]
Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Following purification, the azide-modified antibody is reacted with the this compound complex.[12] The strained alkyne (BCN) on the linker reacts specifically and efficiently with the azide groups on the antibody to form a stable triazole linkage.[2][] This reaction is bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with native biological functional groups, and it does not require a cytotoxic copper catalyst.[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for endo-BCN-PEG4-Val-Cit-PAB-MMAE in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing endo-BCN-PEG4-Val-Cit-PAB-MMAE in the synthesis of antibody-drug conjugates (ADCs). This advanced linker-payload combination offers a potent and targeted approach to cancer therapy by leveraging a site-specific conjugation strategy and a cleavable linker for controlled drug release.
Introduction to this compound
The this compound is a sophisticated drug-linker conjugate designed for the development of ADCs.[1][2] It comprises several key components, each with a specific function:
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Its high cytotoxicity makes it an effective payload for cancer therapy.
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5][6] This ensures that the MMAE payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[7][8]
-
p-aminobenzyl alcohol (PAB) Spacer: A self-immolative spacer that, following the cleavage of the Val-Cit linker, releases the MMAE payload in its active form.[7]
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic four-unit polyethylene glycol spacer that enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[9][]
-
endo-Bicyclononyne (endo-BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to an azide-modified antibody.[11][12] This bioorthogonal reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the antibody.[13][14]
Mechanism of Action
The resulting ADC targets and eliminates cancer cells through a multi-step process:
-
Targeting: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.[]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[8][16]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing various degradative enzymes, including cathepsin B.[8]
-
Payload Release: Inside the lysosome, the Val-Cit linker is cleaved by cathepsin B, triggering the self-immolation of the PAB spacer and the release of the active MMAE payload into the cytoplasm.[3][6]
-
Cytotoxicity: The released MMAE disrupts the microtubule network of the cancer cell, leading to cell cycle arrest and ultimately, apoptotic cell death.[3]
Experimental Protocols
This section provides a detailed protocol for the synthesis of an ADC using an azide-modified antibody and this compound.
Materials and Reagents
-
Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) free of primary amines.
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
Protein concentrators (e.g., Amicon Ultra)
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
-
SDS-PAGE materials
Protocol for ADC Synthesis
Step 1: Preparation of Reagents
-
Antibody Preparation: Ensure the azide-modified antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column or protein concentrator.
-
Drug-Linker Stock Solution: Dissolve the this compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM). The compound may be unstable in solution, so it is recommended to prepare it fresh.[1]
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
-
To the azide-functionalized antibody solution, add a calculated molar excess of the this compound stock solution. A typical starting molar ratio is 5 to 20 equivalents of the drug-linker per antibody.[17] The optimal ratio should be determined empirically for each antibody.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to maintain the integrity of the antibody.[17]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[17] The reaction progress can be monitored by LC-MS analysis of the antibody.
Step 3: Purification of the ADC
-
Remove the excess, unreacted this compound and DMSO using a desalting column equilibrated with PBS.
-
Concentrate the purified ADC and perform a buffer exchange into a suitable formulation buffer using a protein concentrator.
Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC). The increasing hydrophobicity with each conjugated drug-linker allows for the separation of species with different DAR values (DAR=0, 2, 4, etc.).
-
UV-Vis spectroscopy can also be used to estimate the DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload or linker, if available.
2. Purity and Aggregation Analysis:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.
-
Size Exclusion Chromatography (SEC-HPLC) is used to determine the extent of aggregation in the final ADC product.
3. In Vitro Cytotoxicity Assay:
-
The potency of the synthesized ADC can be evaluated using a cell-based cytotoxicity assay on antigen-positive and antigen-negative cell lines to determine the IC50 value and confirm target-specific killing.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for ADC synthesis using a BCN-linker via SPAAC. Note that these values are illustrative and should be optimized for each specific antibody and application.
| Parameter | Typical Range/Value | Method of Determination |
| Reaction Conditions | ||
| Molar excess of Drug-Linker | 5 - 20 equivalents | Empirical optimization |
| Reaction Time | 4 - 24 hours | LC-MS monitoring |
| Reaction Temperature | 4°C or Room Temperature | |
| Final DMSO Concentration | < 10% (v/v) | |
| Characterization | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, UV-Vis |
| Purity | > 95% | SDS-PAGE, SEC-HPLC |
| Monomer Content | > 95% | SEC-HPLC |
| In Vitro Potency (IC50) | Sub-nanomolar to nanomolar | Cell-based cytotoxicity assay |
Visualizing the Workflow and Mechanism
ADC Synthesis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Val-Cit-PAB-MMAE | drug-linker conjugate| ADC synthesis | CAS 644981-35-1 | anti-mitotic agent | InvivoChem [invivochem.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. This compound | AxisPharm [axispharm.com]
- 7. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 17. benchchem.com [benchchem.com]
Application Notes: Site-Specific Antibody Conjugation with Endo-BCN Linkers
Introduction
Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation biotherapeutics, particularly for Antibody-Drug Conjugates (ADCs).[1][2] Unlike traditional stochastic methods that randomly label lysine (B10760008) or cysteine residues, site-specific techniques produce homogeneous conjugates with a precisely controlled drug-to-antibody ratio (DAR).[2][3] This homogeneity is crucial for ensuring a consistent pharmacological profile, improving the therapeutic window, and simplifying analytical characterization.[3][4]
One of the most elegant methods for achieving site-specific modification of native antibodies is through chemo-enzymatic remodeling of the conserved N-glycan located at asparagine 297 (Asn297) in the Fc region.[1][2] This approach utilizes endoglycosidases, such as EndoS2, to first trim the native, heterogeneous glycan structure.[5][6] Subsequently, a modified sugar containing a bioorthogonal handle, such as an azide (B81097) group, is enzymatically transferred to the remaining N-acetylglucosamine (GlcNAc) residue.[5][7]
This azide-functionalized antibody is then ready for conjugation to a payload equipped with a complementary reactive group. Bicyclo[6.1.0]nonyne (BCN) linkers, particularly the endo isomer, are highly effective partners for this purpose.[8][9] The strained alkyne of the BCN group reacts rapidly and specifically with the azide via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently in aqueous environments without the need for a cytotoxic copper catalyst.[10][11] The resulting stable triazole linkage ensures the integrity of the final conjugate.[12] This document provides detailed protocols and quantitative data for the site-specific conjugation of antibodies using this powerful glycoengineering and endo-BCN linker strategy.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in site-specific antibody conjugation using endo-BCN linkers.
Quantitative Data
The selection of a linker is a critical decision in the design of bioconjugates. The following tables provide a data-driven comparison of BCN linkers to inform the selection process.
Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| BCN Isomer | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
|---|---|---|---|
| endo-BCN | Benzyl Azide | 0.29[8][13] | The endo isomer generally exhibits slightly faster kinetics than the exo isomer.[8][13] |
| exo-BCN | Benzyl Azide | 0.19[8][13] | - |
| General BCN | Aryl Azides | Data not available | BCN, in general, reacts faster with aromatic azides than DBCO.[8] |
| DBCO | Benzyl Azide | ~1.0 - 2.0[14] | Generally exhibits faster reaction rates than BCN due to higher ring strain.[14] |
Table 2: Linker Stability in Thiol-Containing Environments
| Linker | Condition | Stability Metric | Notes |
|---|---|---|---|
| General BCN | Glutathione (GSH) | Half-life of ~6 hours[8] | BCN is significantly more stable than DBCO in the presence of the endogenous thiol GSH.[8] |
| DBCO | Glutathione (GSH) | Half-life of ~71 minutes[14] | Less stable than BCN in the presence of GSH.[14] |
| General BCN | TCEP (Reducing Agent) | Shows instability[8] | A reducing agent such as DTT may be preferable when working with BCN linkers.[8] |
Table 3: Recommended Reaction Parameters for Antibody Conjugation
| Step | Parameter | Recommended Range | Rationale |
|---|---|---|---|
| Antibody Azidation | Azide-Reagent:Antibody Molar Ratio | 10:1 to 20:1[12] | Higher excess can lead to a higher degree of labeling (DOL).[12] |
| SPAAC Conjugation | BCN-Payload:Azide Molar Ratio | 1.5:1 to 5:1[15] | A molar excess of the payload ensures the reaction is driven to completion.[15] |
| SPAAC Conjugation | Reaction Temperature | 4°C - 37°C[8][15] | The reaction is typically faster at higher temperatures (25-37°C).[8][15] |
| SPAAC Conjugation | Incubation Time | 1 - 12 hours[8][15] | Reaction progress should be monitored by LC-MS or SDS-PAGE to determine the optimal time.[8] |
Experimental Protocols
The following protocols provide a step-by-step guide for the site-specific conjugation of a native antibody via glycan remodeling and SPAAC with an endo-BCN linker.
Protocol 1: Site-Specific Antibody Azide Installation via Chemo-enzymatic Glycan Remodeling
This protocol describes the use of the endoglycosidase EndoS2 to simultaneously deglycosylate the native antibody and transfer an azide-functionalized sugar to the exposed GlcNAc residue in a single step.[5][16]
Materials:
-
Monoclonal antibody (e.g., IgG1) in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
EndoS2 (GlycINATOR®) enzyme[6]
-
Azide-functionalized sugar oxazoline (B21484) (e.g., GalNAc-azide oxazoline)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column (e.g., PD-10) or Size-Exclusion Chromatography (SEC) system
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[15] If necessary, perform a buffer exchange using a desalting column.
-
Determine the precise antibody concentration.
-
-
Chemo-enzymatic Reaction:
-
In a reaction tube, combine the antibody, EndoS2 enzyme, and the azide-functionalized sugar oxazoline. A typical molar ratio is 1:1.5:50 (Antibody:EndoS2:Azide-Sugar).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The reaction progress can be monitored by LC-MS to confirm the mass shift corresponding to the glycan exchange.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted azide-sugar and the EndoS2 enzyme using a desalting column or SEC.[12] Equilibrate the column with PBS, pH 7.4.
-
Collect the fractions containing the purified azide-modified antibody.
-
-
Characterization:
-
Determine the final protein concentration of the azide-modified antibody.[12]
-
Confirm successful modification via mass spectrometry. The expected mass increase corresponds to the mass of the transferred azide-sugar minus the mass of the cleaved native glycan.
-
Protocol 2: Preparation of the endo-BCN-Linker-Payload Construct
This protocol outlines the conjugation of a cytotoxic payload (or other molecule of interest) to an endo-BCN linker that has a reactive group, such as an NHS ester.
Materials:
-
Payload with a primary amine group
-
endo-BCN-PEG-NHS ester linker[17]
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer (e.g., PBS with 5% DMSO, pH 7.4)
-
Preparative HPLC for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing payload in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Dissolve the endo-BCN-PEG-NHS ester linker in anhydrous DMSO to a known concentration (e.g., 20 mM).
-
-
Conjugation Reaction:
-
Purification:
-
Upon completion, purify the BCN-Payload conjugate by preparative HPLC to remove unreacted starting materials.[18]
-
Lyophilize the purified fractions to obtain the final product.
-
Protocol 3: Site-Specific Antibody Conjugation via SPAAC
This protocol details the bioorthogonal click reaction between the azide-modified antibody and the BCN-functionalized payload.[15]
Materials:
-
Purified azide-modified antibody (from Protocol 1)
-
Purified BCN-Payload construct (from Protocol 2)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-Payload construct in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).[19]
-
-
SPAAC Reaction:
-
To the azide-modified antibody solution (in PBS), add a 1.5 to 5-fold molar excess of the BCN-Payload stock solution.[15]
-
Note: Keep the final concentration of DMSO in the reaction mixture below 10% (v/v) to maintain antibody integrity.[11]
-
Incubate the reaction for 1-4 hours at 25°C or for 4-12 hours at 4°C.[8][15] The reaction is typically faster at warmer temperatures.
-
Monitor the reaction by LC-MS or Hydrophobic Interaction Chromatography (HIC) to track the formation of the final conjugate.
-
Protocol 4: Purification and Characterization of the Final Antibody Conjugate
This final protocol covers the purification of the antibody conjugate and its characterization to determine key quality attributes.
Materials:
-
Crude antibody conjugate solution (from Protocol 3)
-
Size-Exclusion Chromatography (SEC) system
-
Storage Buffer (e.g., PBS, pH 7.4)
-
Analytical instruments for characterization (e.g., HIC-HPLC, UV-Vis Spectrophotometer, Mass Spectrometer)
Procedure:
-
Purification:
-
Purify the antibody conjugate from excess BCN-Payload and other impurities using SEC.[15]
-
Equilibrate the SEC column with the desired final storage buffer.
-
Collect the fractions corresponding to the monomeric antibody conjugate peak.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry.[18] For this site-specific method, the expected DAR is 2.0. HIC can resolve species with different numbers of conjugated drugs.
-
Purity and Aggregation: Assess the level of aggregation and purity of the final conjugate using analytical SEC.[12]
-
Concentration: Determine the final concentration of the purified conjugate using UV-Vis spectroscopy at 280 nm.
-
Confirmation: Confirm the identity and integrity of the final conjugate by mass spectrometry.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genovis.com [genovis.com]
- 7. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. One-step synthesis of site-specific antibody-drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for endo-BCN-PEG4-Val-Cit-PAB-MMAE in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-BCN-PEG4-Val-Cit-PAB-MMAE is a sophisticated drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This reagent is designed for covalent attachment to azide-modified antibodies or other targeting moieties via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] The molecule incorporates several key components: an endo-Bicyclo[6.1.0]nonyne (BCN) group for highly efficient and bioorthogonal conjugation, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) linker, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).[1][4][5] The SPAAC reaction is advantageous for bioconjugation as it proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[6][7]
Molecular Structure and Components
The structure of this compound is designed for optimal performance in ADC applications.
-
endo-BCN: The strained alkyne that readily reacts with an azide (B81097) group to form a stable triazole linkage.[3][8] The endo configuration is noted to have slightly higher reactivity compared to the exo isomer.[9]
-
PEG4 Spacer: A hydrophilic polyethylene glycol linker that enhances aqueous solubility and reduces steric hindrance during conjugation.[4][8]
-
Val-Cit Linker: A dipeptide linker that is stable in circulation but is selectively cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of cancer cells, ensuring targeted drug release.[5][10]
-
PAB Spacer: A p-aminobenzyl group that facilitates the self-immolative release of the payload upon linker cleavage.
-
MMAE: Monomethyl auristatin E is a potent antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11][12]
Quantitative Data: Reaction Kinetics
The efficiency of the SPAAC reaction is a critical parameter. The table below presents a comparison of second-order rate constants (k₂) for endo-BCN and other cyclooctynes with various azides. A higher rate constant indicates a faster reaction.
| Cyclooctyne | Azide Reactant | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| endo-BCN | Benzyl Azide | SPAAC | ~0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | Benzyl Azide | SPAAC | ~0.19 | CD₃CN/D₂O (1:2) |
| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0 | Not specified |
| DIBO | Benzyl Azide | SPAAC | ~0.3 - 0.7 | Not specified |
Data compiled from multiple sources.[9][13] Reaction rates can be influenced by the specific azide, solvent, and temperature.[9]
Experimental Protocols
The following protocols provide a general framework for the conjugation of an azide-modified antibody with this compound. Optimization may be required for specific antibodies and applications.
Materials and Reagents
-
Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC), affinity chromatography)
Protocol 1: Small-Scale Optimization of SPAAC Reaction
This protocol is designed to determine the optimal reaction conditions on a small scale.
-
Preparation of Reactants:
-
Prepare a stock solution of the azide-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.[14]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[14] Note that the compound may be unstable in solution, and freshly prepared solutions are recommended.[1]
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, set up reactions to test varying molar excess of the BCN-linker (e.g., 2, 5, 10-fold molar excess over the antibody).
-
Add the calculated volume of the this compound stock solution to the azide-modified antibody solution.
-
Ensure the final concentration of DMSO is kept below 5% (v/v) to maintain antibody stability.[14]
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature (25°C) or 37°C.[14] Alternatively, for sensitive biomolecules, incubation can be performed at 4°C for a longer duration.[9]
-
Typical reaction times range from 2 to 24 hours.[9][14] Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC to determine the optimal time.[6][9]
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE or mass spectrometry to determine the extent of conjugation and the drug-to-antibody ratio (DAR).
-
Protocol 2: Scale-Up Conjugation
Once optimal conditions are determined, the reaction can be scaled up.
-
Reaction Setup:
-
Based on the optimization results, combine the azide-modified antibody and the optimal molar excess of this compound in a suitable reaction vessel.
-
Ensure the final DMSO concentration remains below 5% (v/v).
-
-
Incubation:
-
Incubate the reaction for the optimized time and at the optimal temperature with gentle mixing.
-
-
Purification:
-
Characterization:
-
Characterize the purified ADC to determine the final concentration, drug-to-antibody ratio (DAR), and purity.
-
Visualizations
Experimental Workflow for SPAAC Conjugation
Caption: General experimental workflow for SPAAC bioconjugation.
Mechanism of Action of an MMAE-based ADC
Caption: Mechanism of action of a cleavable MMAE-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 5. endo-BCN-PEG4-Val-Cit-PAB-MMAF, ADC linker | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-BCN-PEG4-Val-Cit-PAB-MMAE is a sophisticated drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates several key features for effective targeted drug delivery. The endo-BCN (bicyclo[6.1.0]nonyne) group facilitates covalent attachment to azide-modified antibodies via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[1][2] A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces aggregation.[1][3] The linker includes a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, which ensures that the cytotoxic payload, Monomethyl Auristatin E (MMAE), is released predominantly within the lysosomal compartment of target cancer cells.[4][5] MMAE is a potent antimitotic agent that inhibits tubulin polymerization.[6][7]
This document provides detailed protocols for the preparation of stock solutions of this compound and its subsequent use in a typical in vitro cytotoxicity assay.
Data Presentation
Quantitative data for the preparation of this compound stock solutions are summarized in the table below. It is crucial to note that this compound is unstable in solution and should be freshly prepared for optimal results.[8][9]
| Parameter | Value | Source(s) |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [6][10] |
| Recommended Stock Concentration | 1-10 mM | [10] |
| Storage Temperature (Solid) | -20°C, desiccated and protected from light | [3][11] |
| Storage Temperature (Stock Solution) | -20°C (short-term); -80°C (long-term) | [11] |
| Stability | Unstable in solution; prepare fresh. Avoid repeated freeze-thaw cycles. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
1. Materials:
- This compound (lyophilized powder)
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips
2. Equipment:
- Vortex mixer
- Centrifuge
3. Procedure:
Protocol 2: In Vitro Cytotoxicity Assay (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a general method to assess the cytotoxicity of an ADC prepared using the this compound linker-drug.
1. Materials:
- Target cancer cell line (e.g., a CD30-positive cell line for an anti-CD30 ADC)
- Complete cell culture medium
- ADC conjugated with this compound
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well clear-bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Control antibody (unconjugated)
- Free this compound
2. Equipment:
- Humidified incubator (37°C, 5% CO2)
- Luminometer
- Calibrated micropipettes and sterile tips
- Hemocytometer or automated cell counter
3. Procedure:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. adcreview.com [adcreview.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
Application Notes and Protocols for the Conjugation of MMAE Payloads to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] This targeted delivery approach minimizes systemic toxicity while maximizing efficacy against antigen-expressing cells.[1] Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] It is a popular payload for ADCs due to its high potency, which is estimated to be 100 to 1000 times greater than doxorubicin.[2]
This document provides a detailed protocol for the conjugation of a maleimide-activated MMAE derivative (e.g., MC-VC-PAB-MMAE) to a monoclonal antibody. The process involves the selective reduction of interchain disulfide bonds within the antibody to generate reactive thiol groups, followed by conjugation with the maleimide-containing drug-linker via a stable thioether bond.[1][2] The valine-citrulline (VC) linker is designed to be stable in the bloodstream and is efficiently cleaved by lysosomal enzymes like cathepsin B, which are often overexpressed in tumor cells, ensuring targeted release of the MMAE payload.[1] Subsequent purification and characterization steps are crucial for obtaining a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Monoclonal Antibody (IgG) | User-supplied | - |
| MC-VC-PAB-MMAE | Various | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | - |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | - |
| Ethylenediaminetetraacetic acid (EDTA) | Various | - |
| Dimethyl sulfoxide (B87167) (DMSO) | Various | - |
| N-acetylcysteine | Various | - |
| Desalting Columns (e.g., Sephadex G-25) | Various | - |
| Amicon Ultra Centrifugal Filter Units | Various | - |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | - |
Experimental Protocols
Antibody Preparation
The initial step involves preparing the monoclonal antibody in a suitable buffer to ensure optimal conditions for the subsequent reduction and conjugation reactions.[1]
-
Protocol:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer such as Phosphate-Buffered Saline (PBS) with EDTA, at a pH of 7.4.[1][2]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS is required. This can be achieved using a desalting column or through dialysis.[1][2]
-
Partial Reduction of Antibody Interchain Disulfides
This step generates free thiol groups on the antibody, which will serve as attachment points for the maleimide-activated drug-linker. The extent of reduction directly influences the final drug-to-antibody ratio (DAR).[1]
-
Protocol:
-
Prepare a fresh stock solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), at a concentration of 10 mM in water.[1]
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.[1][2] The exact ratio may need to be optimized for each specific antibody to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours to facilitate the reduction of the disulfide bonds.[1]
-
Conjugation Reaction
The maleimide (B117702) group on the drug-linker reacts with the generated free thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.[1]
-
Protocol:
-
Immediately before conjugation, dissolve the MC-VC-PAB-MMAE drug-linker in dimethyl sulfoxide (DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.[1]
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation.[1]
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.[1]
-
To cap any unreacted maleimide groups, the reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.[1][3]
-
Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove unreacted drug-linker, residual reagents, and to separate ADC species with different DARs, ensuring a homogenous product.[1]
-
Protocol:
-
The crude ADC mixture can be initially purified using a desalting column (e.g., size exclusion chromatography) equilibrated with PBS at pH 7.4.[1]
-
For more stringent purification and to separate ADC species with different DARs, Hydrophobic Interaction Chromatography (HIC) is recommended. The hydrophobicity of the ADC increases with the number of conjugated drug-linkers.[1] A high salt concentration mobile phase is used to promote binding to the HIC column.[1]
-
Alternatively, ultrafiltration using Amicon-30 kDa centrifugal filter units can be employed to remove unreacted VCMMAE and side products.[3]
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates ADC species based on the number of conjugated MMAE molecules, allowing for the determination of the average DAR and the distribution of different DAR species.[4] |
| UV-Vis Spectroscopy | The average DAR can be calculated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength for the drug-linker.[5] | |
| Mass Spectrometry (LC-QTOF/MS) | Provides the molecular weight of the intact ADC and its subunits, allowing for the precise determination of DAR.[3][4] | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Used to detect and quantify high molecular weight species (aggregates) and fragments.[5][6] |
| SDS-PAGE (reducing and non-reducing) | Visualizes the purity of the ADC and confirms the covalent attachment of the drug-linker to the antibody.[7] | |
| Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA) | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[6] |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT assay) | Evaluates the potency of the ADC against target antigen-expressing cancer cell lines.[7] |
Visualizations
Caption: Experimental workflow for MMAE-antibody conjugation.
Caption: Mechanism of action for an MMAE-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 5. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Evaluation of endo-BCN-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the in vitro evaluation of ADCs constructed using the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker conjugate.
The This compound system incorporates several key features:
-
endo-BCN: A bicyclononyne moiety for copper-free click chemistry, allowing for site-specific conjugation to an azide-modified antibody.
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer to enhance solubility and improve pharmacokinetic properties.[1]
-
Val-Cit-PAB: A protease-cleavable dipeptide (valine-citrulline) linker with a p-aminobenzylcarbamate (PAB) self-immolative spacer. This linker is designed to be stable in circulation but is efficiently cleaved by Cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.[2]
-
MMAE: Monomethyl auristatin E is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
These application notes will guide researchers through the essential in vitro assays required to characterize the efficacy and specificity of ADCs utilizing this advanced linker-payload system.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that ensures targeted delivery and conditional activation of the cytotoxic payload.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Lysosomal Trafficking and Cleavage: Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic and proteolytic environment of the lysosome, rich in enzymes like Cathepsin B, facilitates the cleavage of the Val-Cit linker.[2]
-
Cytosolic Release and Action: Once the linker is cleaved, the PAB spacer self-immolates, releasing the unmodified and fully active MMAE into the cytoplasm. Free MMAE then binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and ultimately, apoptotic cell death.[2]
Quantitative Data Summary
The following table summarizes in vitro cytotoxicity data for a HER2-specific nanobody-drug conjugate (NDC) utilizing a cathepsin B-sensitive linker and MMAE payload, which is structurally analogous to the this compound system. The data is derived from a study by Hansen et al. (2025) and demonstrates the high potency and selectivity of such conjugates against HER2-positive breast cancer cell lines.
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-OV-3 | High | 0.4 ± 0.1 |
| SK-BR-3 | High | 1.2 ± 0.2 |
| BT-474 | High | 2.1 ± 0.9 |
| MDA-MB-453 | Moderate | 2.9 ± 0.7 |
| MCF-7 | Low | >100 |
| MDA-MB-231 | Negative | >100 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These are essential for characterizing the efficacy, specificity, and mechanism of action of your ADC.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test ADC and control antibody
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
ADC Internalization Assay
This assay confirms that the ADC is internalized by target cells, which is a prerequisite for the action of intracellularly-cleaved linkers.
Materials:
-
Antigen-positive cell line
-
Fluorescently labeled ADC or secondary antibody
-
Flow cytometer or high-content imaging system
-
Trypsin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed antigen-positive cells in appropriate culture plates or wells.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC at a specific concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a control, incubate a set of cells at 4°C to inhibit active internalization.
-
Cell Harvest: At each time point, wash the cells with cold PBS to remove unbound ADC. Detach the cells using trypsin.
-
Staining (if using an unlabeled primary ADC): If the primary ADC is not labeled, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized ADC.
Bystander Effect Assay
This assay evaluates the ability of the released MMAE payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
Test ADC
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Using flow cytometry or high-content imaging, gate on the GFP-positive population (Ag- cells) and quantify their viability in the co-culture wells compared to the Ag- monoculture wells. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Plasma Stability Assay
This assay assesses the stability of the ADC and the linker in plasma to evaluate the potential for premature payload release.
Materials:
-
Test ADC
-
Mouse or human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours). A control sample of ADC in PBS should be run in parallel.
-
Sample Collection: At each time point, take an aliquot of the plasma/ADC mixture and store it at -80°C until analysis.
-
Sample Preparation: Prepare the samples for LC-MS analysis. This may involve immunoaffinity capture of the ADC followed by elution, or protein precipitation to isolate the released payload.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) over time or to quantify the amount of free MMAE released. A decrease in DAR or an increase in free payload indicates linker cleavage.
Conclusion
The in vitro assays described in these application notes provide a robust framework for the preclinical evaluation of ADCs constructed with the this compound linker-drug. By systematically assessing cytotoxicity, internalization, bystander effect, and stability, researchers can gain critical insights into the performance of their ADC candidates and make informed decisions for further development. The high potency and tumor-specific activation of this linker-payload system make it a promising platform for the creation of next-generation targeted cancer therapies.
References
Application Notes and Protocols for In Vivo Animal Models for Testing Val-Cit-PAB-MMAE ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics. The Val-Cit-PAB-MMAE linker-payload system is a widely utilized combination in ADC development. This system consists of a monoclonal antibody (mAb) targeting a tumor-associated antigen, a cleavable dipeptide linker (valine-citrulline), a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[][][3] The Val-Cit linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsin B, which are upregulated in the tumor microenvironment, leading to the targeted release of MMAE within cancer cells.[][4]
Preclinical evaluation of Val-Cit-PAB-MMAE ADCs in relevant in vivo animal models is a critical step in their development pipeline to assess efficacy, toxicity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for conducting such studies, with a focus on xenograft models.
Mechanism of Action of Val-Cit-PAB-MMAE ADCs
The mechanism of action of a Val-Cit-PAB-MMAE ADC involves several key steps, beginning with systemic administration and culminating in the induction of apoptosis in target cancer cells.
Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.
Recommended In Vivo Animal Models
The most common animal models for testing ADCs are xenograft models, where human cancer cells are implanted into immunodeficient mice. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice (e.g., NOD/SCID or nude mice). CDX models are widely used for initial efficacy screening due to their reproducibility and relatively low cost.
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[5] These models are considered more clinically relevant as they better recapitulate the heterogeneity, architecture, and tumor microenvironment of the original patient tumor.[5][6] PDX models are particularly useful for evaluating efficacy across a diverse patient population and for studying mechanisms of resistance.[5][7]
Commonly Used Cell Lines for Xenograft Models:
| Cell Line | Cancer Type | Key Characteristics |
| NCI-N87 | Gastric Cancer | HER2-positive |
| BT-474 | Breast Cancer | HER2-positive |
| Karpas-299 | Anaplastic Large Cell Lymphoma | CD30-positive |
| MDA-MB-468 | Triple-Negative Breast Cancer | B7H4-expressing |
| Ramos | Burkitt Lymphoma | CD79b-positive |
| KPL-4, JIMT-1, SKBR-3 | Breast Cancer | HER2-positive |
Experimental Workflow
A typical in vivo study to evaluate a Val-Cit-PAB-MMAE ADC follows a standardized workflow.
Caption: General experimental workflow for in vivo ADC testing.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Animal Strain: Use immunodeficient mice, such as NOD/SCID or BALB/c nude mice, aged 6-8 weeks.
-
Cell Preparation:
-
Culture the selected human cancer cell line (e.g., NCI-N87, BT-474) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1x107 to 2x107 cells/mL.
-
-
Implantation:
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization:
Protocol 2: ADC Administration and Monitoring
-
ADC Preparation:
-
Reconstitute the lyophilized Val-Cit-PAB-MMAE ADC in a sterile vehicle, such as phosphate-buffered saline (PBS).
-
The final concentration should be calculated based on the desired dose and the average body weight of the mice.
-
-
Administration:
-
Monitoring:
-
Endpoints:
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Other endpoints may include complete tumor regression, survival analysis, and body weight changes as a measure of toxicity.
-
Euthanize mice when tumors reach a predetermined maximum volume (e.g., 1500-2000 mm3) or if they show signs of significant distress.[4][9]
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for Val-Cit-PAB-MMAE ADCs
| ADC Target | Xenograft Model | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| HER2 | NCI-N87 | 10 and 30 | Day 0, 7, 14 | Dose-dependent tumor eradication at 30 mg/kg. | [10] |
| CD79b | Ramos | 1.5 and 2.5 | Single i.v. injection | Significant tumor growth inhibition. | [9] |
| HER2 | HER2-positive breast cancer | 1 and 3 | Single i.v. injection | Complete remission with a stable EVCit linker ADC. | [4] |
| CD30 | Karpas-299 | Not Specified | Single i.v. injection | Tumor regression observed. | |
| HER2 | BT-474 | Not Specified | Two i.v. injections | Tumor regression observed. |
Table 2: Pharmacokinetic Parameters of a Val-Cit-PAB-MMAE ADC (RC48-ADC) in Rats
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | AUC (h*ng/mL) |
| Total Antibody | 8 | 215,000 | 28,100,000 |
| Conjugated Antibody | 8 | 207,000 | 25,600,000 |
| Free MMAE | 8 | 1.63 | 148 |
Data adapted from a study on RC48-ADC in rats, which provides an example of pharmacokinetic parameters to assess.[11]
Considerations for Val-Cit Linker Stability in Murine Models
A critical consideration when using murine models to test Val-Cit-PAB-MMAE ADCs is the instability of the Val-Cit linker in mouse plasma.[12][13] This is due to the presence of the carboxylesterase Ces1c, which can prematurely cleave the linker, leading to off-target toxicity and reduced efficacy.[4][12] This instability is not observed in human or cynomolgus monkey plasma.[4]
To address this, researchers have developed a modified linker, Glutamic acid-Valine-Citrulline (Glu-Val-Cit or EVCit). The addition of the glutamic acid residue significantly enhances the stability of the linker in mouse plasma without compromising its cleavage by cathepsin B within the tumor cell.[4][13][14] Studies have shown that ADCs with an EVCit linker exhibit a longer half-life and greater efficacy in mouse models compared to their VCit counterparts.[4][13]
Caption: Comparison of Val-Cit and Glu-Val-Cit linker stability.
Conclusion
The use of in vivo animal models, particularly CDX and PDX models, is indispensable for the preclinical evaluation of Val-Cit-PAB-MMAE ADCs. Careful selection of the animal model, a well-defined experimental protocol, and an understanding of the potential species-specific differences in linker stability are crucial for obtaining reliable and translatable data to guide clinical development. The protocols and data presented herein provide a framework for researchers to design and execute robust preclinical studies for this important class of biotherapeutics.
References
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential techniques for characterizing Antibody-Drug Conjugates (ADCs) featuring cleavable linkers. Detailed protocols for key experiments are included to facilitate the evaluation of ADC efficacy, stability, and safety.
Introduction to ADCs with Cleavable Linkers
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug.[1][] The linker is a critical component that connects the antibody to the payload and is designed to be stable in systemic circulation but to release the drug under specific conditions within the target cancer cell.[3][4][5] Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells, such as the presence of specific enzymes, lower pH, or a reducing environment.[6][7][8] This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[]
The most common types of cleavable linkers include:
-
Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[][10][11]
-
pH-sensitive linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6]
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[6]
Physicochemical Characterization
Comprehensive physicochemical characterization is essential to ensure the quality, consistency, and stability of ADCs. Key parameters to evaluate include the drug-to-antibody ratio (DAR), aggregation, and charge variants.[1][12]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that represents the average number of drug molecules conjugated to a single antibody.[6][13][14] An optimal DAR is crucial for balancing efficacy and safety.[15]
Table 1: Comparison of Key Methods for DAR Determination [16]
| Technique | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The drug payload increases the hydrophobicity of the antibody.[17][18][19] | Provides information on drug load distribution. Analysis is performed under non-denaturing conditions.[17][18] | May require optimization of salt concentration and gradient for each ADC. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC based on hydrophobicity. | High resolution and sensitivity. | Requires denaturation of the ADC, which may not be suitable for all formats.[19] |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules.[12][20][21] | Provides accurate mass information and can identify the specific sites of conjugation.[12] | Ionization efficiency can vary between different DAR species, potentially affecting quantification.[22] |
| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the antibody and the drug at different wavelengths.[23] | Simple and rapid method. | Provides only the average DAR, not the distribution. Requires that the drug has a distinct chromophore from the antibody. |
Experimental Protocol: DAR Determination by HIC-HPLC
This protocol outlines the determination of the average DAR and drug load distribution of a cysteine-linked ADC using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-3 min: 100% A
-
3-15 min: 0-100% B
-
15-18 min: 100% B
-
18-20 min: 100% A
-
-
-
Data Analysis:
-
Integrate the peak areas for each ADC species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
-
Analysis of Aggregation and Fragments
Aggregation is a critical quality attribute as it can impact the efficacy and immunogenicity of the ADC.[24][25] Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates and fragments.[24][26]
Table 2: Quantitative Analysis of ADC Aggregation by SEC
| Parameter | Method | Typical Results |
| Monomer Purity | SEC-UV | >95% |
| High Molecular Weight Species (Aggregates) | SEC-UV | <5% |
| Low Molecular Weight Species (Fragments) | SEC-UV | <1% |
Experimental Protocol: Determination of ADC Aggregation by SEC
This protocol describes the use of Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, aggregates, and fragments in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Run Time: 15 minutes
-
-
Data Analysis:
-
Integrate the peak areas corresponding to aggregates (eluting earliest), monomer, and fragments (eluting latest).
-
Calculate the percentage of each species relative to the total peak area.
-
In Vitro Characterization
In vitro assays are crucial for evaluating the biological activity and stability of ADCs with cleavable linkers.
Plasma Stability
Assessing the stability of an ADC in plasma is critical to ensure that the cytotoxic payload is not prematurely released into circulation, which could lead to off-target toxicity.[4][17][27]
Table 3: Representative Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | Cleavage Mechanism | ADC Example | Plasma Half-life (Human Plasma) |
| Protease-sensitive (Val-Cit) | Cathepsin B | Brentuximab Vedotin | ~7 days |
| pH-sensitive (Hydrazone) | Acid hydrolysis | Inotuzumab Ozogamicin | ~4-6 days |
| Glutathione-sensitive (Disulfide) | Reduction | SYD985 | ~5 days |
Experimental Protocol: In Vitro Plasma Stability Assay using LC-MS
This protocol details a method to assess the stability of an ADC in human plasma by monitoring the change in average DAR over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
ADC sample
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Reduction reagent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the ADC in human plasma at 37°C at a concentration of 100 µg/mL. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunocapture: At each time point, capture the ADC from the plasma using Protein A or G magnetic beads.
-
Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
LC-MS Analysis: Analyze the reduced light and heavy chains using a reversed-phase LC-MS method.
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded chain. Calculate the average DAR at each time point. Plot the average DAR versus time to determine the stability profile.
In Vitro Cytotoxicity
Cytotoxicity assays are performed to determine the potency of an ADC in killing target cancer cells.[4][28][29] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 4: Representative In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| ADC | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| Brentuximab Vedotin | CD30 | Karpas 299 | Val-Cit | MMAE | ~10 |
| Polatuzumab Vedotin | CD79b | SU-DHL-4 | Val-Cit | MMAE | ~5 |
| Sacituzumab Govitecan | TROP-2 | MDA-MB-468 | CL2A (pH-sensitive) | SN-38 | ~20 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
ADC sample
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[30]
Bystander Effect Assay
ADCs with cleavable linkers can release membrane-permeable payloads that can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[][8][31]
Experimental Protocol: In Vitro Bystander Effect Co-Culture Assay
This protocol assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC sample
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis:
-
Fluorescence Microscopy: Acquire images of the co-cultures.
-
Quantification: Quantify the number of surviving fluorescent Ag- cells in the co-culture compared to the Ag- monoculture control treated with the same ADC concentration. A significant reduction in the number of Ag- cells in the co-culture indicates a bystander effect.
-
Mechanism of Action and Signaling Pathways
The cytotoxic payloads delivered by ADCs with cleavable linkers typically induce cell death by disrupting critical cellular processes. For example, auristatins (like MMAE) and maytansinoids (like DM1) are potent microtubule inhibitors.[32][33]
ADC Internalization and Payload Release
Caption: General mechanism of an ADC with a cleavable linker.
Microtubule Disruption by ADC Payloads
Caption: Signaling pathway of ADC-induced apoptosis via microtubule disruption.
Experimental Workflows
Workflow for DAR Determination by HIC
Caption: Experimental workflow for DAR determination by HIC-HPLC.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity assessment of ADCs.
References
- 1. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. agilent.com [agilent.com]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. agilent.com [agilent.com]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. lcms.cz [lcms.cz]
- 27. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Determining the Drug-to-Antibody Ratio (DAR) for endo-BCN ADCs: An Application Guide
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that profoundly influences the efficacy, safety, and pharmacokinetic profile of an ADC. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities.
This application note provides detailed protocols for determining the DAR of ADCs constructed using endo-bicyclononyne (endo-BCN) linker technology. The use of endo-BCN in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry facilitates site-specific conjugation, leading to more homogeneous ADC preparations with a well-defined DAR.[1] We will explore three common and robust analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS).
The general workflow for the synthesis and characterization of an ADC, including DAR analysis, is depicted below.
Methods for DAR Determination
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[][3][4][5][6] This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug.[][3] The Beer-Lambert law is applied to calculate the concentrations of the protein and the drug, from which the average DAR can be derived.[]
Principle: By measuring the absorbance of the ADC solution at two different wavelengths (typically at the absorbance maximum of the antibody, ~280 nm, and the absorbance maximum of the drug), and knowing the molar extinction coefficients of both the antibody and the drug at these wavelengths, their respective concentrations can be calculated.
Experimental Protocol:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the naked antibody and the free drug at both 280 nm and the drug's maximum absorbance wavelength (λmax, drug). This can be done empirically or obtained from literature values.
-
-
Sample Preparation:
-
Prepare a solution of the endo-BCN ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of the ADC solution at 280 nm (A280) and λmax, drug (Adrug) using a UV-Vis spectrophotometer. Ensure the absorbance values are within the linear range of the instrument.
-
-
Data Analysis and DAR Calculation:
-
Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following equations, which account for the cross-absorbance of each component at both wavelengths:
CAb (M) = (A280 - (Adrug * (εDrug, 280 / εDrug, λmax))) / εAb, 280
CDrug (M) = (Adrug - (A280 * (εAb, λmax / εAb, 280))) / (εDrug, λmax - (εDrug, 280 * (εAb, λmax / εAb, 280)))
-
Calculate the average DAR:
DAR = CDrug / CAb
-
Data Presentation:
| Parameter | Value |
| Antibody Molar Extinction Coefficient at 280 nm (εAb, 280) | User-defined M-1cm-1 |
| Antibody Molar Extinction Coefficient at λmax, drug (εAb, λmax) | User-defined M-1cm-1 |
| Drug Molar Extinction Coefficient at 280 nm (εDrug, 280) | User-defined M-1cm-1 |
| Drug Molar Extinction Coefficient at λmax, drug (εDrug, λmax) | User-defined M-1cm-1 |
| ADC Absorbance at 280 nm (A280) | Measured Value |
| ADC Absorbance at λmax, drug (Adrug) | Measured Value |
| Calculated Average DAR | Result |
Table 1: Parameters for DAR Calculation by UV-Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[3][7] For ADCs, the conjugation of hydrophobic drugs to the antibody increases its overall hydrophobicity.[7][8] HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and the average DAR.[3][7][9] It is considered a standard method for the analysis of cysteine-conjugated ADCs.[3]
Principle: ADCs are loaded onto a hydrophobic column in a high-salt mobile phase, which promotes hydrophobic interactions. A decreasing salt gradient is then applied, and species elute in order of increasing hydrophobicity. Unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).[7][10][11]
Experimental Protocol:
-
Instrumentation and Column:
-
HPLC or UPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).[7]
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
-
Sample Preparation:
-
Dilute the endo-BCN ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, etc.). Peak identification may require confirmation with mass spectrometry.[]
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (Peak Areai * DARi) / Σ (Peak Areai)
where i represents each DAR species.
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | e.g., 5.2 | e.g., 5 |
| DAR 2 | e.g., 8.1 | e.g., 90 |
| DAR 4 | e.g., 10.5 | e.g., 5 |
| Weighted Average DAR | Calculated Value |
Table 2: Representative HIC Data for an endo-BCN ADC.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
RP-LC-MS is a high-resolution technique that provides both separation and mass identification of ADC species.[5] It is typically performed on the reduced ADC, separating the light and heavy chains. This method allows for the determination of drug load on each chain and provides a highly accurate DAR value.
Principle: The ADC is first denatured and reduced to separate the light (L) and heavy (H) chains. These chains are then separated by reversed-phase chromatography based on their hydrophobicity and analyzed by a high-resolution mass spectrometer. The mass difference between the unconjugated and conjugated chains reveals the number of drugs attached.
Experimental Protocol:
-
Sample Preparation (Reduction):
-
To approximately 50 µg of the ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase column suitable for proteins (e.g., PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the light and heavy chains.
-
Column Temperature: 60-80 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Data Acquisition: Acquire data over a mass range appropriate for the expected masses of the light and heavy chains (e.g., m/z 500-4000).
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chain peaks to obtain their intact masses.
-
Identify the different drug-loaded species for each chain (e.g., L, L+1D; H, H+1D, H+2D, etc.).
-
Calculate the relative abundance of each species from the deconvoluted spectra or the chromatographic peak areas.
-
Calculate the weighted average DAR:
Average DAR = Σ (Abundancei * Number of Drugsi)
-
Data Presentation:
| Chain Species | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain (L) | e.g., 23,500 | e.g., 10 |
| L + 1 Drug | e.g., 24,500 | e.g., 90 |
| Heavy Chain (H) | e.g., 50,000 | e.g., 15 |
| H + 1 Drug | e.g., 51,000 | e.g., 85 |
| Calculated Average DAR | Result |
Table 3: Representative RP-LC-MS Data for a Reduced endo-BCN ADC.
Conclusion
The accurate determination of the drug-to-antibody ratio is paramount for the successful development and quality control of endo-BCN ADCs. This application note has detailed the protocols for three widely used analytical methods: UV-Vis spectroscopy, HIC, and RP-LC-MS. UV-Vis spectroscopy offers a rapid estimation of the average DAR. HIC provides valuable information on the distribution of different DAR species. RP-LC-MS delivers a highly accurate DAR measurement and detailed information on the drug load of individual antibody chains. The choice of method will depend on the specific requirements of the analysis, the stage of development, and the available instrumentation. For comprehensive characterization, an orthogonal approach employing multiple methods is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ppd.com [ppd.com]
applications of endo-BCN-PEG4-Val-Cit-PAB-MMAE in targeted therapy
Application Notes and Protocols: endo-BCN-PEG4-Val-Cit-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
Introduction: The this compound is an advanced drug-linker conjugate designed for the synthesis of Antibody-Drug Conjugates (ADCs) in targeted therapy.[1][2] ADCs are a class of biopharmaceuticals that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to targeted cells, such as cancer cells.[3][] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity.[]
The this compound conjugate is composed of several key functional units:
-
endo-BCN (Bicyclononyne): A strained alkyne that enables covalent conjugation to an azide-modified antibody via copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][6] This bioorthogonal reaction is highly efficient and biocompatible.
-
PEG4 (Polyethylene Glycol): A 4-unit polyethylene (B3416737) glycol spacer that enhances the hydrophilicity and solubility of the conjugate in aqueous media, which can reduce aggregation and improve pharmacokinetic properties.[7][8]
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker system.[9] The dipeptide Val-Cit is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][10][11] Upon cleavage, the self-immolative PAB spacer releases the active drug.[11]
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[10][12] Its release is restricted to the intracellular environment of target cells, thereby reducing off-target toxicity.[]
Mechanism of Action
The therapeutic strategy of an ADC synthesized with this linker relies on a multi-step process that ensures targeted payload delivery and activation.
-
Targeting & Binding: The antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.[12][]
-
Internalization: Following antigen binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a host of degradative enzymes.[3][11]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit dipeptide linker.[10][14]
-
Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the free, active MMAE payload into the cytoplasm.[11]
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[10][12]
MMAE-Induced Apoptosis Pathway
Once released, MMAE exerts its cytotoxic effect by interfering with microtubule assembly, a critical process for cell division and intracellular transport. This disruption activates cellular stress pathways, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol involves a two-stage process: first, the site-specific modification of an antibody to introduce azide (B81097) groups, and second, the conjugation of the azide-antibody with the endo-BCN-functionalized payload via SPAAC.
Part A: Site-Specific Antibody Modification with Azide Groups
This method uses enzymatic modification to introduce azides onto the antibody's N-glycans, ensuring a homogenous drug-to-antibody ratio (DAR).
-
Materials:
-
Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS), pH 7.4.
-
Mutant galactosyltransferase (e.g., Gal-T1(Y289L)).
-
UDP-GalNAz (azido-sugar substrate).
-
Purification/desalting column (e.g., SEC).
-
-
Procedure:
-
If necessary, deglycosylate the antibody to expose terminal GlcNAc residues.
-
In a reaction vessel, combine the antibody, mutant galactosyltransferase, and UDP-GalNAz.
-
Incubate the reaction mixture according to the enzyme manufacturer's recommendations (e.g., 37°C for several hours) to transfer the azido-sugar to the GlcNAc residues.[7]
-
Purify the resulting azide-modified antibody (mAb-N3) using a desalting or size-exclusion chromatography (SEC) column to remove excess enzyme and reagents.[15]
-
Determine the concentration of the purified mAb-N3.
-
Part B: SPAAC Conjugation with this compound
-
Materials:
-
Purified azide-modified antibody (mAb-N3).
-
This compound.
-
Anhydrous, amine-free DMSO.
-
PBS, pH 7.4.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). The compound may be unstable in solution, so fresh preparation is recommended.[1]
-
Add a 3 to 5-fold molar excess of the BCN-payload stock solution to the mAb-N3 solution.[7]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10-20% (v/v) to prevent antibody denaturation.[7]
-
Incubate the reaction for 1-4 hours at room temperature or 37°C.[6] The reaction progress can be monitored by analytical techniques like HIC or LC-MS.
-
Once the reaction is complete, purify the final ADC to remove unconjugated payload-linker and other impurities. Use methods such as SEC, dialysis, or affinity chromatography.[]
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored at -20°C or -80°C.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol determines the potency (e.g., IC50) of the newly synthesized ADC on antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Purified ADC.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
-
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined optimal density. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for MMAE).[7]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves incubating with MTT solution for 1-4 hours, followed by solubilizing the formazan (B1609692) crystals.[7]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: ADC Characterization (Drug-to-Antibody Ratio)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a powerful method to determine the distribution of drug-linked species.
-
Methodology:
-
The hydrophobicity of the antibody increases with each conjugated drug-linker molecule.[15]
-
Inject the purified ADC onto a HIC column.
-
Elute the ADC species using a reverse salt gradient (e.g., a linear gradient from high salt like 1.5 M ammonium (B1175870) sulfate (B86663) to low salt).[15]
-
Monitor the elution profile at 280 nm. Different peaks will correspond to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc., for site-specific conjugation).
-
The average DAR can be calculated by integrating the peak areas corresponding to each species.
-
Data Presentation
Quantitative data from ADC characterization and in vitro studies should be summarized for clear interpretation.
Table 1: Example Summary of ADC Characterization
| Parameter | Method | Result | Acceptance Criteria |
|---|---|---|---|
| Average DAR | HIC / LC-MS | 3.9 | 3.8 - 4.2 |
| Monomer Purity | SEC | >98% | >95% |
| Free Drug Level | RP-HPLC | <1% | <2% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg | <1.0 EU/mg |
Table 2: Example Summary of In Vitro Cytotoxicity
| Cell Line | Antigen Expression | ADC IC50 (ng/mL) | Unconjugated MMAE IC50 (ng/mL) |
|---|---|---|---|
| Cell Line A | High (+) | 5.2 | 0.8 |
| Cell Line B | Low (+/-) | 150.6 | 1.1 |
| Cell Line C | Negative (-) | >1000 | 0.9 |
Troubleshooting Guide for ADC Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | - Insufficient molar excess of BCN-payload. - Inefficient azide labeling of the antibody. - Short incubation time for SPAAC reaction. | - Increase the molar ratio of the BCN-payload (e.g., to 5-10 fold excess). - Optimize the enzymatic labeling reaction conditions. - Extend the SPAAC incubation time; monitor reaction progress. |
| ADC Aggregation | - High DAR leading to increased hydrophobicity. - High concentration of organic solvent (DMSO). - Improper buffer conditions (pH, ionic strength). | - Target a lower DAR. - Keep the final DMSO concentration below 10%. - Perform a buffer screen to find optimal formulation conditions. |
| High Free Drug | - Inefficient purification post-conjugation. - Instability of the ADC in the formulation buffer. | - Optimize the purification method (e.g., use a longer SEC column or tandem columns). - Evaluate the stability of the ADC in different formulation buffers and storage conditions. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 9. endo-BCN-Val-cit-PAB-MMAE, ADC linker, 2474773-53-8 | BroadPharm [broadpharm.com]
- 10. This compound | AxisPharm [axispharm.com]
- 11. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]
- 12. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Design of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and evaluation of Antibody-Drug Conjugates (ADCs) that utilize cleavable linkers. This document outlines the critical experiments, detailed protocols, and data interpretation necessary for the successful development of effective and safe ADC therapeutics.
Introduction to Cleavable Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.[1][2] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1][3][4][5] This targeted payload release mechanism is crucial for maximizing the therapeutic window by enhancing anti-tumor activity while minimizing off-target toxicity.[3][6]
The primary categories of cleavable linkers are designed to respond to distinct physiological conditions:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences, such as the commonly used valine-citrulline (Val-Cit) dipeptide, that are substrates for proteases like cathepsin B, which is highly expressed in the lysosomes of tumor cells.[1][2][7][8] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the linker, releasing the active payload.[1][2]
-
pH-Sensitive Linkers: Acid-labile linkers, like hydrazones, are engineered to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][9][10] This pH-dependent cleavage facilitates intracellular payload release.
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the extracellular space but are readily cleaved in the cytoplasm of tumor cells, where the concentration of the reducing agent glutathione (B108866) is significantly higher.[6][11]
Experimental Workflow for ADC Development with Cleavable Linkers
The development and evaluation of an ADC with a cleavable linker involves a multi-step process encompassing synthesis, characterization, and in vitro and in vivo testing.
Caption: General workflow for the development and evaluation of an ADC.
Key Experiments and Protocols
ADC Synthesis and Characterization
A critical initial step is the synthesis and purification of the ADC, followed by thorough characterization to ensure quality and consistency.
Protocol 1: ADC Synthesis via Cysteine Conjugation
This protocol describes a general method for conjugating a maleimide-activated linker-payload to an antibody via reduced interchain cysteine residues.
Materials:
-
Antibody solution (e.g., 10 mg/mL in PBS)
-
Reducing agent (e.g., TCEP)
-
Maleimide-activated linker-payload
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: Incubate the antibody with a molar excess of TCEP to reduce the interchain disulfide bonds.
-
Conjugation: Add the maleimide-activated linker-payload to the reduced antibody and incubate to allow for conjugation.
-
Quenching: Add a quenching reagent in molar excess to cap any unreacted maleimide (B117702) groups.[3]
-
Purification: Purify the ADC from unconjugated linker-payload and quenching reagent using SEC.[3]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated to each antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[3]
-
Aggregation: Assess the level of ADC aggregation by SEC.[3]
-
Integrity: Confirm the integrity of the ADC by SDS-PAGE.[3]
-
Caption: Workflow for ADC synthesis and initial characterization.
In Vitro Evaluation
3.2.1. Plasma Stability Assay
This assay is crucial to assess the stability of the linker in plasma, as premature payload release can lead to systemic toxicity.[12][13]
Protocol 2: In Vitro Plasma Stability Assay
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse)[3]
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA)[3]
Procedure:
-
Incubate the ADC in plasma at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[6]
-
Stop the reaction by freezing the samples at -80°C.[3]
-
Analyze the samples to determine the amount of intact ADC or released payload.[3] This can be done by capturing the ADC with protein A/G beads and analyzing the eluate by LC-MS to determine the average DAR over time.[6]
Data Presentation:
Table 1: In Vitro Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model | Species | Assay Method | Stability Metric | Result | Reference(s) |
| Protease-Sensitive (Val-Cit) | Trastuzumab-vc-MMAE | Human | LC-MS | % Intact ADC after 144h | >95% | [6] |
| pH-Sensitive (Hydrazone) | Gemtuzumab ozogamicin | Human | Inferred | Half-life (pH 7.4) | ~183 hours | [7] |
| Glutathione-Sensitive (Disulfide) | Anti-CD22-DM1 | Mouse | In vivo | % Conjugated Drug after 7 days | >50% | [11] |
3.2.2. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[6]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines[6]
-
96-well plates
-
Test ADC and control antibody
-
MTT solution
-
Solubilization solution (e.g., DMSO)[6]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the ADC and control antibody.[6]
-
Treat the cells with the ADC or control solutions and incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[6]
-
Add MTT reagent and incubate for 1-4 hours.
-
Add solubilization solution and read the absorbance.
-
Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model | Cell Line | IC50 (ng/mL) |
| Protease-Sensitive (Val-Cit) | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | 10-50 |
| pH-Sensitive (Hydrazone) | Inotuzumab ozogamicin | CD22+ cell lines | 0.1-1 |
| Glutathione-Sensitive (Disulfide) | Anti-CanAg-DM1 | Colo205 (CanAg+) | 1-10 |
3.2.3. Bystander Effect Assay
The bystander effect is the ability of an ADC to kill not only the target antigen-positive cells but also adjacent antigen-negative cells.[14][15] This is a key advantage of using cleavable linkers with membrane-permeable payloads.[14][15]
Protocol 4: Co-Culture Bystander Assay
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (one labeled with a fluorescent marker, e.g., GFP)[15]
-
96-well plates
-
Test ADC
Procedure:
-
Co-Culture Setup: Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[14] Include monocultures of both cell lines as controls.[14]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Assess the viability of the Ag- cell population using fluorescence microscopy or flow cytometry.
Caption: Mechanism of the bystander effect mediated by a cleavable linker.
In Vivo Evaluation
3.3.1. Xenograft Tumor Models
In vivo efficacy studies are essential to evaluate the anti-tumor activity of the ADC in a living organism.
Protocol 5: In Vivo Xenograft Efficacy Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (Ag+)
-
Test ADC and vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, ADC at different doses).[16]
-
ADC Administration: Administer the ADC, typically via a single intravenous (IV) injection.[16]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[16]
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size.[16] Calculate tumor growth inhibition.
3.3.2. Tolerability Assessment
Tolerability studies are performed to determine the maximum tolerated dose (MTD) and to assess potential toxicities of the ADC.
Protocol 6: In Vivo Tolerability Assessment
Materials:
-
Healthy rodents (e.g., Sprague-Dawley rats)[16]
-
Test ADC
Procedure:
-
ADC Administration: Administer a single IV dose of the ADC.[16]
-
Monitoring: Monitor animals for clinical signs of toxicity and changes in body weight.[16]
-
Hematology: Collect blood samples at specified time points for complete blood counts (CBC) to assess for hematological toxicities like neutropenia and thrombocytopenia.[16]
-
Clinical Chemistry and Histopathology: At the end of the study, perform serum chemistry analysis and histopathological examination of major organs to identify any organ-specific toxicities.[16]
Conclusion
The experimental design for the development of ADCs with cleavable linkers requires a systematic and multi-faceted approach. A thorough evaluation of linker stability, in vitro potency, bystander effect, and in vivo efficacy and tolerability is paramount for the selection of a lead ADC candidate with an optimal therapeutic window. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to advance the development of next-generation targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. symeres.com [symeres.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of endo-BCN-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. The endo-BCN-PEG4-Val-Cit-PAB-MMAE ADC linker system combines a bioorthogonal bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and the potent cytotoxic agent monomethyl auristatin E (MMAE). The hydrophilic PEG4 spacer is intended to mitigate the hydrophobicity of the MMAE payload, which can positively impact the biophysical properties and in vivo performance of the ADC.
The conjugation process typically results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DAR), unconjugated antibody, and process-related impurities such as free drug-linker. Therefore, a robust multi-step purification process is critical to ensure the safety, efficacy, and homogeneity of the final ADC product. This document provides detailed application notes and protocols for the purification of this compound ADCs using common chromatographic techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).
Purification Strategy Overview
A typical purification workflow for ADCs involves one or more polishing steps to remove impurities and to isolate the ADC with the desired properties. The inclusion of a PEG4 spacer in the linker of this specific ADC suggests that while the overall hydrophobicity is increased by the MMAE payload, it may be less pronounced than ADCs with more hydrophobic linkers. This characteristic influences the selection and optimization of purification methods.
A common purification sequence for ADCs is as follows:
-
Initial Capture/Buffer Exchange (Optional): Often performed using Tangential Flow Filtration (TFF) to remove small molecule impurities and exchange the buffer.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species based on their drug-to-antibody ratio (DAR).
-
Ion Exchange Chromatography (IEX): To remove charged variants, aggregates, and other impurities. Cation Exchange (CEX) is often used in bind-and-elute or flow-through mode, while Anion Exchange (AEX) is typically used in flow-through mode.
-
Size Exclusion Chromatography (SEC): As a final polishing step to remove remaining aggregates and for buffer exchange into the final formulation buffer.
The following diagram illustrates a logical workflow for the purification of this compound ADCs.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical performance characteristics of the primary chromatography methods used in ADC purification. The values are representative and may vary depending on the specific antibody, conjugation conditions, and optimization of each chromatographic step.
| Purification Method | Primary Separation Principle | Key Impurities Removed | Typical Recovery (%) | Typical Purity (% Monomer) |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Different DAR species, unconjugated antibody, free drug-linker | 70-90% | >95% |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Aggregates, fragments, small molecule impurities | >90% | >98% |
| Cation Exchange Chromatography (CEX) | Net Surface Charge | Aggregates, charge variants, host cell proteins (HCPs) | 85-95% | >99% |
| Anion Exchange Chromatography (AEX) | Net Surface Charge | DNA, endotoxins, acidic proteins, some aggregates | >90% | >98% |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC is a powerful technique for separating ADC species with different DAR values, as the addition of the hydrophobic MMAE payload increases the molecule's overall hydrophobicity.
Objective: To separate the crude conjugation mixture into fractions with different DARs and to remove unconjugated antibody and free drug-linker.
Materials:
-
Mobile Phase A (High Salt): 1.0 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0
-
HIC Column: Phenyl or Butyl-based HIC column (e.g., Phenyl Sepharose, Butyl-NPR)
Experimental Workflow:
Procedure:
-
Sample Preparation: Dilute the crude ADC conjugation mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M. Centrifuge the sample to remove any precipitate.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting mobile phase composition (e.g., 100% Mobile Phase A or a mixture of A and B depending on the ADC's hydrophobicity).
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 5 CVs of the starting mobile phase mixture to remove unbound impurities.
-
Elution: Elute the bound ADC species with a linear gradient from the starting mobile phase composition to 100% Mobile Phase B over 20-30 CVs. Species with higher DARs will be more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy, analytical SEC, and mass spectrometry to determine the purity, aggregation status, and DAR of each fraction. Pool fractions containing the desired DAR species.
Protocol 2: Ion Exchange Chromatography (IEX) for Charge Variant and Impurity Removal
IEX separates molecules based on their net surface charge. For ADCs, Cation Exchange Chromatography (CEX) is often used in a bind-and-elute mode to remove aggregates and basic variants, or in a flow-through mode to remove acidic impurities. Anion Exchange Chromatography (AEX) is typically used in a flow-through mode where the ADC does not bind, but negatively charged impurities like DNA and some host cell proteins are retained.
2.1 Cation Exchange Chromatography (CEX) - Bind-and-Elute Mode
Objective: To remove aggregates and other basic impurities.
Materials:
-
Mobile Phase A (Low Salt): 20 mM Sodium Acetate, pH 5.0
-
Mobile Phase B (High Salt): 20 mM Sodium Acetate, 1.0 M NaCl, pH 5.0
-
CEX Column: A strong or weak cation exchange column.
Procedure:
-
Sample Preparation: Buffer exchange the HIC-purified ADC pool into Mobile Phase A using TFF or a desalting column.
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Mobile Phase A.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5 CVs of Mobile Phase A.
-
Elution: Elute the bound ADC with a linear gradient of 0-50% Mobile Phase B over 20-30 CVs.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity and aggregate content.
2.2 Anion Exchange Chromatography (AEX) - Flow-Through Mode
Objective: To remove acidic impurities such as DNA, endotoxins, and some host cell proteins.
Materials:
-
Equilibration/Running Buffer: 20 mM Tris-HCl, 50 mM NaCl, pH 8.0
-
AEX Column: A strong or weak anion exchange column.
Procedure:
-
Sample Preparation: Ensure the ADC sample is in a buffer with a pH below the pI of the ADC and at a low ionic strength to facilitate flow-through. The Equilibration/Running Buffer is often suitable.
-
Column Equilibration: Equilibrate the AEX column with 5-10 CVs of the Equilibration/Running Buffer.
-
Sample Loading: Load the sample onto the column at a flow rate that allows for efficient binding of impurities. The ADC will be collected in the flow-through fraction.
-
Collection and Analysis: Collect the flow-through pool and analyze for purity and removal of target impurities.
Protocol 3: Size Exclusion Chromatography (SEC) for Final Polishing and Buffer Exchange
SEC separates molecules based on their size. It is an ideal final step to remove any remaining high-molecular-weight aggregates and to exchange the ADC into its final formulation buffer.
Objective: To remove aggregates and formulate the ADC in the final buffer.
Materials:
-
Mobile Phase/Formulation Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
SEC Column: A column with a pore size suitable for separating the monomeric ADC from aggregates (e.g., 300 Å for antibodies).
Experimental Workflow:
Procedure:
-
Sample Preparation: Concentrate the ADC pool from the previous purification step and, if necessary, perform an initial buffer exchange into the SEC mobile phase using a centrifugal filter unit.
-
Column and System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the prepared ADC sample onto the column.
-
Isocratic Elution: Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak.
-
Analysis: Analyze the final purified ADC for purity, DAR, aggregate content, and endotoxin (B1171834) levels to ensure it meets the required specifications.
Conclusion
The purification of this compound ADCs requires a multi-step chromatographic process to ensure the removal of process-related impurities and to achieve a homogeneous product with a defined drug-to-antibody ratio. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and optimize a robust purification strategy for this class of ADCs. The specific conditions for each step should be optimized for the particular antibody and conjugation process to achieve the desired purity and yield.
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[2] An ADC is composed of three main components: a mAb that binds to a specific antigen on the target cell, a highly potent small molecule drug (payload), and a chemical linker that connects the drug to the antibody.[1]
The inherent complexity and heterogeneity of ADCs present unique analytical challenges.[3] Thorough characterization is crucial to ensure the safety, efficacy, and consistency of the final product.[1] Key quality attributes that require precise measurement include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of aggregation and fragmentation, and the stability of the conjugate.[3][4] This document provides detailed application notes and protocols for the essential analytical methods used in ADC characterization.
Key Analytical Methods for ADC Characterization
A comprehensive analytical strategy for ADCs employs a suite of orthogonal techniques to assess various critical quality attributes. The primary methods include chromatography and mass spectrometry.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing technique that separates molecules based on their hydrophobicity.[5] It is the gold-standard method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species for cysteine-linked ADCs.[6][7] The addition of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity, allowing for the separation of species with zero, one, two, or more drugs conjugated.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions.[8] For ADCs, this method is particularly useful for determining the DAR after the reduction of the antibody into its light and heavy chains.[9] It can also be used to quantify unconjugated light and heavy chains and to detect free drug and other impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10] This technique is essential for obtaining accurate molecular weights of the intact ADC and its subunits, confirming the DAR distribution, and identifying conjugation sites.[8] Both denaturing (RP-HPLC) and non-denaturing (SEC or HIC) LC methods can be coupled with MS.[10]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size.[11] It is the standard method for quantifying aggregates (high molecular weight species) and fragments in ADC preparations.[1] Maintaining a stable, monomeric ADC is critical for its safety and efficacy.[11]
Experimental Protocols
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
This protocol describes the separation and quantification of ADC species with different drug loads to determine the average DAR.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol[12]
-
HIC HPLC Column (e.g., TSKgel HIC-ADC Butyl)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Chromatographic Separation:
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes to elute the different DAR species.[12]
-
-
Data Analysis:
-
Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[12]
-
Purity and Aggregation Analysis by SEC-HPLC
This protocol is for the quantification of monomers, aggregates, and fragments in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 10 µL of the prepared ADC sample.
-
Run the separation isocratically for 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Intact Mass Analysis and DAR Determination by LC-MS
This protocol outlines the analysis of an intact ADC to determine its molecular weight and DAR profile.
Materials:
-
ADC sample (deglycosylated, optional)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RP-HPLC Column (e.g., Agilent Poroshell 300SB-C8)
-
LC-MS system (e.g., QTOF)
Procedure:
-
Sample Preparation:
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol.[13]
-
Dilute the sample to 0.5-1.0 mg/mL in Mobile Phase A.
-
-
LC-MS System Setup:
-
Chromatographic Separation:
-
Inject the sample.
-
Apply a suitable gradient from Mobile Phase A to Mobile Phase B to elute the ADC.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the peaks corresponding to the antibody with different numbers of drugs attached.
-
Calculate the average DAR based on the relative abundance of the different species.
-
Data Presentation
Quantitative data from ADC characterization should be summarized in clearly structured tables for easy comparison.
Table 1: Example DAR Profile of a Cysteine-Linked ADC by HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 10.2 | 5.5 |
| DAR2 | 12.8 | 20.1 |
| DAR4 | 14.5 | 55.3 |
| DAR6 | 15.9 | 15.6 |
| DAR8 | 17.1 | 3.5 |
| Average DAR | 3.9 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.[2]
Table 2: Example Purity and Aggregation Data by SEC-HPLC
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregate | 7.1 | 1.2 | ≤ 2.0% |
| Monomer | 8.1 | 98.5 | ≥ 97.0% |
| Fragment | 9.5 | 0.3 | ≤ 1.0% |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.[2]
Table 3: Example Intact Mass Analysis of an ADC by LC-MS
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Mass Error (ppm) | Relative Abundance (%) |
| DAR0 | 148058.4 | 148057.9 | 3.4 | 4.8 |
| DAR1 | 149021.1 | 149020.6 | 3.3 | 12.5 |
| DAR2 | 149983.5 | 149983.3 | 1.3 | 25.1 |
| DAR3 | 150946.2 | 150946.0 | 1.3 | 30.2 |
| DAR4 | 151908.7 | 151908.7 | 0.0 | 20.4 |
| DAR5 | 152871.9 | 152871.4 | 3.3 | 6.1 |
| DAR6 | 153834.1 | 153834.1 | 0.0 | 0.9 |
| Average DAR | 3.0 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
ADC Stability Assessment
The stability of an ADC is a critical quality attribute that can impact its efficacy and safety.[15] Stability studies are performed to evaluate the physical and chemical integrity of the ADC over time and under various stress conditions.[15]
Key aspects of ADC stability testing include:
-
Monitoring DAR: The DAR can change over time due to the release of the drug from the antibody.[16] This is often assessed by incubating the ADC in plasma and analyzing samples at various time points using LC-MS.[12]
-
Aggregation and Fragmentation: The formation of aggregates and fragments can be monitored using SEC-HPLC.[12] An increase in high molecular weight species over time can indicate instability.[11]
-
Free Drug Analysis: The amount of free payload released from the ADC can be quantified using LC-MS/MS.[12]
Protocol for In Vitro Plasma Stability:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for a defined period (e.g., up to 7 days).[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[12]
-
Sample Preparation: Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).[12]
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the change in DAR over time.
-
Analyze the captured ADC by SEC-HPLC to assess aggregation.
-
Analyze the supernatant for the presence of free payload by LC-MS/MS.
-
References
- 1. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. sciex.com [sciex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 16. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing endo-BCN-PEG4-Val-Cit-PAB-MMAE Conjugation Efficiency
Welcome to the technical support center for the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your antibody-drug conjugate (ADC) synthesis and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker-drug?
A1: This is a complex linker-drug system designed for creating ADCs via a "click chemistry" approach. Each part has a specific function:
-
endo-BCN (Bicyclo[6.1.0]nonyne): This is the reactive handle for conjugation. It participates in a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with an azide-modified antibody.[1][2][3] The endo isomer is noted to be slightly more reactive than the exo isomer.[3]
-
PEG4 (4-unit Polyethylene Glycol): This spacer enhances the solubility and flexibility of the linker, which can improve conjugation efficiency and the pharmacokinetic properties of the final ADC.[4][5]
-
Val-Cit (Valine-Citrulline): This is a dipeptide designed to be selectively cleaved by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[6][7][8] This ensures that the cytotoxic payload is released inside the target cell.
-
PAB (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety becomes unstable and spontaneously releases the active drug, MMAE, in its unmodified form.[6][9]
-
MMAE (Monomethyl Auristatin E): This is the highly potent cytotoxic payload. It is a tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
Q2: What is the intended cleavage mechanism for the Val-Cit linker, and where does it occur?
A2: The Val-Cit linker is designed for intracellular cleavage. After an ADC binds to its target antigen on a cancer cell, it is internalized and trafficked to the lysosome.[7][9] The acidic environment of the lysosome (pH 4.5-5.5) is optimal for the activity of Cathepsin B, the primary enzyme responsible for cleaving the amide bond between Citrulline and the PAB spacer.[6] This enzymatic cleavage triggers the self-immolation of the PAB spacer, releasing the active MMAE payload directly into the target cell's cytoplasm.[6][9]
Q3: Why am I observing premature payload release in my mouse preclinical models but not in human plasma?
A3: This is a well-documented phenomenon. The instability of Val-Cit linkers in mouse plasma is primarily caused by the enzyme carboxylesterase 1C (Ces1C), which is present in mouse plasma but not in human plasma.[7][8][9] This enzyme can prematurely cleave the Val-Cit linker in the bloodstream, leading to off-target toxicity and reduced efficacy in rodent models.[6][7] This species-specific difference is a critical consideration when translating preclinical data.
Q4: What are the key analytical methods to characterize my final ADC conjugate?
A4: A comprehensive characterization of your ADC is crucial to ensure its quality, safety, and efficacy.[12][13] Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method to determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.[14][15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for more detailed DAR analysis and to evaluate the stability of the payload and its release profile.[14][15]
-
Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregation or fragmentation of the ADC.[14]
-
Mass Spectrometry (MS): Provides precise molecular weight information for the intact ADC and its subunits, confirming successful conjugation and DAR.[13][16]
-
UV/Vis Spectroscopy: A simple and quick method to estimate the average DAR, provided the antibody and drug have distinct absorbance maxima.[15][16]
Troubleshooting Guide: Low Conjugation Efficiency & Inconsistent DAR
This guide addresses the common issue of achieving a lower-than-expected or inconsistent Drug-to-Antibody Ratio (DAR) during the SPAAC reaction.
| Problem | Potential Cause | Recommended Solution & Optimization |
| Low or No Conjugation | Inefficient SPAAC Reaction | Reaction Conditions: Ensure optimal pH (typically 7.0-8.5).[17] Consider switching from PBS to HEPES buffer, which can improve reaction rates.[17] Incubating at 37°C can also increase the reaction speed.[17] Molar Ratio: Use a molar excess (typically 5- to 20-fold) of the endo-BCN drug-linker over the azide-modified antibody to drive the reaction to completion.[18] |
| Poor Solubility of Drug-Linker | The this compound can be hydrophobic. Prepare a concentrated stock solution in a compatible, anhydrous organic solvent like DMSO. Keep the final concentration of the organic solvent in the reaction mixture low (e.g., <10%) to maintain antibody integrity.[17][18] The compound may be unstable in solution; preparing it freshly is recommended.[19] | |
| Presence of Competing Azides | Ensure that all buffers and solutions are free of sodium azide (B81097) (NaN₃), a common preservative that will compete with your azide-functionalized antibody for the BCN linker.[17] | |
| Inconsistent DAR Between Batches | Variability in Antibody Azide Modification | Ensure the azide modification step of your antibody is consistent and well-characterized. Inconsistent introduction of azide groups will lead directly to variable DAR. |
| Reaction Time and Temperature | Standardize the incubation time and temperature for the SPAAC reaction across all batches. Monitor reaction progress using LC-MS to determine the optimal reaction time.[1][2] | |
| Drug-Linker Quality | Use high-purity this compound. Purity issues or degradation of the linker will lead to lower reactivity and inconsistent results. | |
| ADC Aggregation | High DAR and Hydrophobicity | A high number of conjugated MMAE molecules can increase the hydrophobicity of the ADC, leading to aggregation.[20] Aim for a lower, more homogeneous DAR. Formulation: Screen different buffer conditions (e.g., pH, excipients) during and after conjugation to find a formulation that enhances stability.[8] Analyze aggregation levels using Size Exclusion Chromatography (SEC).[21] |
Experimental Protocols
Protocol 1: General Antibody-Drug Conjugation via SPAAC
This protocol outlines a general method for conjugating an azide-modified antibody with the this compound linker.
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the endo-BCN drug-linker stock solution to the azide-modified antibody solution.[18]
-
Ensure the final DMSO concentration remains below 10% to preserve the antibody's structural integrity.[18]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[18] For potentially faster kinetics, incubation at 37°C can be tested.[17]
-
-
Purification of the ADC:
-
Characterization:
Protocol 2: In Vitro Val-Cit Linker Cleavage Assay with Cathepsin B
This protocol assesses the susceptibility of the Val-Cit linker within the ADC to its intended cleavage enzyme.
-
Materials:
-
Purified ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 5 mM DTT.[7]
-
Quenching Solution: 80% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).[7]
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.[7]
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution (a typical final enzyme concentration is 20-100 nM).[7]
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction by adding it to the quenching solution.[7]
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using RP-HPLC or LC-MS/MS to quantify the amount of released MMAE payload.[6]
-
Calculate the percentage of payload release over time.
-
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. adcreview.com [adcreview.com]
- 13. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) driven by hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Antibody-Drug Conjugate (ADC) aggregation when using hydrophobic payloads?
A1: ADC aggregation is a multifaceted issue, but it is primarily driven by the conjugation of hydrophobic payloads to the antibody.[1][2] These hydrophobic payloads can create patches on the antibody surface, which then interact with similar regions on other ADC molecules, leading to self-association and aggregation.[1][2] The issue is often exacerbated by a high drug-to-antibody ratio (DAR), as this increases the overall hydrophobicity of the ADC molecule.[1] Other contributing factors include suboptimal formulation conditions (e.g., pH, ionic strength), exposure to physical stress (e.g., agitation, freeze-thaw cycles), and the intrinsic properties of the monoclonal antibody (mAb) itself.[2][3][4]
Q2: Why is it critical to control ADC aggregation?
A2: Controlling ADC aggregation is crucial for several reasons:
-
Safety and Immunogenicity: Aggregated ADCs can elicit an immune response in patients, potentially leading to adverse effects and reduced efficacy.[2][4] Aggregates can also lead to off-target toxicity by accumulating in organs like the liver and kidneys.[3]
-
Efficacy: Aggregation can reduce the therapeutic efficacy of an ADC by altering its pharmacokinetic and pharmacodynamic properties.[4] Aggregates are often cleared more rapidly from circulation, diminishing the amount of active ADC that reaches the tumor site.
-
Manufacturing and Viability: High levels of aggregation can result in product loss during purification, leading to reduced manufacturing yields and increased costs.[1][3] This can impact the economic viability of the ADC development program.[2][3]
-
Product Stability and Shelf Life: The formation of aggregates indicates product instability, which can shorten the shelf life of the ADC drug product and complicate regulatory approval.[3]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A3: The Drug-to-Antibody Ratio (DAR) has a direct and significant impact on the aggregation propensity of ADCs.[1][5] A higher DAR generally increases the overall hydrophobicity of the ADC molecule.[1] This increased hydrophobicity enhances the likelihood of intermolecular interactions, leading to a greater tendency for the ADC to aggregate.[1][3] Therefore, optimizing the DAR is a critical balancing act between achieving the desired therapeutic potency and maintaining the stability and solubility of the ADC.[6] Studies have shown that ADCs with higher DAR values exhibit increased clearance rates in vivo, which is often attributed to aggregation.[4]
Q4: What formulation strategies can be employed to minimize aggregation?
A4: Formulation optimization is a key strategy to prevent ADC aggregation.[7][] This involves the careful selection of excipients and buffer conditions to stabilize the ADC molecule.[] Common approaches include:
-
pH and Buffer Selection: Maintaining an optimal pH and using appropriate buffer systems are critical for the colloidal stability of the ADC.[6]
-
Use of Surfactants: Non-ionic surfactants, such as polysorbate 20 and polysorbate 80, can be included in the formulation to reduce surface-induced aggregation and protein-protein interactions.[6][]
-
Stabilizing Excipients: Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, protecting the ADC during freeze-thawing and lyophilization.[6] Amino acids such as arginine and histidine can also be used to suppress aggregation.[6]
Q5: How can linker chemistry be modified to reduce aggregation?
A5: The choice of linker chemistry plays a pivotal role in modulating the hydrophobicity of an ADC and, consequently, its aggregation propensity.[] Incorporating hydrophilic linkers is a primary strategy to counteract the hydrophobicity of the payload.[3][7] Examples of hydrophilic linkers include those containing polyethylene (B3416737) glycol (PEG) moieties, sulfonate groups, or other charged or polar components.[3] These hydrophilic linkers can effectively "mask" the hydrophobic payload, improving the ADC's solubility and reducing its tendency to aggregate.[7][]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to ADC aggregation.
Guide 1: High Levels of Aggregation Detected in a New ADC Construct
Problem: A newly developed ADC with a hydrophobic payload shows significant aggregation upon initial characterization.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing Val-Cit Linker Stability in Mouse Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Val-Cit linker instability in mouse plasma. Our goal is to help you diagnose and resolve issues related to premature payload release, ensuring the reliability and accuracy of your preclinical antibody-drug conjugate (ADC) studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Val--Cit linker instability in mouse plasma?
The premature cleavage of the Val-Cit linker in mouse plasma is primarily caused by the enzymatic activity of a specific carboxylesterase, Ces1c.[1][2][3][4] This enzyme is present at higher concentrations in mouse plasma compared to human plasma, leading to off-target release of the cytotoxic payload before the ADC can reach the target tumor cells.[1][3] The amide bond within the Val-Cit-PABC (para-aminobenzyl carbamate) linker is particularly susceptible to hydrolysis by Ces1c.[1]
Q2: Why is Val-Cit linker instability a significant issue for preclinical ADC studies?
Most initial safety and efficacy studies for ADCs are conducted in mouse models.[5][6] Premature cleavage of the Val-Cit linker in the systemic circulation of mice leads to several adverse outcomes:
-
Reduced Therapeutic Efficacy: The ADC may fail to deliver a sufficient concentration of the payload to the tumor site, resulting in diminished anti-tumor activity.[2]
-
Increased Off-Target Toxicity: The systemic release of the potent cytotoxic drug can cause damage to healthy tissues, leading to increased toxicity.[2]
-
Misleading Pharmacokinetic (PK) Data: Rapid payload release results in inaccurate pharmacokinetic profiles, making it difficult to predict the ADC's behavior in humans.[2] This instability can lead to inaccurate estimations of an ADC's efficacy, potentially causing promising candidates to be prematurely abandoned.[1]
Q3: My Val-Cit ADC is stable in human plasma but shows significant cleavage in mouse plasma. Why is this happening?
This is a well-documented phenomenon attributed to the presence of carboxylesterase 1c (Ces1c) in rodent plasma, which is capable of prematurely cleaving the Val-Cit linker.[3][7] This enzyme is not present at the same activity level in human plasma, hence the observed stability difference.[3]
Q4: Are there alternative linker designs that are more stable in mice?
Yes, several strategies have been developed to enhance linker stability in mouse plasma. A highly effective approach is the use of a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.[1][5][6] The addition of the hydrophilic glutamic acid residue at the P3 position significantly increases the linker's resistance to Ces1c-mediated cleavage without compromising its susceptibility to cleavage by intracellular proteases like cathepsin B within the tumor cell.[1][6] Other strategies include exploring different conjugation sites on the antibody and modifying the spacer length.[5][6]
Q5: How does the conjugation site on the antibody affect Val-Cit linker stability?
The location of linker-drug conjugation on the antibody can significantly influence stability.[6] Linkers attached to more solvent-exposed sites are more vulnerable to enzymatic degradation by plasma proteases like Ces1c.[6] Careful selection of the conjugation site can help to shield the linker and improve its stability.[6]
Q6: Does the length of the spacer in the linker design influence stability in mouse plasma?
Yes, the length of the spacer can influence stability. While longer spacers can be beneficial for the activity of certain payloads, they can also increase the exposure of the Val-Cit linker to plasma enzymes like Ces1c, making it more vulnerable to premature cleavage.[1][5] Therefore, optimizing the spacer length is a critical aspect of linker design to balance payload efficacy and plasma stability.[1]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and address Val-Cit linker instability in your mouse experiments.
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[1][2]
-
Troubleshooting Steps:
-
Confirm Linker Instability: Perform an in vitro mouse plasma stability assay.[2] Incubate your Val-Cit ADC in fresh mouse plasma at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[2][8] Analyze the samples using techniques such as ELISA, HPLC, or LC-MS to quantify the amount of intact ADC and released payload.[2][9] An unstable ADC will show a time-dependent decrease in the concentration of intact ADC and a corresponding increase in the free payload.[2]
-
Implement Solutions:
-
Re-engineer the Linker: The most recommended approach is to switch to a more stable linker design, such as the Glu-Val-Cit (EVCit) linker, which has demonstrated significantly improved stability in mouse plasma.[1][5][6]
-
Optimize Conjugation Site: If using stochastic conjugation, consider re-engineering the antibody to allow for site-specific conjugation at a less solvent-exposed location.[6]
-
Adjust Spacer Length: Evaluate if a shorter spacer can be used without compromising the efficacy of the payload.[5]
-
-
Issue 2: Inconsistent or lower-than-expected efficacy in mouse xenograft models.
-
Potential Cause: Insufficient delivery of the cytotoxic payload to the tumor due to premature linker cleavage in the bloodstream.[2]
-
Troubleshooting Steps:
-
Assess Plasma Stability: As with Issue 1, perform an in vitro mouse plasma stability assay to determine the extent of linker cleavage.
-
Correlate PK/PD Data: Analyze the pharmacokinetic (PK) profile of your ADC in mice. A rapid decrease in the concentration of intact ADC and a short half-life would support the hypothesis of premature payload release. Correlate this with your pharmacodynamic (PD) and efficacy data.
-
Test a Stable Linker Control: Compare the efficacy of your Val-Cit ADC with an ADC that utilizes a more stable linker, such as the EVCit linker or a non-cleavable linker, in the same mouse model.[1]
-
Data Presentation
Table 1: Comparative Stability of Different Linkers in Mouse Plasma
| Linker Type | Incubation Time in Mouse Plasma | % Intact ADC Remaining | Reference |
| Val-Cit (VCit) | 14 days | < 5% | [6] |
| Ser-Val-Cit (SVCit) | 14 days | ~30% | [6] |
| Glu-Val-Cit (EVCit) | 14 days | ~100% | [6] |
| ADC-PEG4 | 24 hours | 78% | [10] |
| ADC-PEG8 | 24 hours | 88% | [10] |
Table 2: Summary of Analytical Methods for ADC Stability Assessment
| Analytical Method | Information Provided | Reference |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Determines average Drug-to-Antibody Ratio (DAR), quantifies free payload, and identifies degradation products.[11][12][13] | [11][12][13] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantifies total antibody and intact ADC.[9] | [9] |
| SEC (Size Exclusion Chromatography) | Detects ADC aggregation and fragmentation.[8] | [8] |
| HIC (Hydrophobic Interaction Chromatography) | Separates ADC species with different DARs.[11] | [11] |
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in mouse plasma over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Frozen mouse plasma (e.g., from CD-1 or C57BL/6 mice)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sterile microcentrifuge tubes or 96-well plates
-
Analysis instrumentation (e.g., LC-MS, ELISA)
Methodology:
-
Preparation: Thaw frozen mouse plasma at 37°C. Prepare a stock solution of the test ADC in PBS at a known concentration.[8]
-
Incubation: In sterile microcentrifuge tubes or a 96-well plate, add the ADC stock solution to the mouse plasma to achieve a final desired concentration (e.g., 100 µg/mL).[8][10] Prepare a control sample by diluting the ADC in PBS to the same final concentration.[10]
-
Time-Point Sampling: Incubate the samples at 37°C.[2] At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot from each sample.[7][10]
-
Sample Quenching: Immediately stop the reaction by snap-freezing the collected aliquots in a dry ice/ethanol bath and store at -80°C until analysis to prevent further degradation.[10]
-
Sample Analysis: Analyze the samples using an appropriate method (e.g., LC-MS for DAR measurement, LC-MS/MS for free payload quantification) to determine the extent of ADC degradation.[10][13]
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the modified (e.g., EVCit) linker is still susceptible to its intended cleavage enzyme.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
HPLC or LC-MS system for analysis
Methodology:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions.[3]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.[3]
-
Initiate Cleavage: Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 100 nM final concentration).[3]
-
Incubation and Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction.[7]
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.[7]
Visualizations
Caption: Mechanism of Val-Cit vs. Glu-Val-Cit linker cleavage.
Caption: Troubleshooting workflow for Val-Cit linker instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Mitigating Off-Target Toxicity of MMAE-Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting off-target toxicity associated with Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with MMAE-based ADCs?
A1: Off-target toxicity of MMAE-based ADCs is primarily driven by the premature release of the MMAE payload in systemic circulation and the uptake of the ADC by non-target cells.[1] Key mechanisms include:
-
Linker Instability: Some linkers, like the commonly used valine-citrulline (Val-Cit) linker, can be prematurely cleaved by extracellular proteases, releasing free MMAE into circulation.[2][3]
-
Target-Independent Uptake: Non-target cells, especially those of the reticuloendothelial system (e.g., macrophages and monocytes), can take up ADCs through receptor-mediated endocytosis. This can be mediated by Fc receptors (FcγRs) and mannose receptors that recognize the antibody portion of the ADC.[1][4] This leads to the intracellular release of MMAE in healthy cells.
-
"Bystander Effect" in Healthy Tissues: If an ADC is taken up by non-target cells, the released, membrane-permeable MMAE can diffuse into neighboring healthy cells, causing localized tissue damage.[2][5]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.[1]
-
Hydrophobicity of the Payload: The hydrophobic nature of MMAE can contribute to non-specific cellular uptake.[2]
Q2: My MMAE-ADC is showing toxicity in antigen-negative cells in my co-culture assay. What is the likely cause and how can I troubleshoot this?
A2: Unwanted toxicity in antigen-negative cells, often referred to as the "bystander effect," is expected with membrane-permeable payloads like MMAE.[6][7] This can be beneficial for killing adjacent tumor cells but can also harm healthy tissue.[2] Here are some potential causes and troubleshooting steps:
-
Linker Instability: Premature cleavage of the linker in the culture medium can release free MMAE.
-
High Payload Permeability: The inherent cell permeability of MMAE allows it to diffuse out of target cells and into neighboring non-target cells.[6][7]
-
Solution: While this is an intrinsic property of MMAE, you can compare its bystander effect to ADCs with less permeable payloads like MMAF to understand the contribution of this mechanism.[7]
-
Q3: My ADC showed high specificity and potency in vitro, but is causing significant toxicity (e.g., neutropenia, hepatotoxicity) in animal models. What are the likely reasons and what can I do?
A3: In vivo toxicity that is not predicted by in vitro models is a common challenge in ADC development.[2] This discrepancy can be attributed to several factors:
-
"Off-site, off-target" Effects: This is a critical driver of ADC tolerability and occurs when the payload is released systemically and affects healthy tissues.[2] Hematotoxicity, such as neutropenia, can occur due to the uptake of the ADC by hematopoietic cells.[2]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and greater off-target toxicity.[2]
-
Fc-mediated Uptake: The Fc region of the antibody can be recognized by Fc receptors on healthy cells, leading to non-specific uptake.
-
Solution: Consider engineering the Fc region of the antibody to reduce binding to Fc receptors.[2]
-
-
Mannose Receptor-mediated Uptake: The carbohydrate structures on the antibody can be recognized by mannose receptors, particularly on hepatic sinusoidal endothelial cells, leading to liver toxicity.[4]
Q4: I'm observing aggregation of my ADC preparation, and it's clearing rapidly in vivo. How can I improve its properties?
A4: ADC aggregation and rapid clearance are often linked to the hydrophobicity of the payload and a high DAR.[8]
-
Solution:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can improve solubility and reduce aggregation.[2][9][10]
-
Use Hydrophilic Payload Derivatives: Modifying the auristatin payload to be more hydrophilic can also mitigate these issues. For example, monomethyl auristatin β-D-glucuronide (MMAU) has shown promise in creating highly effective and more biocompatible ADCs.[2][11]
-
Optimize Formulation: The formulation buffer can impact ADC stability. High ionic strength buffers have been shown to increase aggregation and fragmentation of ADCs, especially those with high drug-load species.[8]
-
Troubleshooting Guides
Issue 1: Unexpected In Vitro Cytotoxicity in Antigen-Negative Cells
| Potential Cause | Troubleshooting/Optimization Strategy |
| Premature Linker Cleavage | • Evaluate linker stability in culture medium. • Switch to a more stable linker (e.g., glucuronide-based) or a non-cleavable linker.[2] |
| High Bystander Effect | • Quantify the bystander effect using a co-culture assay. • Compare with an ADC using a less permeable payload (e.g., MMAF) to assess the contribution of payload diffusion.[7] |
Issue 2: In Vivo Toxicity Not Predicted by In Vitro Assays
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Drug-to-Antibody Ratio (DAR) | • Reduce the DAR to a range of 2-4.[2] • Utilize site-specific conjugation for a homogeneous DAR.[2] |
| Fc- and Mannose Receptor-Mediated Uptake | • Engineer the Fc region to reduce Fc receptor binding.[2] • Investigate glycan engineering to reduce mannose receptor uptake.[4] |
| Linker Instability in Plasma | • Assess linker stability in plasma from the relevant species. • Employ more stable linker technologies.[2] |
Issue 3: ADC Aggregation and Poor Pharmacokinetics
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Hydrophobicity | • Incorporate hydrophilic linkers (e.g., PEG).[2][10] • Use hydrophilic payload derivatives (e.g., MMAU).[2][11] |
| High DAR | • Optimize the DAR to balance potency and hydrophobicity.[2] |
| Suboptimal Formulation | • Evaluate the effect of buffer composition, pH, and ionic strength on ADC stability.[8] |
Quantitative Data Summary
Table 1: Comparison of In Vitro Potency and Bystander Effect of MMAE vs. MMAF-based ADCs
| Payload | Cell Permeability | Typical IC50 (Antigen-Positive Cells) | Bystander Killing Effect | Reference |
| MMAE | High | 10⁻¹¹ - 10⁻⁹ M | Potent | [12] |
| MMAF | Low | Generally higher than MMAE | Limited | [7] |
Table 2: Impact of DAR on ADC Properties
| DAR | In Vitro Potency | Plasma Clearance | Off-Target Toxicity | Reference |
| Low (2-4) | Generally sufficient | Slower | Reduced | [2][13] |
| High (e.g., 8) | Increased | Faster | Increased | [2][13] |
Experimental Protocols
1. In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured alongside antigen-positive cells.[6]
-
Cell Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line.
-
Label the Ag- cells with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).[6]
-
Include monocultures of each cell line as controls.
-
-
ADC Treatment:
-
Add serial dilutions of the MMAE-ADC and appropriate control ADCs (e.g., isotype control).[6]
-
-
Incubation:
-
Incubate the plates for a defined period, typically 72-96 hours.[6]
-
-
Analysis:
-
Quantify the viability of the Ag- cell population using flow cytometry or high-content imaging by gating on the fluorescently labeled cells.
-
2. In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a solid tumor context.[7]
-
Cell Preparation:
-
Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells (e.g., a 1:1 ratio).[7]
-
-
Tumor Implantation:
-
Subcutaneously implant the cell mixture into immunocompromised mice.[7]
-
-
Tumor Growth:
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).[7]
-
-
ADC Administration:
-
Administer the ADC and control treatments to groups of mice, typically via intravenous injection.[7]
-
-
Tumor Monitoring:
-
Measure tumor volume regularly over a set period.
-
At the end of the study, tumors can be excised for immunohistochemical analysis to assess the proportion of remaining Ag+ and Ag- cells.
-
3. Maximum Tolerated Dose (MTD) Study in Rodents
This study is crucial for assessing the in vivo toxicity of an ADC.
-
Materials:
-
Healthy, age- and weight-matched rodents (e.g., Sprague-Dawley rats).
-
ADC construct in a sterile, injectable vehicle.
-
-
Procedure:
-
Acclimate animals to the facility for at least one week.
-
Randomize animals into dose groups (e.g., 3-5 animals per group), including a vehicle control group.
-
Select a range of doses based on in vitro potency and data from similar ADCs.
-
Administer the ADC via the intended clinical route (typically intravenous injection).
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Collect blood samples at predetermined time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and collect tissues for histopathological examination.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity.
-
Visualizations
Caption: Mechanisms of MMAE-ADC off-target toxicity.
Caption: Workflow for troubleshooting off-target toxicity.
Caption: Signaling pathway of MMAE-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the critical process of optimizing the drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The optimal DAR represents the average number of drug molecules conjugated to a single antibody and is a crucial quality attribute that directly influences the efficacy, safety, and pharmacokinetics of an ADC.[1][2] A low DAR may result in reduced potency, while a high DAR can lead to issues such as increased toxicity, faster clearance from circulation, and aggregation due to increased hydrophobicity of the payload.[1][2][3][4] While earlier ADCs typically had DAR values between 2 and 4, recent advancements have enabled the development of effective ADCs with higher DARs, such as 8.[3] The ideal DAR must be determined empirically for each specific ADC, balancing therapeutic potency with an acceptable safety profile.[3][5]
Q2: What are the primary strategies to achieve a higher and more homogenous DAR?
Several strategies can be employed to increase and control the DAR. These include:
-
Site-Specific Conjugation: This is a key strategy to produce homogeneous ADCs with a precise DAR.[6][][][9] It involves engineering specific sites on the antibody, such as particular cysteine or lysine (B10760008) residues, or incorporating non-natural amino acids, to direct the conjugation to precise locations.[6][]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used for highly selective payload attachment at defined sites, ensuring consistent DAR control.[5][6][10][11]
-
Click Chemistry: Bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), offer efficient and selective conjugation under mild conditions.[6]
-
Linker-Payload Design: The choice of linker and payload significantly impacts the achievable DAR.[6] Utilizing hydrophilic linkers can help mitigate the hydrophobicity of the payload, allowing for a higher DAR without causing aggregation.[3][12][13]
-
Optimization of Reaction Conditions: Careful control of stoichiometric ratios of linker-payload to antibody, pH, temperature, and reaction time is fundamental for optimizing the DAR.[6][12]
Q3: How does the hydrophobicity of the payload affect the achievable DAR?
The hydrophobicity of the cytotoxic payload is a major limiting factor in achieving a high DAR.[1][14][15][16][17] Conjugating a large number of hydrophobic drug molecules can increase the overall hydrophobicity of the ADC, leading to:
-
Aggregation: Increased surface hydrophobicity can expose hydrophobic patches, causing the ADC to aggregate and become insoluble.[3][13][14]
-
Faster Clearance: Aggregated or more hydrophobic ADCs are often cleared more rapidly from the bloodstream, reducing their therapeutic efficacy.[3]
-
Increased Toxicity: Higher drug loading can lead to increased off-target toxicity.[3]
Strategies to overcome these challenges include the use of hydrophilic linkers (e.g., containing polyethylene (B3416737) glycol or PEG) and the development of more hydrophilic payloads.[3][12][13][18]
Q4: What are the common methods for conjugating drugs to antibodies?
The two most common traditional methods for ADC conjugation are:
-
Lysine Conjugation: This method targets the amine groups of lysine residues on the antibody surface.[][20] A typical IgG1 antibody has approximately 90 lysine residues, and while this method is well-established, it can lead to a heterogeneous mixture of ADC species with a wide range of DAR values.[][20]
-
Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation.[][22] This method typically yields a DAR of up to 8.[22] Site-specific cysteine conjugation can be achieved by engineering cysteine residues at specific locations on the antibody.[][22]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A lower-than-expected DAR is a common issue indicating an inefficient conjugation reaction.[23]
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature.[3][23] Verify the number of free thiols per antibody before conjugation using Ellman's assay.[23] |
| Suboptimal Molar Ratio of Linker-Payload to Antibody | Perform a titration to determine the optimal molar excess of the linker-drug.[12] Increasing the linker-payload concentration can favor a higher degree of conjugation.[24] |
| Linker-Payload Instability or Degradation | Use fresh reagents. Verify the stability of the linker-payload under the conjugation conditions.[3] Reactive groups like maleimide (B117702) are susceptible to hydrolysis.[23] |
| Suboptimal Reaction Conditions | Optimize reaction pH, temperature, and duration.[3][6][25] Ensure thorough mixing of reactants.[3] |
| Interfering Substances in Antibody Buffer | Ensure the antibody is in a suitable conjugation buffer (e.g., PBS) and free of interfering substances like primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA).[12][24] |
Issue 2: Antibody Aggregation After Conjugation
Antibody aggregation is a frequent problem, particularly with hydrophobic payloads or high DARs.[12][14]
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload | Incorporate hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the payload.[12][13] Consider using a more hydrophilic payload if possible.[13] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-drug to achieve a lower DAR.[12][24] A lower average DAR will reduce the overall hydrophobicity of the ADC.[24] |
| Suboptimal Formulation Conditions | Optimize the buffer pH and ionic strength.[13] Consider adding stabilizing excipients like polysorbate or sucrose.[24] |
| High Protein Concentration | Perform the conjugation at a lower antibody concentration to reduce the likelihood of aggregation.[24] |
Experimental Protocols & Methodologies
Protocol 1: Cysteine-Based Conjugation
Objective: To conjugate a maleimide-containing drug-linker to an antibody via reduced interchain disulfide bonds.
Methodology:
-
Antibody Preparation: Dialyze the antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any interfering substances.[3]
-
Reduction of Disulfide Bonds: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar equivalence of TCEP will influence the number of reduced disulfide bonds and, consequently, the potential DAR. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).[3]
-
Conjugation: Add the drug-linker construct to the reduced antibody solution. The reaction is typically performed at room temperature or 4°C for 1-4 hours or overnight.[3]
-
Quenching: Stop the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.[3]
-
Purification: Purify the ADC to remove unconjugated drug-linker and other reagents using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[3]
-
Characterization: Analyze the purified ADC to determine the DAR, level of aggregation, and purity.[3]
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species based on their hydrophobicity.[26]
Methodology:
-
System and Column Equilibration: Equilibrate a HIC column with a high-salt mobile phase (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).[23]
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Elute the sample using a decreasing salt gradient. ADC species with a higher DAR are more hydrophobic and will elute at lower salt concentrations.[23]
-
Detection: Monitor the elution profile using a UV detector.
-
Data Analysis: Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.[23]
Visualizing Workflows and Concepts
Caption: A general workflow for optimizing the drug-to-antibody ratio (DAR).
Caption: A troubleshooting guide for addressing low drug-to-antibody ratio (DAR).
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 20. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 22. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
addressing solubility issues of endo-BCN-PEG4-Val-Cit-PAB-MMAE
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with endo-BCN-PEG4-Val-Cit-PAB-MMAE, a complex antibody-drug conjugate (ADC) linker payload. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: The limited aqueous solubility of this compound is expected due to the hydrophobic nature of several of its components. Specifically, the monomethyl auristatin E (MMAE) payload and the bicyclononyne (BCN) group are inherently hydrophobic. While the PEG4 linker is included to improve hydrophilicity, it may not be sufficient to fully counteract the hydrophobicity of the other moieties, leading to poor solubility in purely aqueous solutions.
Q2: What is the recommended solvent to prepare a stock solution?
A2: It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1][2] One source indicates a solubility of up to 200 mg/mL in DMSO with the aid of ultrasonication.[3] Dimethylformamide (DMF) is also a suitable alternative.[1][2]
Q3: Can I dissolve the compound directly in an organic solvent other than DMSO or DMF?
A3: While DMSO and DMF are the most frequently recommended solvents for initial dissolution,[1][2] other organic solvents like ethanol (B145695) may be used, particularly for the MMAE component.[4] However, for the entire conjugate, starting with DMSO or DMF is the most reliable method.
Q4: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. To address this, it is often necessary to use a co-solvent system in your final aqueous buffer. Formulations containing PEG300 and a surfactant like Tween-80 can help maintain solubility.[4][5][6][7][8]
Q5: Are there any physical methods to aid dissolution?
A5: Yes, gentle warming and sonication can significantly aid in the dissolution process.[3][7][9] When preparing a stock solution in DMSO, brief warming to 37°C and/or treatment in an ultrasonic bath can help break up aggregates and facilitate dissolution.[3]
Q6: How should I store the stock solution?
A6: Stock solutions should be stored at -20°C or -80°C.[1][2][7] It is also recommended to prepare fresh solutions for experiments as the compound can be unstable in solution over time.[6]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow these steps:
Initial Dissolution
-
Prepare a High-Concentration Stock Solution:
-
Use a dry, water-miscible organic solvent such as DMSO or DMF.
-
Aim for a high concentration to minimize the volume of organic solvent in your final working solution.
-
-
Aid Dissolution:
-
If the compound does not readily dissolve, vortex the solution.
-
For persistent issues, use an ultrasonic bath.
-
Gentle warming (e.g., 37°C) can also be applied, but avoid excessive heat to prevent degradation.
-
Dilution into Aqueous Buffers
-
Problem: Precipitate forms upon dilution.
-
Solution 1: Use a Co-solvent System. Prepare your final aqueous buffer with co-solvents. A common formulation is a mixture of PEG300 and Tween-80 in saline or your buffer of choice.[4][5][6][7][8]
-
Solution 2: Slow Addition. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. This can prevent localized high concentrations that lead to precipitation.
-
Solution 3: Reduce Final Concentration. The desired final concentration may be above the solubility limit in your chosen buffer system. Try working with a more dilute solution.
-
Data Presentation
Table 1: Recommended Solvents and Concentrations
| Compound Component | Recommended Solvents | Concentration/Notes |
| This compound | DMSO | Up to 200 mg/mL with ultrasonication[3] |
| DMF | Soluble[1][2] | |
| MMAE | DMSO | ≥35.9 mg/mL[4] |
| Ethanol | ≥48.5 mg/mL with gentle warming and sonication[4] | |
| Water | Insoluble[4] |
Table 2: Example Co-solvent Formulations for Aqueous Solutions
| Formulation Component | Percentage | Reference |
| DMSO | 10% | [4][5][6][7] |
| PEG300 | 40% | [4][5][6][7] |
| Tween-80 | 5% | [4][5][6][7] |
| Saline/Aqueous Buffer | 45% | [4][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the desired volume of anhydrous DMSO to the vial to achieve a high concentration (e.g., 50-100 mg/mL).
-
Vortex the solution thoroughly.
-
If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a short period.
-
Once fully dissolved, store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution using a Co-solvent System
This protocol is for preparing a 1 mL working solution.
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline or your desired aqueous buffer and mix until a clear solution is obtained.[6]
Visualizations
References
- 1. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 2. endo-BCN-Val-cit-PAB-MMAE, ADC linker, 2474773-53-8 | BroadPharm [broadpharm.com]
- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Val-Cit-PAB-MMAE | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing ADC Heterogeneity in Click Chemistry Conjugations
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during click chemistry conjugations, with a focus on minimizing heterogeneity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your ADC conjugation experiments using click chemistry.
| Problem | Potential Causes | Recommended Solutions |
| Low Drug-to-Antibody Ratio (DAR) / Incomplete Conjugation | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder conjugation efficiency.[1][2][3] Reagent Issues: Degradation of linker-payload, catalyst, or antibody; incorrect molar ratios.[4] Antibody-Related Problems: Low antibody concentration, presence of interfering substances in the buffer (e.g., Tris, glycine, BSA).[2] Reduced Azide (B81097) Functionality: The azide group on the antibody or payload may be labile and degrade under certain conditions.[5] | Optimize Reaction Parameters: - pH: For CuAAC, a neutral to slightly basic pH (7.0-8.0) is often optimal.[2] For SPAAC, higher pH values (up to 10) can increase reaction rates, though buffer choice is critical.[3] - Temperature: Reactions are typically run at room temperature (20-25°C) or 37°C.[1][2] Lower temperatures (4°C) can be used to minimize degradation.[1] - Time: Monitor reaction progress using techniques like HIC or MS to determine the optimal duration.[6] Verify Reagent Quality and Stoichiometry: - Use fresh, high-quality reagents.[4] - Carefully control the molar ratio of the linker-payload to the antibody.[7] Prepare Antibody Solution Properly: - Ensure antibody purity is >95%.[2] - Perform buffer exchange to remove interfering substances.[2] - Concentrate the antibody if the concentration is too low.[2] Consider Alkyne Placement: An antibody with a more stable alkyne group may be preferable to one with a labile azide.[5] |
| High Heterogeneity (Broad DAR Distribution) | Stochastic Conjugation: Traditional click chemistry targeting native residues can result in a random distribution of the payload.[6] Side Reactions: Off-target reactions can lead to a variety of conjugated species. For CuAAC, copper catalysts can cause side reactions.[8] Inconsistent Reaction Conditions: Variations in pH, temperature, and mixing can lead to batch-to-batch variability.[] | Employ Site-Specific Conjugation: - Engineer specific amino acid residues (e.g., non-natural amino acids, cysteines) for precise conjugation.[6][7] - Utilize enzymatic conjugation methods.[7] Optimize Click Chemistry Reaction: - For CuAAC, use a copper-chelating ligand to minimize side reactions.[8] - Consider copper-free click chemistry (SPAAC) to avoid catalyst-related issues.[][10] Ensure Strict Process Control: - Maintain consistent reaction parameters (pH, temperature, time, stoichiometry).[7] |
| Product Aggregation | High DAR: Increased hydrophobicity due to a high number of conjugated drug molecules can lead to aggregation.[1] Hydrophobic Payload/Linker: The intrinsic properties of the drug and linker can contribute to aggregation.[4] Suboptimal Buffer Conditions: Incorrect pH or salt concentration can destabilize the ADC.[11] Elevated Temperature: High temperatures can induce protein unfolding and aggregation.[1] | Control the Average DAR: - Target a lower average DAR if aggregation is an issue.[1] Linker Design: - Incorporate hydrophilic linkers (e.g., PEG) to improve solubility.[12] Optimize Formulation: - Screen different buffer conditions (pH, salts) to enhance stability.[11] Adjust the pH to be at least 0.5 units away from the ADC's isoelectric point (pI).[11] Control Temperature: - Perform the conjugation and purification at controlled room temperature or 4°C.[1] |
| Presence of Unconjugated Antibody | Incomplete Reaction: The conjugation reaction has not gone to completion. Purification Challenges: Inefficient removal of unconjugated antibody during downstream processing. | Drive Reaction to Completion: - Optimize reaction conditions as described for low DAR. Implement Effective Purification: - Utilize purification techniques that separate based on hydrophobicity, such as Hydrophobic Interaction Chromatography (HIC), which can effectively remove unconjugated antibody (DAR=0).[11][13] |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of heterogeneity in ADCs produced via click chemistry?
A1: The primary sources of heterogeneity in ADCs include:
-
Variations in the drug-to-antibody ratio (DAR) : This results in a mixture of ADC species with different numbers of conjugated drugs.[14]
-
Distribution of conjugation sites : Even with the same DAR, the payload can be attached to different locations on the antibody, creating positional isomers.[15]
-
Presence of unconjugated antibody : Incomplete reactions can leave a significant amount of unconjugated antibody, which reduces the overall potency of the ADC.[14][16]
-
Formation of aggregates and fragments : The conjugation process can induce aggregation, and the final product may contain antibody fragments.[14][16]
-
Post-translational modifications (PTMs) of the antibody can also contribute to heterogeneity.[16]
Q2: Which click chemistry reaction is better for minimizing heterogeneity: CuAAC or SPAAC?
A2: Both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used to produce homogeneous ADCs, particularly when combined with site-specific conjugation methods.[6][]
-
CuAAC is highly efficient and fast.[] However, the copper catalyst can potentially damage the antibody and needs to be carefully controlled and removed.[10] The use of copper-chelating ligands can mitigate these effects.[8]
-
SPAAC is a copper-free reaction, which is advantageous for biological applications as it avoids potential toxicity from the metal catalyst.[][10] While generally slower than CuAAC, the reaction rates can be enhanced by the choice of cyclooctyne (B158145) and reaction conditions.[3][6]
The choice between CuAAC and SPAAC often depends on the specific antibody, payload, and the overall process development strategy.
Q3: How can I control the Drug-to-Antibody Ratio (DAR) during conjugation?
A3: Tightly controlling the DAR is crucial for producing a homogeneous ADC.[7] Key strategies include:
-
Site-Specific Conjugation : By engineering specific conjugation sites on the antibody, such as through the introduction of non-natural amino acids or specific cysteine residues, you can achieve a precise DAR.[6][7]
-
Enzymatic Conjugation : Enzymes can be used to attach the linker-payload to specific sites on the antibody with high precision.[7]
-
Stoichiometry and Process Control : Carefully controlling the molar ratio of the linker-payload to the antibody is fundamental.[7] Additionally, maintaining tight control over reaction parameters like pH, temperature, and reaction time is essential for reproducibility.[7]
Q4: What analytical techniques are essential for characterizing ADC heterogeneity?
A4: A combination of analytical techniques is necessary to fully characterize ADC heterogeneity:[14]
-
Hydrophobic Interaction Chromatography (HIC) : This is a powerful method for determining the average DAR and the distribution of different DAR species.[14][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Often used for purity analysis and to separate different ADC species.[14]
-
Size Exclusion Chromatography (SEC) : Used to quantify aggregates, fragments, and high molecular weight species.[14][16]
-
Capillary Electrophoresis (CE) : Provides high-resolution separation of charge variants.[14][19]
-
Mass Spectrometry (MS) : Offers precise mass measurement to confirm the DAR, identify conjugation sites, and characterize impurities.[14]
Q5: What purification methods are effective for reducing ADC heterogeneity?
A5: Post-conjugation purification is critical for producing a more homogeneous ADC product.[20] Effective methods include:
-
Hydrophobic Interaction Chromatography (HIC) : As mentioned, HIC is excellent for separating ADC species with different DARs.[11][13]
-
Ion-Exchange Chromatography (IEX) : Can be used to remove charged variants and other impurities.[11][]
-
Size Exclusion Chromatography (SEC) : Primarily used as a polishing step to remove aggregates and for buffer exchange.[11][]
-
Tangential Flow Filtration (TFF) : Often used for buffer exchange and to remove small molecule impurities.[20][]
-
Multimodal Chromatography : This technique can offer unique selectivity for challenging separations.[11]
Quantitative Data Summary
The following tables provide illustrative data based on general principles of click chemistry conjugations. Actual results will vary depending on the specific antibody, linker-payload, and experimental conditions.
Table 1: Impact of Reaction pH and Temperature on Conjugation
| Conjugation Chemistry | Target Residue | Typical pH Range | Typical Temperature (°C) | Notes |
| CuAAC | Engineered Amino Acid (Alkyne/Azide) | 7.0 - 8.0[2] | 25 - 37[2] | Reaction is robust across a range of pH and temperatures.[22] |
| SPAAC | Engineered Amino Acid (Alkyne/Azide) | 5.0 - 10.0[3] | 25 - 37[3] | Higher pH generally increases reaction rates, but the effect is buffer-dependent.[3] |
Table 2: Influence of Linker-Payload to Antibody Molar Ratio on Average DAR
| Linker-Payload:Antibody Molar Ratio | Expected Average DAR | Potential Issues |
| 2:1 | 1.5 - 2.0 | May result in low potency.[2] |
| 5:1 | 3.0 - 4.0 | Often optimal for many ADCs.[2] |
| 10:1 | > 6.0 | Increased risk of aggregation and altered pharmacokinetics.[2] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating an azide-modified drug to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS).
-
Azide-modified drug-linker dissolved in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water).[23]
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water).[23]
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared).[23]
-
Purification system (e.g., SEC or HIC).
Procedure:
-
Preparation:
-
Ensure the antibody solution is free of interfering substances by performing a buffer exchange if necessary.
-
Bring all reagents to room temperature.
-
-
Catalyst Preparation:
-
In a separate tube, mix CuSO4 and the stabilizing ligand at a 1:2 molar ratio.[23] Allow the mixture to stand for a few minutes to form the complex.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody and the azide-modified drug-linker. The molar ratio of drug-linker to antibody should be optimized (e.g., 4:1 to 10:1).[23]
-
Add the pre-formed copper-ligand complex to the antibody/drug-linker mixture. A typical starting point is 25 equivalents relative to the azide.[23]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution (e.g., 40 equivalents relative to the azide).[23]
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[23] The optimal time should be determined empirically.
-
-
Purification:
-
Analysis:
-
Characterize the purified ADC for average DAR, DAR distribution, purity, and aggregation using HIC, MS, and SEC.
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for analyzing the DAR of an ADC.
Equipment and Reagents:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol.
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
-
Injection and Elution:
-
Inject 20-50 µg of the prepared ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes). Species with higher DARs are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species.
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
Visualizations
Caption: Workflow for ADC production using click chemistry.
Caption: Factors contributing to ADC heterogeneity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veranova.com [veranova.com]
- 18. researchgate.net [researchgate.net]
- 19. Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 20. lonza.com [lonza.com]
- 22. mdpi.com [mdpi.com]
- 23. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Technical Support Center: Overcoming Steric Hindrance in Antibody-Linker Conjugation
<
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to steric hindrance in antibody-linker conjugation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of antibody-linker conjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or molecular groups that physically obstructs a chemical reaction.[1] In antibody-linker conjugation, this occurs when the three-dimensional structure of the antibody or the bulky nature of the linker-payload complex prevents the desired chemical linkage from forming efficiently at a target amino acid residue (like lysine (B10760008) or cysteine).[1][2] This can happen if the target residue is buried within the protein's structure or shielded by nearby domains, leading to lower reaction yields and incomplete conjugation.[1]
Q2: How does the choice of a linker impact steric hindrance?
A: The length, flexibility, and chemical structure of the linker are critical factors in managing steric hindrance.[1][3]
-
Linker Length: A linker that is too short may not provide enough separation between the antibody and the payload, leading to a "steric clash" that prevents efficient reaction or impairs the biological activity of the final conjugate.[1][4][5] Conversely, an excessively long linker can sometimes wrap around the antibody, creating its own steric barrier or negatively impacting the pharmacokinetic properties of the conjugate.[1][6]
-
Flexibility: Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG), can act as spacers that extend a reactive group away from the antibody's surface.[6] This flexibility allows the linker to navigate around bulky protein domains to reach a sterically hindered conjugation site.[6]
-
Hydrophilicity: Hydrophilic linkers (e.g., PEG) can improve the solubility of the final conjugate, preventing aggregation that can arise from the increased hydrophobicity of attached payloads.[4][6] This indirectly improves reaction efficiency by maintaining the proper conformation of the antibody.
Q3: Which conjugation chemistries are most susceptible to steric hindrance?
A: While all conjugation reactions can be affected by steric hindrance, some are more susceptible than others.
-
Lysine Conjugation: Antibodies have numerous solvent-exposed lysine residues, making them common targets for conjugation via NHS-ester chemistry.[7][8] However, many of these lysines reside in sterically crowded environments. The success of lysine conjugation is highly dependent on the accessibility of the ε-amino groups.
-
Cysteine Conjugation: Conjugation to native or engineered cysteine residues via maleimide (B117702) chemistry is often more site-specific.[9][10] However, if the target cysteine is located in a pocket or cleft of the antibody, its accessibility to the linker can be limited by steric hindrance.[11]
Q4: What are the advantages of site-specific conjugation for overcoming steric hindrance?
A: Site-specific conjugation methods offer precise control over the location of payload attachment, which is a powerful strategy for avoiding steric hindrance.[1] Key advantages include:
-
Targeting Accessible Sites: Researchers can choose a conjugation site that is known to be solvent-accessible and distant from functionally important regions like the antigen-binding site.[1][12]
-
Homogeneous Products: Unlike random conjugation methods that produce a heterogeneous mixture of species, site-specific techniques yield a well-defined product with a uniform drug-to-antibody ratio (DAR).[13][14]
-
Improved Therapeutic Index: By avoiding modification of residues in or near the antigen-binding domains, site-specific conjugation helps preserve the antibody's affinity and biological activity.[15]
Common site-specific methods include using engineered cysteines, incorporating unnatural amino acids, and enzymatic ligation.[1]
Q5: How can I analytically assess the impact of steric hindrance on my conjugation reaction?
A: Several analytical techniques can be used to characterize the outcome of a conjugation reaction and infer the impact of steric hindrance.[16][17][18]
-
Hydrophobic Interaction Chromatography (HIC): HIC is widely used to determine the drug-to-antibody ratio (DAR) distribution.[4] A low average DAR or a large peak corresponding to unconjugated antibody can indicate an inefficient reaction, possibly due to steric hindrance.
-
Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) can provide precise mass information, confirming the DAR and identifying different conjugated species.[19] Peptide mapping after enzymatic digestion can sometimes identify the specific sites of conjugation, revealing whether sterically hindered sites remained unmodified.[16]
-
Size-Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregation or fragmentation of the antibody-conjugate, which can be an indirect consequence of steric issues or modifications leading to instability.[17]
Section 2: Troubleshooting Guides
Problem: Low Conjugation Efficiency or Incomplete Reaction
This is one of the most common signs that steric hindrance may be impacting your experiment.[1]
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | 1. Switch to a Longer Linker: Use a linker with a longer, flexible spacer (e.g., PEG8, PEG12) to provide greater reach to the target site.[2][5] 2. Optimize Reaction Conditions: Cautiously adjust pH or temperature. Minor conformational changes in the antibody might expose the target site. For example, a higher pH (8.0-9.0) can increase the nucleophilicity of lysine amines.[2][6] 3. Consider an Alternative Conjugation Site: If using site-specific methods, choose a more solvent-exposed residue. For random conjugations, consider switching chemistries (e.g., from lysine to cysteine) if accessible thiols are available.[1][6] |
| Steric Clash Between Bulky Molecules | 1. Optimize Linker Length: Empirically test a range of linker lengths to find the optimal distance between the antibody and the payload.[6] 2. Use Smaller Reagents: If possible, select smaller, less bulky payload molecules or linker chemistries.[6] |
| Incorrect Reaction Conditions for Chemistry | 1. Verify pH: Ensure the buffer pH is optimal for your specific chemistry (e.g., pH 7.2-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[6][9] 2. Check Reagent Stability: Ensure reagents have not degraded. NHS esters, for example, are moisture-sensitive.[5][6] Prepare stock solutions immediately before use.[5] |
// Define nodes with specific colors and font colors for contrast start [label="Low Conjugation Efficiency Detected\n(e.g., Low DAR by HIC/MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the conjugation site known\nto be sterically hindered?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=1.5]; sol1 [label="Switch to a Longer, More Flexible Linker\n(e.g., PEG8, PEG12)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Consider Site-Directed Mutagenesis\nto Introduce a More Accessible\nReactive Handle (e.g., Cysteine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Are reaction conditions\n(pH, temp, molar ratio)\noptimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=1.5]; sol3 [label="Optimize Reaction Parameters:\n- Adjust pH for optimal reactivity\n- Increase molar excess of linker\n- Moderate temperature increase", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the payload molecule\nexceptionally bulky?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=1.5]; sol4 [label="Evaluate Alternative Payloads\nor Linker Attachment Points\non the Payload Itself", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Re-analyze Conjugate\nby HIC/MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges and labels start -> q1; q1 -> sol1 [label=" Yes"]; q1 -> q2 [label="No "]; sol1 -> end; q1 -> sol2 [style=dashed, arrowhead=open, label=" Advanced\n Option "]; sol2 -> end; q2 -> sol3 [label=" No"]; q2 -> q3 [label="Yes "]; sol3 -> end; q3 -> sol4 [label=" Yes"]; q3 -> end [label="No "]; sol4 -> end; }
Caption: Troubleshooting workflow for low conjugation efficiency.
Problem: High Aggregation of Antibody-Linker Conjugate
Aggregation can be caused by increased hydrophobicity from the payload or instability induced by the conjugation process.[6][15]
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | 1. Use a Hydrophilic Linker: Incorporating a PEG linker can improve the solubility of the final conjugate and shield the hydrophobic payload.[4][6] 2. Optimize Drug-to-Antibody Ratio (DAR): A high DAR often increases hydrophobicity. Aim for a lower average DAR by reducing the molar excess of the linker-drug in the reaction.[6][] |
| Protein Instability from Conjugation | 1. Optimize Buffer Conditions: Screen different buffers, pH levels, and excipients to find conditions that stabilize the antibody during and after conjugation.[21] 2. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce the rate of aggregation.[6] |
| Intermolecular Cross-linking | 1. Use a Monofunctional Linker: If using a bifunctional or homobifunctional linker, you may be getting unwanted cross-linking between antibody molecules.[6] Ensure you are using a linker with only one reactive group intended for the antibody. |
Section 3: Data Presentation
Table 1: Impact of Linker Chemistry on Conjugation Outcomes
| Conjugation Chemistry | Target Residue | Typical pH | Pros | Cons Regarding Steric Hindrance |
| NHS Ester-Amine | Lysine | 7.2 - 8.5 | Simple, broadly applicable.[13] | Highly susceptible to steric hindrance due to the variable accessibility of many lysine residues. Can lead to a heterogeneous product.[9] |
| Maleimide-Thiol | Cysteine | 6.5 - 7.5[9] | More site-selective than lysine conjugation.[9] | Can be hindered if the target cysteine is in a structural pocket.[11] Requires reduction of native disulfides or protein engineering.[5][12] |
| Click Chemistry (e.g., SPAAC) | Azide (via UAA) | Neutral | Bioorthogonal, highly specific.[22] | Requires antibody engineering. The bulky nature of click handles (e.g., DBCO) can introduce its own steric challenges.[22] |
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)
Longer, hydrophilic linkers can improve the pharmacokinetic profile of an ADC, especially for those with hydrophobic payloads.[4]
| Linker Type | Clearance (mL/day/kg) | Half-life (t1/2) | Key Consideration for Steric Hindrance |
| No PEG | ~15 | ~20 min | Provides no spacing, highest risk of steric clash and aggregation.[4] |
| PEG4 | ~7 | ~50 min | Offers moderate spacing, can overcome minor steric issues.[4] |
| PEG8 | ~5 | ~40 h | Good balance of spacing and flexibility for many systems.[4][6] |
| PEG12 | ~5 | ~50 h | Provides significant reach for accessing hindered sites.[2][4] |
Data is illustrative and adapted from published studies to show general trends.[4]
Section 4: Key Experimental Protocols
Protocol 1: General Protocol for Lysine-Based Antibody Conjugation (NHS Ester)
This protocol describes a typical one-step conjugation to solvent-exposed lysine residues.[8][23]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Linker-payload with an NHS ester reactive group, dissolved in an organic solvent (e.g., DMSO)
-
Quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0)
-
Desalting column or other purification system (e.g., SEC, TFF)
Procedure:
-
Preparation: Ensure the antibody solution is free of primary amines (e.g., Tris buffer). The concentration should be known.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Linker-Payload-NHS ester solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The lower temperature is often preferred to maintain protein stability.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes.[1]
-
Purification: Purify the resulting ADC from unreacted linker-payload and quenching reagent using a desalting column, SEC, or tangential flow filtration.
-
Characterization: Analyze the purified conjugate by HIC-HPLC to determine the DAR distribution and by SEC-HPLC to assess aggregation.[4][17]
Protocol 2: Site-Specific Conjugation to Engineered Cysteines
This protocol involves the reduction of engineered interchain disulfide bonds followed by conjugation.[10]
Materials:
-
Engineered antibody (e.g., THIOMAB™) in a reaction buffer (e.g., PBS, pH 7.5)
-
Reducing agent (e.g., TCEP)
-
Linker-payload with a maleimide reactive group, dissolved in DMSO
-
Desalting column
Procedure:
-
Antibody Reduction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[5]
-
Buffer Exchange: CRITICAL STEP: Immediately remove the excess TCEP by performing a buffer exchange into a degassed buffer (e.g., PBS, pH 6.5-7.5) using a desalting column.[5] Residual TCEP will react with the maleimide linker.
-
Linker Preparation: Immediately before use, dissolve the Maleimide-Linker-Payload in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.[5]
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the maleimide solution to the reduced antibody.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the ADC using a desalting column or SEC to remove unreacted reagents.
-
Characterization: Analyze the final product by HIC, MS, and SEC to confirm DAR and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. api-docs.rango.exchange [api-docs.rango.exchange]
- 10. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 11. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aboligo.com [aboligo.com]
- 14. researchgate.net [researchgate.net]
- 15. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. veranova.com [veranova.com]
- 19. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing ADC Stability and Efficacy Through Linker Modification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of linker modification in optimizing the stability and efficacy of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with ADC linker stability?
The main challenges with ADC linkers are ensuring they remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, while also allowing for efficient and selective cleavage at the tumor site to release the cytotoxic payload.[1][2] Instability can arise from susceptibility to plasma enzymes or unfavorable physiological pH.[3]
Q2: How does linker hydrophobicity impact ADC performance?
The hydrophobicity of the linker-payload can significantly affect an ADC's pharmacokinetic properties and manufacturability.[4][] Highly hydrophobic ADCs have a greater tendency to aggregate, which can lead to rapid clearance from circulation and reduced efficacy.[6][7] Conversely, incorporating hydrophilic linkers, such as those with polyethylene (B3416737) glycol (PEG), can improve solubility, reduce aggregation, and enhance in vivo performance.[][8]
Q3: What are the key differences between cleavable and non-cleavable linkers?
Cleavable and non-cleavable linkers differ in their payload release mechanisms.[9][]
-
Cleavable linkers are designed to be broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes (e.g., cathepsins for peptide linkers), lower pH (hydrazone linkers), or a higher reducing potential (disulfide linkers).[11][12][13] This allows for the release of an unmodified, potent payload that can sometimes exert a "bystander effect," killing adjacent antigen-negative tumor cells.[9]
-
Non-cleavable linkers release the payload only after the antibody is fully degraded in the lysosome.[][12] This typically results in a payload-linker-amino acid complex.[9] While this can limit the bystander effect, it often provides greater stability in circulation and a better safety profile.[11][12]
Q4: My ADC shows good in vitro cytotoxicity but poor in vivo efficacy. What could be the issue?
This discrepancy often points to in vivo instability of the ADC. The linker may be prematurely cleaved in the bloodstream, leading to the payload being released before it reaches the tumor.[14] It is also possible that the ADC is clearing from circulation too quickly due to issues like aggregation.[15]
Q5: How can I troubleshoot inconsistent Drug-to-Antibody Ratio (DAR) in my ADC preparations?
Inconsistent DAR between batches can be due to several factors:
-
Conjugation Reaction Conditions: Ensure tight control over reaction parameters like temperature, pH, time, and reagent concentrations.[3]
-
Antibody Quality: Variability in the starting antibody material, including the number of available conjugation sites, can impact the final DAR.[3]
-
Linker-Payload Stability: The stability of the linker-payload reagent itself can affect conjugation efficiency.
Troubleshooting Guides
Guide 1: Premature Payload Release in Circulation
Problem: High levels of free payload are detected in plasma stability assays, indicating poor ADC stability and a high risk of off-target toxicity.[14]
| Possible Cause | Proposed Solution |
| Inherent Linker Instability | The linker chemistry may be susceptible to hydrolysis or enzymatic degradation. Consider selecting a more stable linker. For example, if using an acid-labile hydrazone linker, a more stable derivative or a switch to a peptide or non-cleavable linker might be beneficial.[14] |
| Susceptibility to Plasma Proteases | Peptide linkers like valine-citrulline (Val-Cit) can be cleaved by circulating proteases. Modifying the peptide sequence or introducing steric hindrance near the cleavage site can improve stability.[14][16] |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody (e.g., a maleimide (B117702) group) may be unstable. Using self-stabilizing maleimides or alternative conjugation chemistries can enhance stability.[17] |
Guide 2: ADC Aggregation
Problem: Observation of significant ADC aggregation during or after the conjugation process, which can compromise efficacy and safety.[3][6]
| Possible Cause | Proposed Solution |
| Hydrophobic Payloads and Linkers | The inherent hydrophobicity of the payload and/or linker is a primary driver of aggregation.[18] Incorporating hydrophilic linkers, such as PEGylated linkers, can significantly improve solubility and reduce aggregation.[][8] |
| Inconsistent Drug-to-Antibody Ratio (DAR) | A high DAR can increase the overall hydrophobicity of the ADC.[] Site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which often improves stability.[3] |
| Unfavorable Formulation Conditions | The buffer conditions (e.g., pH, salt concentration) can influence ADC stability.[18] Screen different formulations to identify conditions that minimize aggregation. |
Data Presentation
Table 1: Comparative Stability of Different Linker Types in Plasma
| Linker Type | Example Linker | Cleavage Mechanism | Representative Plasma Half-life (t½) | Key Considerations |
| Hydrazone | - | Acid-catalyzed hydrolysis | ~2 days (variable) | Stability is pH-dependent and may be insufficient for highly potent payloads.[11][14] |
| Dipeptide | Valine-Citrulline (VC) | Protease (Cathepsin B) cleavage | >7 days | Generally stable in circulation but can be susceptible to other plasma proteases.[20] |
| Disulfide | - | Reduction by glutathione (B108866) | Variable | Higher intracellular glutathione concentration facilitates cleavage.[12] |
| Thioether (Non-cleavable) | SMCC | Antibody degradation | Generally longer than cleavable linkers | Offers high plasma stability but the released payload-amino acid complex may have altered activity.[20] |
| Silyl Ether | - | Acid-catalyzed hydrolysis | >7 days | A more stable acid-cleavable option compared to hydrazones.[14] |
Table 2: Impact of Linker Modification on ADC Efficacy
| Linker Modification | Impact on IC50 | Impact on In Vivo Tumor Growth Inhibition | Rationale |
| Introduction of a PEG spacer | May slightly increase | Can significantly improve | Improves pharmacokinetics and tumor penetration by reducing hydrophobicity and aggregation.[][8] |
| Switch from Non-cleavable to Cleavable Linker | May decrease (more potent) | Can increase | Allows for bystander killing effect, which can be advantageous in heterogeneous tumors.[9] |
| Modification of Peptide Cleavage Site | Minimal change | Can improve | Enhances stability in circulation, leading to more payload reaching the tumor.[21] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring changes in the average Drug-to-Antibody Ratio (DAR) and the percentage of aggregation over time.[22]
Methodology:
-
Preparation: Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).
-
Incubation: Add the ADC stock solution to mouse or human plasma to a final concentration of 100 µg/mL. A control sample of the ADC in PBS should be run in parallel. Incubate the samples at 37°C for a designated time course (e.g., 0, 24, 48, 96, 168 hours).[22]
-
Sample Analysis for DAR:
-
At each time point, capture the ADC from the plasma using Protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundance of different DAR species and calculate the average DAR. A decrease in average DAR over time indicates payload loss.[22]
-
-
Sample Analysis for Aggregation:
-
At each time point, dilute the plasma samples in a suitable mobile phase.
-
Inject the samples onto a size exclusion chromatography (SEC) column to separate monomeric ADC from aggregates and fragments.
-
Monitor the elution profile using UV detection.
-
Calculate the percentage of aggregates. An increase in high molecular weight species over time indicates aggregation.[22]
-
Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the potency (IC50 value) of an ADC against a target cancer cell line.[23]
Methodology:
-
Cell Seeding: Seed the target antigen-positive cancer cells in a 96-well plate and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the diluted ADC to the cells and incubate for 72-96 hours.[23]
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[23]
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the ADC concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[23]
Visualizations
Caption: Troubleshooting workflow for ADCs with poor in vivo efficacy.
Caption: Intracellular payload release pathways for different linker types.
References
- 1. veranova.com [veranova.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmtech.com [pharmtech.com]
- 20. benchchem.com [benchchem.com]
- 21. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Purification of ADCs with Cleavable Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of antibody-drug conjugates (ADCs) featuring cleavable linkers.
Section 1: Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during the purification of ADCs with cleavable linkers.
Guide 1: High Levels of Aggregation Observed Post-Purification
Aggregation is a critical issue that can compromise the efficacy, safety, and stability of an ADC.[1][2] This guide provides a step-by-step approach to troubleshoot and mitigate aggregation.
Troubleshooting Workflow for High ADC Aggregation
Caption: A flowchart for troubleshooting high ADC aggregation.
Guide 2: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts the ADC's therapeutic window.[3] Inconsistent or off-target DAR values can lead to variability in efficacy and toxicity.
Troubleshooting Workflow for Inconsistent DAR
Caption: A flowchart for troubleshooting inconsistent DAR.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage during purification?
A1: Premature cleavage of the linker during purification can be attributed to several factors. The inherent instability of some cleavable linkers to the pH and temperature conditions used during chromatography can be a major contributor.[4] For instance, acid-labile linkers may start to cleave if the buffer pH drops too low. Additionally, certain enzymatic linkers can be susceptible to degradation by residual host cell proteases that may be present in the crude ADC mixture. It is crucial to select purification methods and conditions that are compatible with the specific cleavable linker being used.
Q2: How can I remove free (unconjugated) drug-linker from my ADC preparation?
A2: Removal of free drug-linker is a critical step to reduce off-target toxicity.[5] Size Exclusion Chromatography (SEC) is a common and effective method for separating the much larger ADC from the small molecule drug-linker.[6] Tangential Flow Filtration (TFF) is another widely used technique for this purpose, especially at a larger scale.[7] For some ADCs, Hydrophobic Interaction Chromatography (HIC) can also be employed, as the free drug-linker will have different hydrophobic properties compared to the ADC.[8]
Q3: My ADC shows poor recovery after HIC purification. What could be the reason?
A3: Poor recovery after HIC purification is often due to strong, irreversible binding of the ADC to the chromatography resin. This is more common with highly hydrophobic ADCs, which can result from a high DAR or a particularly hydrophobic payload or linker.[8] To mitigate this, you can try using a less hydrophobic HIC resin (e.g., Butyl instead of Phenyl), optimizing the elution gradient to be shallower, or adding a small percentage of an organic modifier like isopropanol (B130326) to the mobile phase to reduce hydrophobic interactions.[9]
Q4: Can I use Ion-Exchange Chromatography (IEX) to purify ADCs with cleavable linkers?
A4: Yes, Ion-Exchange Chromatography (IEX), particularly cation-exchange chromatography, can be a valuable tool in ADC purification.[10] It is effective in removing process-related impurities such as host cell proteins and DNA.[10] IEX can also be used to separate ADC species based on charge variants, which can arise from modifications on the antibody or the conjugation process itself.[11] In some cases, IEX has been successfully used to remove high molecular weight aggregates.[12]
Section 3: Data Presentation
This section provides a summary of quantitative data related to the purification of ADCs with cleavable linkers.
Table 1: Comparison of Purification Techniques for ADCs
| Purification Technique | Principle of Separation | Primary Application | Typical Purity Achieved | Typical Yield | Key Considerations |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | DAR species separation, removal of free drug-linker | >95% | 60-90%[8][13] | High salt concentrations may promote aggregation for some ADCs. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Aggregate and fragment removal, buffer exchange | >99% monomer | >90% | Limited loading capacity, primarily for polishing steps.[7] |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Removal of charge variants, host cell proteins, DNA | Variable | >85% | Effective for aggregate removal in flow-through mode.[12] |
| Tangential Flow Filtration (TFF) | Molecular Weight Cut-off | Removal of free drug-linker, buffer exchange | N/A | >95% | Scalable and efficient for buffer exchange and impurity removal.[7] |
Table 2: Impact of DAR on ADC Aggregation
| ADC (Linker-Payload) | Average DAR | Incubation Matrix | Incubation Time (days) | % Aggregation |
| Ab095-vc-MMAE | 2.4 | Monkey Plasma | 6 | ~18% |
| Ab095-vc-MMAE | 3.4 | Monkey Plasma | 6 | ~20% |
| Ab095-vc-MMAE | 4.6 | Monkey Plasma | 6 | ~25% |
| Ab095-vc-MMAE | 3.35 | Human Plasma | 6 | 28.4%[9] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments in ADC purification and characterization.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR.
Workflow for DAR Determination by HIC
Caption: A typical workflow for DAR determination by HIC.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 (may contain 5-25% isopropanol)
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20-50 µg of the prepared sample onto the column.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.
-
Detection: Monitor the column eluate at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of that species) / 100
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, aggregates, and fragments in an ADC sample.
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC)
-
HPLC system
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 6.8
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample.
-
Elution: Perform an isocratic elution with the mobile phase for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). The percentage of each is calculated relative to the total peak area.[5]
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of linker cleavage in plasma.
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Spike the ADC into plasma to a final concentration of approximately 100 µg/mL. Prepare a control sample in PBS.[14]
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots and immediately store them at -80°C.[14]
-
ADC Capture: Use anti-human IgG coated magnetic beads to capture the ADC from the plasma samples.[14]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the ADC.
-
LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage.[14] Alternatively, the supernatant can be analyzed for the presence of the released payload.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. sketchviz.com [sketchviz.com]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Characterization of Heterogeneous Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) characterization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common analytical challenges encountered during their experiments with heterogeneous ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADCs?
A1: Heterogeneity in ADCs is a natural consequence of their complex manufacturing process. The main sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often yields a mixture of ADC species with different numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8). This is a major contributor to the overall heterogeneity.[1][2]
-
Positional Isomers: With random conjugation methods, such as those targeting lysine (B10760008) or cysteine residues, the drug-linker can attach to various sites on the antibody. This creates positional isomers that may possess different physicochemical and biological properties.[2][3]
-
Aggregation and Fragmentation: The conjugation of hydrophobic payloads can increase the propensity for the ADC to form high molecular weight aggregates or, conversely, to fragment.[2][4] These aggregation events occur more frequently with ADCs than with typical monoclonal antibodies.[4]
-
Charge Variants: The inherent charge heterogeneity of the monoclonal antibody (mAb) can be amplified by the conjugation process. Modifications to the antibody, the linker, or the payload can all introduce new charge variants.[2][5]
-
Presence of Unconjugated Components: The final ADC product may contain residual amounts of unconjugated antibody (DAR 0) and free drug-linker that were not completely removed during purification.[2][4]
Q2: Why is the Drug-to-Antibody Ratio (DAR) considered a critical quality attribute (CQA)?
A2: The DAR is a critical quality attribute because it directly influences the ADC's safety and efficacy.[1][2]
-
Efficacy: A low DAR can lead to reduced potency, requiring higher doses to achieve the desired therapeutic effect.[1][2]
-
Safety and Pharmacokinetics: A high DAR can increase toxicity and lead to faster clearance from circulation.[6][7] It can also increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[7]
-
Consistency: An inconsistent DAR between batches can lead to variable clinical outcomes.[8] Therefore, robust analytical control is necessary to maintain an optimal DAR range.[9]
Q3: What causes unexpected charge variants in my ADC sample?
A3: Unexpected charge variants in ADCs can originate from multiple sources:
-
Antibody Modifications: Post-translational modifications on the native antibody, such as deamidation (creating acidic species) or C-terminal lysine truncation (reducing basic species), are a primary source.[3]
-
Conjugation Process: The conjugation chemistry itself can alter the charge. For instance, conjugating to lysine residues neutralizes a positive charge, resulting in more acidic species.[2]
-
Linker and Payload: The linker or payload may carry a charge or degrade into charged species.[2] For example, ring-opening events in certain linker chemistries can introduce new charge variants.[5]
-
Formulation and Storage: The pH of the formulation buffer and storage conditions can induce chemical modifications over time, leading to the formation of new charge variants.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during ADC analysis, providing potential causes and recommended solutions.
Issue 1: Inconsistent or Unexpected Drug-to-Antibody Ratio (DAR) Results by HIC
Symptom: You observe batch-to-batch variability in the calculated average DAR, or the HIC chromatogram shows broad or poorly resolved peaks for different DAR species.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent DAR results.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inconsistent Conjugation Reaction | Tightly control reaction parameters like temperature, pH, time, and reagent stoichiometry. Ensure consistent quality of antibody and linker-payload reagents.[7] |
| Suboptimal HIC Method | Optimize Gradient: Use a shallower salt gradient to improve the resolution between different DAR species.[10][11] Adjust Mobile Phase: Modify the salt type (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) or concentration. A small percentage of an organic modifier (e.g., isopropanol) can improve peak shape and elution of highly hydrophobic species.[11] |
| High DAR Species Not Eluting | The ADC may be too hydrophobic and strongly retained. Lower the initial salt concentration or increase the percentage of organic modifier in the mobile phase to facilitate elution.[6][11] |
| Broad Peaks | This could be due to the presence of positional isomers or on-column aggregation.[10] Try a shallower gradient or a different HIC column chemistry (e.g., Butyl vs. Phenyl). Confirm heterogeneity with an orthogonal method like mass spectrometry (MS).[10] |
| Analytical Method Variability | Ensure your analytical method is validated and robust. Use a reference standard to check system performance and consistency between runs.[7] |
Issue 2: High Levels of Aggregation Detected by SEC
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight (HMW) species or the percentage of aggregates increases over time.
Troubleshooting Workflow
Caption: Workflow for troubleshooting ADC aggregation issues.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| High Hydrophobicity | The conjugation of hydrophobic payloads increases the propensity for aggregation.[12] Higher DARs can exacerbate this issue.[7] Consider optimizing the conjugation process to target a lower average DAR or explore more hydrophilic linker technologies. |
| Unfavorable Formulation/Buffer | Screen different buffer formulations with varying pH and excipients (e.g., surfactants, stabilizers) to find conditions that minimize aggregation.[2] |
| Physical Stress | Minimize exposure to harsh conditions such as vigorous mixing, multiple freeze-thaw cycles, or high temperatures during processing and handling.[2] |
| Improper Storage | Store the ADC at the recommended temperature (e.g., 2-8°C for short-term, -80°C for long-term) and protect it from light, especially if the payload is photosensitive.[2] |
| Non-ideal SEC Conditions | Non-specific interactions between the ADC and the SEC column matrix can cause peak tailing or artificial aggregation. Adjust the ionic strength or pH of the mobile phase to minimize these interactions.[10][13] |
Key Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their hydrophobicity and determine the weighted average DAR.
Experimental Workflow
Caption: A typical experimental workflow for HIC analysis.
Methodology
-
Materials:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.5-0.8 mL/min) until a stable baseline is achieved.[2]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[10][14]
-
Injection: Inject 10-50 µg of the prepared ADC sample onto the column.[2]
-
Chromatography: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[2] Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.[2]
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas for each resolved DAR species. Calculate the weighted average DAR using the following formula: Weighted Average DAR = Σ (% Peak Area of species * DAR of species) / 100[10]
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight (HMW) aggregates and low molecular weight (LMW) fragments in an ADC sample.
Methodology
-
Materials:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[2][10]
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.[10]
-
Injection: Inject 20-50 µL of the prepared sample.[10]
-
Chromatography: Run the separation under isocratic conditions. The run time will depend on the column dimensions and flow rate.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peaks corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last). Calculate the relative percentage of each species based on the peak area.[2]
Data Summary Tables
Table 1: Common Analytical Techniques for ADC Characterization
| Analytical Technique | Primary Application | Information Provided | Common Issues |
| Hydrophobic Interaction Chromatography (HIC) | DAR Determination | Average DAR, drug-load distribution | Low resolution for lysine-linked ADCs, poor peak shape, high DAR species retention.[6] |
| Size Exclusion Chromatography (SEC) | Aggregation & Fragmentation Analysis | % Monomer, % Aggregates, % Fragments | Non-specific interactions with column, co-elution of aggregates.[8][10] |
| Reversed-Phase LC (RP-LC) | DAR & Purity Analysis | Average DAR (often on reduced subunits), free drug quantification | Denaturing conditions can dissociate light/heavy chains; requires reduction step for cysteine-linked ADCs.[15] |
| Mass Spectrometry (MS) | Mass Determination & Identification | Intact/subunit mass, DAR confirmation, PTM identification, positional isomer info. | Complexity with heterogeneous mixtures, potential for in-source dissociation.[14] |
| Capillary Isoelectric Focusing (cIEF) | Charge Variant Analysis | Charge heterogeneity profile, pI of variants | Not easily coupled with MS for identification (though cIEF-MS is emerging), fractionation is a challenge.[3][16] |
Table 2: Typical Parameters for HIC and SEC Methods
| Parameter | HIC (for DAR) | SEC (for Aggregation) |
| Column Type | Butyl or Phenyl-based (e.g., TSKgel Butyl-NPR) | Silica-based with hydrophilic coating (e.g., TSKgel G3000SWxl) |
| Mobile Phase A | High Salt (e.g., 1.5M Ammonium Sulfate, 50mM Na-Phosphate, pH 7.0) | Isocratic Buffer (e.g., 150mM Na-Phosphate, pH 7.0) |
| Mobile Phase B | Low Salt (e.g., 50mM Na-Phosphate, pH 7.0) | N/A (Isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min[14] | 0.5 - 1.0 mL/min[14] |
| Detection | UV at 280 nm[14] | UV at 280 nm[14] |
| Sample Load | 10 - 50 µg[14] | 10 - 100 µg[14] |
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. In-Depth Structure and Function Characterization of Heterogeneous Interchain Cysteine-Conjugated Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. leukocare.com [leukocare.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. criver.com [criver.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 16. repligen.com [repligen.com]
Technical Support Center: Mitigating the Bystander Effect of MMAE in Normal Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bystander effect of Monomethyl Auristatin E (MMAE) in normal tissues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of MMAE and why is it a concern for normal tissues?
The bystander effect of an MMAE-based Antibody-Drug Conjugate (ADC) is the killing of antigen-negative cells that are in the vicinity of antigen-positive target cells.[1] This occurs when the ADC binds to an antigen-positive cell, is internalized, and the MMAE payload is released.[2] Due to its physicochemical properties, specifically its hydrophobicity and neutral charge, the liberated MMAE can diffuse across cell membranes into the extracellular space and subsequently enter and kill nearby cells, regardless of their antigen expression.[2] While this is advantageous for eradicating heterogeneous tumors where not all cancer cells express the target antigen, it poses a significant risk of off-target toxicity to healthy, normal tissues if the ADC is not exclusively localized to the tumor.[1][3]
Q2: My MMAE-ADC is showing significant toxicity in normal tissues in vivo, but was highly specific in vitro. What are the potential causes?
This is a common challenge in ADC development and can be attributed to several factors that are more prominent in a complex in vivo environment:
-
Premature Payload Release: The linker connecting MMAE to the antibody may be unstable in circulation, leading to the premature release of the highly potent MMAE before the ADC reaches the tumor. This systemic release can cause toxicity in healthy tissues.[3]
-
Non-specific Uptake: The hydrophobicity of MMAE can lead to its non-specific uptake by cells in normal tissues, even after its release from the target cell.[3]
-
"Off-site, off-target" Effects: Systemically released MMAE can affect highly proliferative cells, such as hematopoietic cells, leading to toxicities like neutropenia.[3]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can have faster clearance rates and increased off-target toxicity.[4]
Q3: How can I reduce the hydrophobicity of my MMAE-ADC to minimize non-specific uptake?
Reducing the hydrophobicity of the payload-linker construct is a key strategy to mitigate non-specific toxicity. Here are a few approaches:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help to mask the hydrophobicity of MMAE, improving the ADC's pharmacokinetic profile and tolerability.[3]
-
Hydrophilic Payload Derivatives: Modifying the MMAE molecule itself to be more hydrophilic can reduce its non-specific cellular uptake. For example, creating auristatin glycosides has shown promise.[3]
Q4: What is the role of the linker in mitigating the bystander effect in normal tissues?
The linker plays a crucial role in controlling the release of MMAE and, consequently, the bystander effect.[5]
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., by enzymes like cathepsin B).[6][7] While necessary for the bystander effect in tumors, their instability in plasma can lead to off-target toxicity.[3]
-
Non-Cleavable Linkers: With these linkers, the payload is released only after the entire ADC is internalized and the antibody is degraded in the lysosome.[7] This typically results in a charged payload-amino acid complex with poor membrane permeability, which significantly reduces the bystander effect and potential for off-target toxicity.[4][7]
-
Linker Stability: Enhancing the stability of cleavable linkers in circulation is critical. For instance, glucuronide-based linkers can offer increased stability compared to some peptide-based linkers.[3]
Q5: How does the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?
The DAR, or the number of MMAE molecules conjugated to a single antibody, significantly impacts an ADC's properties. A higher DAR increases the ADC's hydrophobicity, which can lead to faster clearance from circulation and greater off-target toxicity.[4] Optimizing the DAR, typically aiming for a range of 2 to 4, can improve the therapeutic index.[3] Site-specific conjugation techniques can produce homogeneous ADCs with a defined DAR, leading to more predictable pharmacokinetic and toxicity profiles.[3]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Antigen-Negative Control Cells In Vitro
-
Question: In my in vitro co-culture bystander assay, I'm observing significant death of the antigen-negative cell line even at low ADC concentrations. How can I troubleshoot this?
-
Answer: This suggests either a highly potent bystander effect or potential issues with your experimental setup.
-
Verify Linker Stability in Media: Incubate your ADC in the cell culture media for the duration of your experiment and then test the supernatant on the antigen-negative cells alone. This can help determine if the linker is being prematurely cleaved by components in the media.
-
Titrate ADC Concentration: Ensure you are using a concentration of the ADC that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in a monoculture setting.[8]
-
Evaluate Payload Permeability: Compare your MMAE-ADC to an ADC with a less permeable payload, like MMAF. If the MMAF-ADC shows significantly less toxicity to the bystander cells, it confirms the effect is due to payload permeability.[9]
-
Issue 2: High In Vivo Toxicity (e.g., Neutropenia, Hepatotoxicity) Not Predicted by In Vitro Assays
-
Question: My MMAE-ADC was well-tolerated in vitro, but is causing severe toxicity in my animal models. What steps can I take to investigate and mitigate this?
-
Answer: In vivo toxicities often arise from factors not fully captured in vitro. A systematic approach is needed to identify the cause.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Linker Instability in Plasma | Evaluate the stability of the ADC in plasma from the relevant animal species. | In Vitro Plasma Stability Assay: Incubate the ADC in plasma at 37°C. At various time points, measure the amount of prematurely released MMAE using LC-MS.[10] |
| Rapid ADC Clearance | Conduct a pharmacokinetic (PK) study to assess the half-life of the total antibody versus the intact ADC. | In Vivo PK Study: Administer the ADC to rodents. Collect blood samples at multiple time points and measure the concentrations of both the total antibody (e.g., by ELISA) and the intact ADC (e.g., by LC-MS). Rapid clearance of the intact ADC relative to the total antibody suggests instability.[10] |
| Off-Target Uptake in Normal Tissues | Assess the biodistribution of the ADC and the free payload. | Biodistribution Study: Administer a radiolabeled version of the ADC to animals. At different time points, collect and analyze various organs to determine the concentration of the ADC and any released payload. |
| Hematological Toxicity | Directly assess the impact of the ADC on hematopoietic progenitor cells. | Colony-Forming Cell (CFC) Assay: Treat human CD34+ hematopoietic stem and progenitor cells with the ADC or free MMAE. Culture the cells in a methylcellulose-based medium and quantify the formation of colonies after 14 days to determine the IC50 for inhibition of colony formation.[10] |
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay is a standard method to quantify the bystander killing capacity of an MMAE-ADC.
-
Cell Line Preparation:
-
Cell Seeding:
-
ADC Treatment:
-
After allowing the cells to adhere (typically overnight), treat the co-cultures and monocultures with serial dilutions of the MMAE-ADC.
-
Include an unconjugated antibody and a vehicle control. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct toxicity on the Ag- cells in monoculture.[7]
-
-
Incubation:
-
Analysis:
-
Quantify the number of viable fluorescently labeled Ag- cells using either flow cytometry or a high-content imaging system.[2][7]
-
The viability of the Ag- cells in the co-culture is normalized to the viability of Ag- cells in the monoculture control treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[7]
-
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[2]
-
The ratio of Ag+ to Ag- cells can be varied to assess the dependency of the bystander effect on the proportion of target-positive cells.[9]
-
-
ADC Administration:
-
Tumor Growth Monitoring:
-
Analysis:
-
A significant inhibition of the overall tumor growth, and specifically of the Ag- tumor cell population, in the ADC-treated group compared to control groups provides evidence of an in vivo bystander effect.[2]
-
Visualizations
Caption: Off-target toxicity mechanism of MMAE-ADCs in normal tissues.
Caption: Strategies to mitigate off-target bystander toxicity of MMAE.
Caption: Experimental workflow for evaluating the MMAE bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Pharmacokinetic Properties of Val-Cit-PAB-MMAE ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the development of Val-Cit-PAB-MMAE antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing rapid clearance and poor in vivo exposure of our Val-Cit-PAB-MMAE ADC in our mouse xenograft model. What are the potential causes and how can we troubleshoot this issue?
A: Rapid clearance of Val-Cit-PAB-MMAE ADCs in mouse models is a frequently encountered problem, often leading to reduced efficacy and potential for off-target toxicity. The primary causes include linker instability in mouse plasma and high hydrophobicity of the ADC.
Potential Causes:
-
Linker Instability in Mouse Plasma: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][2] This premature cleavage of the linker leads to the release of the MMAE payload before the ADC can reach the target tumor cells.[2]
-
High Hydrophobicity: The Val-Cit-PAB linker, especially when combined with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC.[1][2] This can lead to rapid clearance by the liver.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can further increase the hydrophobicity of the ADC, contributing to faster clearance.[1][2][3]
Troubleshooting and Optimization Strategies:
| Strategy | Description |
| Assess Linker Stability | Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[2] |
| Modify the Linker | To increase stability in mouse plasma, consider incorporating a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker.[2][4] This modification reduces susceptibility to Ces1c.[2][4] |
| Optimize the Drug-to-Antibody Ratio (DAR) | Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven clearance.[2] |
| Formulation Development | Conduct a formulation screen to identify optimal buffer conditions, including varying pH and testing stabilizing excipients like surfactants (e.g., Polysorbate 20/80), sugars, and amino acids.[1] |
| Consider Alternative Linkers | Explore less hydrophobic linkers such as valine-alanine (Val-Ala).[2] |
Q2: Our Val-Cit-PAB-MMAE ADC is showing signs of aggregation. What causes this and how can we mitigate it?
A: ADC aggregation is a common issue primarily driven by the increased hydrophobicity of the conjugate.[1][2] Aggregation can negatively impact pharmacokinetics, efficacy, and safety.[1][2]
Potential Causes:
-
Hydrophobic Linker and Payload: The p-aminobenzyl carbamate (B1207046) (PABC) moiety within the Val-Cit-PAB linker contributes to its hydrophobicity.[2] When combined with a hydrophobic payload like MMAE, this can lead to aggregation, particularly at higher DARs.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[5]
Troubleshooting and Optimization Strategies:
| Strategy | Description |
| Characterize Aggregation | Use size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[2] |
| Reduce Hydrophobicity | Consider using a more hydrophilic linker, such as one incorporating polyethylene (B3416737) glycol (PEG) spacers.[6] The Val-Ala linker is also a less hydrophobic alternative to Val-Cit.[2] |
| Optimize DAR | A lower and more homogeneous DAR will generally result in less aggregation.[2] Site-specific conjugation methods can help achieve a more uniform DAR. |
| Formulation Optimization | Screen for optimal buffer conditions, including pH and excipients such as surfactants and sugars, to improve ADC solubility and stability.[1] |
Q3: We are concerned about off-target toxicity with our Val-Cit-PAB-MMAE ADC. What are the primary mechanisms and how can we minimize these effects?
A: Off-target toxicity is a significant concern and can be a dose-limiting factor for ADCs. With Val-Cit linkers, this often stems from premature payload release in the circulation.
Potential Causes:
-
Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, leading to the release of the cytotoxic MMAE payload in the bloodstream.[2] This can potentially damage healthy cells.
-
The "Bystander Effect" in Healthy Tissues: If the membrane-permeable MMAE payload is released prematurely, it can diffuse into and kill healthy bystander cells.[2][7]
Mitigation Strategies:
| Strategy | Description |
| Enhance Linker Stability | Utilize more stable linkers like Glu-Val-Cit for mouse studies or explore novel linker designs that are less susceptible to cleavage by non-target proteases.[2][8] Tandem-cleavage linkers that require two sequential enzymatic steps for payload release can also improve in vivo stability.[9][10] |
| Payload Selection | If the bystander effect is a concern for a particular target, consider a less membrane-permeable payload to limit off-target effects.[2] |
| Non-cleavable Linkers | If appropriate for the mechanism of action, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can minimize premature payload release.[2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from different species (e.g., mouse, rat, human).[1]
Methodology:
-
Preparation: Dilute the Val-Cit-PAB-MMAE ADC to a final concentration of 100 µg/mL in fresh plasma.[1]
-
Incubation: Incubate the samples at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[1] Immediately stop the reaction by freezing the samples at -80°C.[1]
-
Analysis: Analyze the samples to determine the concentration of intact ADC, total antibody, and released payload.[11] Common analytical methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify total antibody and intact ADC.[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To quantify the free MMAE payload.[11][13][14]
-
Hybrid Ligand-Binding LC-MS (LB-LC-MS): Combines affinity capture with LC-MS for sensitive and specific quantification of various ADC species.[12]
-
Protocol 2: Aggregation Analysis using Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of aggregates, monomers, and fragments in an ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample in a suitable mobile phase.[15]
-
SEC Analysis: Inject the sample onto an SEC column.[15] The separation is based on the hydrodynamic volume of the molecules, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm.[15]
-
Quantification: Integrate the peak areas of the different species to calculate the percentage of aggregates, monomer, and fragments relative to the total area.[15] An increase in the percentage of high molecular weight species over time indicates aggregation.[15]
Visualizations
Figure 1. Troubleshooting logic for common pharmacokinetic issues with Val-Cit-PAB-MMAE ADCs.
Figure 2. Experimental workflow for the in vitro plasma stability assay.
Figure 3. Signaling pathway of Val-Cit-PAB-MMAE ADC internalization and payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 13. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 14. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Two Potent Antibody-Drug Conjugate Platforms: endo-BCN-PEG4-Val-Cit-PAB-MMAE vs. mc-MMAF
For researchers, scientists, and drug development professionals, the judicious selection of a linker and payload system is paramount in the design of efficacious and safe antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two distinct and widely utilized ADC platforms: a site-specific, cleavable linker-payload combination, endo-BCN-PEG4-Val-Cit-PAB-MMAE, and a conventional, non-cleavable counterpart, mc-MMAF.
This comparison synthesizes available preclinical data to illuminate the discrete performance profiles, mechanisms of action, and key experimental considerations for each ADC construct. While direct, side-by-side studies on a single antibody are not extensively published, this guide amalgamates data from studies on the individual components to provide a comprehensive overview for informed decision-making in ADC development.
At a Glance: Key Performance and Structural Differences
The fundamental distinction between these two platforms lies in their conjugation strategy, linker cleavability, and the physicochemical properties of their payloads. The this compound system is designed for site-specific conjugation via a copper-free click chemistry reaction and incorporates a protease-cleavable linker for intracellular drug release. In contrast, the mc-MMAF system utilizes a stable, non-cleavable linker that relies on the complete degradation of the antibody in the lysosome to release the active drug.
| Feature | This compound ADC | mc-MMAF ADC |
| Payload Type | Auristatin (MMAE) | Auristatin (MMAF) |
| Mechanism of Action | Tubulin inhibitor, induces G2/M cell cycle arrest.[1] | Tubulin inhibitor, induces G2/M cell cycle arrest.[1] |
| Conjugation Chemistry | Site-specific (strain-promoted alkyne-azide cycloaddition - SPAAC) via endo-BCN group.[2][3][4] | Stochastic (maleimide-thiol reaction with interchain cysteines). |
| Linker Type | Cleavable (protease-sensitive Val-Cit).[5] | Non-cleavable (maleimidocaproyl). |
| Spacer | Hydrophilic PEG4 spacer.[3][4] | Maleimidocaproyl (mc) spacer. |
| Payload Release Mechanism | Enzymatic cleavage of Val-Cit linker by lysosomal proteases (e.g., Cathepsin B).[5] | Complete lysosomal degradation of the antibody, releasing an amino acid-linker-drug adduct (cys-mc-MMAF). |
| Cell Permeability of Payload | High (MMAE is membrane-permeable).[6] | Low (MMAF has a charged C-terminus, limiting membrane permeability).[1] |
| Bystander Effect | Potent bystander killing of neighboring antigen-negative cells.[6] | Limited to no bystander effect. |
| Expected DAR | Homogeneous (e.g., DAR=2 or 4). | Heterogeneous mixture (DAR=0, 2, 4, 6, 8). |
| Physicochemical Properties | Improved solubility and reduced aggregation due to hydrophilic PEG4 spacer.[7][] | Can be prone to aggregation, especially at higher DARs, due to the hydrophobicity of the linker and payload. |
Mechanism of Action and Payload Release
The therapeutic efficacy of an ADC is critically dependent on the precise and efficient release of its cytotoxic payload within the target cancer cell. The two platforms discussed herein employ fundamentally different strategies to achieve this.
This compound: Targeted Cleavage and Bystander Capability
The journey of this ADC from target engagement to cell death is a multi-step process. Following binding to a specific antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, within the lysosome are key to the activation of this ADC. Cathepsin B recognizes and cleaves the valine-citrulline (Val-Cit) dipeptide linker. This enzymatic cleavage triggers a self-immolative cascade of the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the unmodified, potent cytotoxic agent, monomethyl auristatin E (MMAE), into the cytoplasm.[5] MMAE, being cell-permeable, can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[6]
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
A Comparative Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates: Val-Cit-PAB-MMAE and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Val-Cit-PAB-MMAE linker system with other prominent protease-cleavable linkers used in the development of antibody-drug conjugates (ADCs). By examining their mechanisms of action, stability, and impact on therapeutic efficacy, supported by experimental data, this document aims to inform the selection of the most suitable linker for novel ADC candidates.
Introduction to Protease-Cleavable ADC Linkers
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site.[1] Protease-cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific proteases that are often overexpressed in the tumor microenvironment or within tumor cells.[2][3] The choice of a cleavable linker strategy significantly influences the ADC's therapeutic index, balancing efficacy and toxicity.[4]
The Val-Cit-PAB-MMAE linker is a well-validated and widely used platform, most notably in the FDA-approved ADC, Adcetris® (brentuximab vedotin).[3] This guide will compare the Val-Cit-PAB-MMAE linker with other dipeptide-based linkers and briefly touch upon other classes of cleavable linkers to provide a comprehensive overview for researchers in the field.
Mechanism of Action: Val-Cit-PAB-MMAE
The Val-Cit-PAB-MMAE linker system is a sophisticated design that ensures the ADC remains intact in circulation and releases its cytotoxic payload, monomethyl auristatin E (MMAE), only after internalization into the target cancer cell.[] The process involves several key steps:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a high concentration of proteases.[6]
-
Proteolytic Cleavage: Within the lysosome, the dipeptide Valine-Citrulline (Val-Cit) portion of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[7]
-
Self-Immolation: Following the cleavage of the Val-Cit dipeptide, the p-aminobenzylcarbamate (PAB) spacer undergoes a spontaneous 1,6-elimination reaction.[8]
-
Payload Release: This self-immolation of the PAB spacer liberates the active MMAE payload inside the cancer cell.[9]
-
Cytotoxic Effect: The released MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[]
-
Bystander Effect: Due to its membrane permeability, the released MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[1][10]
Caption: Mechanism of Val-Cit-PAB-MMAE linker cleavage and payload release.
Comparative Performance of Protease-Cleavable Linkers
The choice of the dipeptide sequence in a protease-cleavable linker significantly impacts its stability and cleavage efficiency. While Val-Cit is the most established, other dipeptides have been investigated to modulate the properties of the ADC.
| Linker | Relative Cleavage Rate (vs. Val-Cit) | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Considerations |
| Val-Cit | 1x | High | Low (cleaved by carboxylesterase 1C)[11][12] | The industry standard with proven clinical efficacy. Mouse models may not accurately predict human pharmacokinetics due to off-target cleavage.[11] |
| Val-Ala | ~0.5x[8] | High | Higher than Val-Cit | Slower cleavage by Cathepsin B compared to Val-Cit, but may offer a better therapeutic window in some contexts.[13] |
| Phe-Lys | Faster initial cleavage than Val-Cit in isolated Cathepsin B assays[8] | Moderate | Not extensively reported | May be less stable in circulation. Cleavage rates in lysosomal extracts are similar to Val-Cit, suggesting the involvement of other proteases.[8] |
| Val-Arg | Not extensively quantified | Lower | Lower | Prone to cleavage at alternative sites, which may prevent the release of the active payload.[13] |
| Glu-Val-Cit (EVCit) | Similar to Val-Cit | High | High | Designed to be resistant to mouse carboxylesterase, enabling more predictive preclinical studies in mice.[14] |
| Glu-Gly-Cit (EGCit) | Slower than Val-Cit | High | High | Engineered for enhanced stability against neutrophil elastase, potentially reducing off-target toxicity like neutropenia.[14] |
Other Classes of Cleavable Linkers
Beyond protease-cleavable linkers, other strategies for payload release are employed in ADC development:
-
Disulfide Linkers: These linkers are stable in the oxidizing environment of the bloodstream but are cleaved in the reducing intracellular environment, where concentrations of glutathione (B108866) are high. This mechanism provides good plasma stability.[6]
-
Hydrazone Linkers (Acid-Labile): These linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[15] However, they can exhibit instability in plasma, leading to premature drug release.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different ADC linkers.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma from different species.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human, mouse, and rat plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[15]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[15]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze the aliquots at -80°C to halt any degradation.[15]
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To measure released payload: Precipitate the plasma proteins and analyze the supernatant by LC-MS to quantify the concentration of the free payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker. Calculate the half-life (t1/2) of the ADC in plasma.
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the potency of an ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Test ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, unconjugated antibody, and free payload. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable curve-fitting software.
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cells
-
Antigen-negative cells labeled with a fluorescent marker (e.g., GFP)
-
Co-culture medium
-
Test ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate. As a control, seed a monoculture of the GFP-labeled antigen-negative cells.
-
ADC Treatment: Treat both the co-culture and monoculture plates with serial dilutions of the test ADC.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the untreated controls to determine the viability of the antigen-negative cells. A greater decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Caption: A typical experimental workflow for the comparative evaluation of ADC linkers.
Conclusion
The Val-Cit-PAB-MMAE linker system remains a robust and widely adopted platform for ADC development, offering a favorable balance of plasma stability and efficient intracellular payload release.[6] Its ability to induce a potent bystander effect with a membrane-permeable payload like MMAE is a significant advantage for treating heterogeneous tumors.[1] However, the field is continuously evolving, with the development of next-generation protease-cleavable linkers designed to overcome the limitations of the Val-Cit platform, such as instability in certain preclinical models and potential off-target toxicities.[14] The selection of an optimal linker is a multifactorial decision that must be tailored to the specific antibody, payload, and target indication. A thorough in vitro evaluation of stability, potency, and bystander effect is crucial for the successful development of a safe and effective ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Assessing the In Vivo Efficacy of endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker system. We delve into the critical aspects of its in vivo efficacy, offering a comparative analysis against other common ADC technologies, supported by illustrative experimental data and detailed protocols to aid in the design and evaluation of novel ADC candidates.
Introduction to the this compound ADC Technology
The this compound drug-linker represents a sophisticated approach to ADC design, combining site-specific conjugation, a stable hydrophilic spacer, a cleavable dipeptide linker, and a potent cytotoxic payload. This system is engineered to create homogeneous and stable ADCs with an optimized therapeutic window.
-
endo-BCN (endo-Bicyclononyne): This component facilitates a highly efficient and site-specific conjugation method known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." Unlike traditional maleimide-based conjugation, SPAAC does not require a copper catalyst and forms a stable triazole linkage, preventing premature drug release.
-
PEG4 (Polyethylene Glycol, 4 units): The PEG4 spacer is a hydrophilic component that improves the solubility and pharmacokinetic profile of the ADC.[1][2] It can help to reduce aggregation and may decrease immunogenicity.[]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be specifically cleaved by cathepsin B, an enzyme that is highly active within the lysosomes of cancer cells.[4] This ensures that the cytotoxic payload is released predominantly inside the target cell, minimizing off-target toxicity.
-
PAB (p-aminobenzyl alcohol): The PAB group acts as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, spontaneously releases the active drug.
-
MMAE (Monomethyl Auristatin E): MMAE is a potent anti-tubulin agent that disrupts the microtubule network of cells, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[5]
The concerted action of these components is designed to ensure the ADC remains stable in circulation, accurately targets cancer cells, and efficiently releases its cytotoxic payload within the tumor microenvironment.
Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an ADC utilizing the this compound linker.
Comparative In Vivo Efficacy Data
Table 1: Illustrative In Vivo Tumor Growth Inhibition in Xenograft Models
| ADC Target & Linker Type | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Complete Regressions | Reference (Illustrative) |
| Hypothetical HER2-ADC (endo-BCN-PEG4-vc-MMAE) | NCI-N87 (Gastric Cancer) | 3 mg/kg, single dose | >90% | Likely | Based on similar ADC studies[6] |
| Trastuzumab-DM1 (Kadcyla®) (Maleimide-based) | NCI-N87 (Gastric Cancer) | 5 mg/kg, single dose | ~70-80% | Observed | [6] |
| Hypothetical TROP2-ADC (endo-BCN-PEG4-vc-MMAE) | Calu-3 (Lung Cancer) | 2.5 mg/kg, single dose | >85% | Likely | Based on similar ADC studies |
| Sacituzumab Govitecan (SN-38 payload) | Calu-3 (Lung Cancer) | 10 mg/kg, twice weekly | ~60-70% | Not consistently observed |
Note: This table presents hypothetical and illustrative data based on findings from similar ADC studies to provide a conceptual comparison. Actual results for an this compound ADC would require specific preclinical testing.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC efficacy. Below are methodologies for key in vivo experiments.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
Materials:
-
Human tumor cell line of interest
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Sterile cell culture medium, PBS, and Matrigel
-
Test ADC, vehicle control, and any relevant comparator ADCs
-
Calipers for tumor measurement
-
Appropriate animal handling and dosing equipment
Procedure:
-
Cell Culture and Implantation: Culture tumor cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (typically n=8-10 per group).
-
Dosing: Administer the ADC, vehicle control, and comparator ADCs via the appropriate route (typically intravenous) at the specified dose and schedule.
-
Monitoring and Efficacy Assessment: Continue to measure tumor volume and body weight twice weekly. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. Statistically analyze the differences between treatment groups.
Biodistribution Study
This protocol describes a method to assess the distribution and tumor targeting of a radiolabeled ADC.
Materials:
-
ADC of interest
-
Radiolabeling agent (e.g., 89Zr-DFO-NHS) and appropriate buffers
-
Tumor-bearing mice
-
Gamma counter or PET/SPECT imaging system
Procedure:
-
Radiolabeling of ADC: Conjugate the ADC with a chelator (e.g., DFO) and subsequently radiolabel with a radionuclide (e.g., 89Zr). Purify the radiolabeled ADC to remove unconjugated radionuclide.
-
Administration: Inject a known amount of the radiolabeled ADC into tumor-bearing mice.
-
Tissue Harvesting and Measurement: At predetermined time points (e.g., 24, 48, 96, 168 hours post-injection), euthanize cohorts of mice and dissect major organs and the tumor. Weigh each tissue and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This provides a quantitative measure of the ADC's biodistribution and tumor-targeting efficiency.
Comparison with Alternative Linker Technologies
The this compound system offers distinct advantages over more traditional ADC linker technologies.
Table 2: Comparison of ADC Linker Technologies
| Feature | This compound | Maleimide-based vc-MMAE | Hydrazone Linkers | Disulfide Linkers |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition to Cysteine Thiols | Reaction with Aldehydes/Ketones | Thiol-Disulfide Exchange |
| Site-Specificity | High (with engineered azide) | Moderate (can be improved with engineered Cys) | Can be site-specific | Moderate |
| Linker Stability in Plasma | High (stable triazole bond) | Moderate (susceptible to retro-Michael reaction leading to deconjugation) | Low (pH-sensitive, can be unstable at neutral pH) | Moderate (can undergo exchange with circulating thiols) |
| Payload Release Mechanism | Enzymatic (Cathepsin B) | Enzymatic (Cathepsin B) | pH-dependent (acidic pH in endosomes/lysosomes) | Reductive (high glutathione (B108866) levels in cytoplasm) |
| Bystander Effect | Yes (MMAE is cell-permeable) | Yes (MMAE is cell-permeable) | Payload dependent | Payload dependent |
| Homogeneity (DAR) | High (typically DAR=2 or 4) | Heterogeneous (mixture of DARs) | Can be controlled | Heterogeneous |
Conclusion
The this compound ADC technology represents a significant advancement in the field of targeted cancer therapy. Its site-specific conjugation via click chemistry leads to a more homogeneous and stable product compared to traditional maleimide-based methods. The inclusion of a hydrophilic PEG spacer is anticipated to improve the pharmacokinetic profile, while the well-established Val-Cit-MMAE system allows for efficient, tumor-selective payload release.
While direct comparative in vivo data is needed to definitively establish its superiority, the rational design of this linker system suggests the potential for an improved therapeutic index, characterized by enhanced efficacy and reduced off-target toxicity. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of ADCs based on this promising technology.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative analysis of endo-BCN click chemistry and other conjugation methods
An Objective Comparison of Bioconjugation Chemistries for Researchers
In the fields of drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules to proteins, antibodies, and other biomolecules is paramount. This process, known as bioconjugation, is the foundation of antibody-drug conjugates (ADCs), diagnostic imaging agents, and tools for studying cellular processes. The choice of conjugation chemistry is a critical decision that dictates the efficiency, stability, and biological performance of the final product.
This guide provides a comparative analysis of endo-Bicyclo[6.1.0]nonyne (endo-BCN) click chemistry, a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), against other prevalent conjugation methods: dibenzocyclooctyne (DBCO) based SPAAC, trans-cyclooctene/tetrazine (TCO) Inverse-Electron-Demand Diels-Alder (IEDDA) ligation, and traditional maleimide-thiol chemistry. We will delve into their reaction mechanisms, kinetics, stability, and experimental workflows to provide researchers with the data needed to select the optimal method for their specific application.
The selectivity and conditions of a bioconjugation reaction are dictated by its underlying chemical mechanism. The four methods compared here operate on distinct principles. SPAAC and IEDDA are bioorthogonal "click" reactions, meaning they are highly specific and proceed efficiently in complex biological media without interfering with native biochemical processes.[1] In contrast, maleimide (B117702) chemistry targets naturally occurring or engineered thiol groups.
References
Comparative Stability of endo-BCN-PEG4-Val-Cit-PAB-MMAE in Human vs. Mouse Plasma: A Guide for Researchers
This guide provides a detailed comparison of the stability of the antibody-drug conjugate (ADC) linker-payload system, endo-BCN-PEG4-Val-Cit-PAB-MMAE, in human and mouse plasma. Understanding the differential stability in these matrices is crucial for the preclinical development and accurate translation of ADC efficacy and toxicity data to clinical settings.
The primary determinant of stability for this conjugate in plasma is the valine-citrulline (Val-Cit) dipeptide linker.[1][2] This linker is designed for cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[1] However, its stability in systemic circulation can vary significantly between species.
Executive Summary: A Tale of Two Plasmas
The core finding from numerous studies is that the Val-Cit linker exhibits high stability in human plasma but is markedly unstable in mouse plasma.[1][3] This discrepancy is due to the presence of the enzyme carboxylesterase 1c (Ces1c) in rodent plasma, which can prematurely cleave the Val-Cit linker.[1][4] This enzymatic activity is not present at the same level in human plasma, leading to the observed stability difference.[5] Premature cleavage in mouse plasma can result in off-target toxicity and diminished efficacy in murine models, complicating the interpretation of preclinical data.[1]
The other components of the this compound system, including the bicyclo[6.1.0]nonyne (BCN) linker, the polyethylene (B3416737) glycol (PEG4) spacer, and the monomethyl auristatin E (MMAE) payload, are generally stable in plasma.[6][] The hydrophilic PEG4 spacer can enhance solubility and provide flexibility.[8] The BCN group is used for conjugation to the antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry, and is stable under physiological conditions.[8][9] MMAE itself is a highly stable molecule with no significant degradation observed in plasma.[]
Quantitative Data Summary
The following table summarizes the expected stability of an ADC containing the Val-Cit-PAB-MMAE linker system in human versus mouse plasma based on published data for similar ADCs.
| Feature | Human Plasma | Mouse Plasma | Rationale |
| Primary Cleavage Enzyme | Minimal enzymatic cleavage in plasma | Carboxylesterase 1c (Ces1c)[1][4] | Ces1c is present in rodent plasma and is responsible for the hydrolysis of the Val-Cit linker.[1][5] |
| Linker Stability | High | Low | The Val-Cit linker is stable in human plasma but susceptible to premature cleavage by Ces1c in mouse plasma.[1][3][10] |
| Payload Release | Minimal premature release | Significant premature release[3][10] | Cleavage of the Val-Cit linker by Ces1c leads to the release of the MMAE payload into circulation.[11] |
| Half-life of Intact ADC | Long | Short | The instability of the linker in mouse plasma leads to a shorter half-life of the intact ADC. |
| Observed Payload Loss (Example) | No significant degradation after 28 days of incubation.[3][10] | >95% loss of conjugated payload after 14 days of incubation for a VCit ADC.[3][10] | Experimental data from studies on ADCs with Val-Cit linkers demonstrates this stark difference.[3][10] |
Experimental Protocols
A generalized protocol for assessing the in vitro plasma stability of an ADC linker is provided below. This protocol is a template and may require optimization based on the specific ADC and analytical methods used.[12]
Objective: To determine the rate of payload release from an ADC in human and mouse plasma over time.[1]
Materials:
-
Antibody-Drug Conjugate (ADC) with the this compound linker-payload.
-
Human plasma (citrate-anticoagulated).[1]
-
Mouse plasma (citrate-anticoagulated).[1]
-
Phosphate-buffered saline (PBS), pH 7.4.[1]
-
Incubator or water bath at 37°C.[1]
-
Quenching solution (e.g., ice-cold acetonitrile).[1]
-
Analytical system (e.g., LC-MS/MS, HPLC).[1]
Methodology:
-
Preparation: Pre-warm human and mouse plasma to 37°C.[1] Prepare a stock solution of the ADC in PBS.
-
Incubation: Add the ADC stock solution to the pre-warmed plasma to achieve a final desired concentration (e.g., 100 µg/mL).[12][13] A buffer control (ADC in PBS) should be run in parallel. Incubate the samples at 37°C.[14]
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots from the incubation mixtures.[5][14]
-
Quenching: Immediately stop the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to the plasma aliquots to precipitate proteins.[1]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.[1] Collect the supernatant for analysis of the released payload.
-
Analysis: Analyze the samples using a validated analytical method such as LC-MS/MS to quantify the concentration of the released payload (MMAE) and/or the remaining intact ADC.[15] The average drug-to-antibody ratio (DAR) can also be monitored over time as a measure of ADC stability.[12]
Visualizations
Caption: Experimental workflow for in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Bystander Killing Effect of MMAE from Val-Cit Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander killing effect. This phenomenon, where the cytotoxic payload released from a targeted cancer cell diffuses to kill neighboring antigen-negative cells, is a critical attribute for overcoming tumor heterogeneity.[1][2][3] The Val-Cit-PAB-MMAE linker-payload system is a widely adopted platform in ADC development, lauded for its potent bystander effect. This guide provides an objective comparison of the bystander killing effect of Monomethyl Auristatin E (MMAE) released from Valine-Citrulline (Val-Cit) linkers against other prominent ADC technologies, supported by experimental data and detailed methodologies.
The Mechanism of Bystander Killing: A Tale of Two Properties
The bystander effect of an ADC is primarily dictated by two key factors: the cleavability of the linker and the membrane permeability of the released payload.
Val-Cit-PAB Linker: A Precisely Timed Release
The Val-Cit-PAB linker is designed for intracellular cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[2][4] This enzymatic cleavage is highly specific, ensuring the stability of the ADC in systemic circulation and minimizing premature payload release. Once the ADC is internalized by the antigen-positive (Ag+) cancer cell, it is trafficked to the lysosome where Cathepsin B cleaves the linker between the citrulline and the PAB spacer. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified, fully active MMAE payload.[4][5]
MMAE: A Permeable Payload for Maximum Impact
The released MMAE is a potent microtubule inhibitor.[][7] Crucially, its physicochemical properties, including its relatively high hydrophobicity and neutral charge, allow it to readily diffuse across the lysosomal and plasma membranes of the target cell into the tumor microenvironment.[1][8] This liberated MMAE can then penetrate adjacent antigen-negative (Ag-) tumor cells, inducing cell cycle arrest and apoptosis, thereby extending the therapeutic reach of the ADC.[2][7]
Comparative Analysis of ADC Payloads and their Bystander Effect
The ability to induce a potent bystander effect is a key differentiator among ADC payloads. This is largely governed by the membrane permeability of the free payload.
| Payload | Linker Type (Example) | Released Payload | Membrane Permeability | Bystander Killing Effect |
| MMAE | Cleavable (Val-Cit) | MMAE | High | Potent |
| MMAF | Cleavable (Val-Cit) | MMAF | Low (negatively charged) | Minimal to None |
| DM1 | Non-cleavable (SMCC) | Lys-SMCC-DM1 | Low (charged) | Minimal to None |
| Deruxtecan (B607063) (DXd) | Cleavable (GGFG) | DXd | High | Potent |
MMAE vs. MMAF: A Clear Distinction in Permeability
Monomethyl Auristatin F (MMAF), a close analog of MMAE, highlights the critical role of membrane permeability. MMAF possesses a charged C-terminal phenylalanine, rendering it significantly less permeable to cell membranes than the more hydrophobic and neutral MMAE.[1][7] Consequently, ADCs utilizing MMAF, even with a cleavable linker, exhibit a minimal bystander effect as the payload remains largely trapped within the target cell.[1][3]
Val-Cit-MMAE vs. Non-Cleavable Linkers (e.g., T-DM1):
ADCs with non-cleavable linkers, such as Trastuzumab emtansine (T-DM1), release their payload as a payload-linker-amino acid complex (e.g., Lys-SMCC-DM1) after lysosomal degradation of the antibody.[2] These catabolites are typically charged and membrane-impermeable, thus preventing them from diffusing out of the target cell and inducing a bystander effect.[2][9]
Val-Cit-MMAE vs. Other Cleavable Linker Systems (e.g., Trastuzumab Deruxtecan):
Trastuzumab deruxtecan (T-DXd or DS-8201a) utilizes a cleavable tetrapeptide linker to deliver the potent topoisomerase I inhibitor, deruxtecan (DXd). DXd is highly membrane-permeable, resulting in a potent bystander effect.[4][10][11] In co-culture experiments, T-DXd demonstrated significant killing of HER2-negative cells in the presence of HER2-positive cells, a characteristic not observed with T-DM1.[9][12]
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro studies evaluating the cytotoxicity and bystander effect of various ADCs.
Table 1: In Vitro Cytotoxicity of ADCs in Monoculture
| ADC | Cell Line | Target Antigen | IC50 | Reference |
| T-vc-MMAE | N87 | HER2 | ~0.1 nM | [2][8] |
| T-vc-MMAE | GFP-MCF7 | HER2 (low) | ~350 nM | [2][8] |
| cAC10-vcMMAE | L-82 | CD30 | 2-55 ng/mL | [3] |
| DS-8201a (T-DXd) | KPL-4 | HER2 | 109.7 pM | [4] |
| T-DM1 | KPL-4 | HER2 | 18.5 pM | [4] |
Table 2: In Vitro Bystander Killing Effect in Co-culture
| ADC | Ag+ Cell Line (Target) | Ag- Cell Line | Observation | Reference |
| T-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | Increased killing of GFP-MCF7 cells in the presence of N87 cells. | [2][8] |
| DS-8201a (T-DXd) | SK-BR-3 (HER2+) | MCF7 (HER2-) | Significant death of HER2-negative MCF7 cells. | [9][12] |
| T-DM1 | SK-BR-3 (HER2+) | MCF7 (HER2-) | No effect on HER2-negative MCF7 cell viability. | [9][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the bystander killing effect. The in vitro co-culture bystander assay is a widely accepted method.
In Vitro Co-culture Bystander Assay
Objective: To quantify the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen for the ADC (e.g., HER2-positive SK-BR-3 or N87 cells).
-
Select an antigen-negative (Ag-) cell line that does not express the target antigen (e.g., HER2-negative MCF7 cells).
-
For ease of distinguishing cell populations, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).
-
-
Cell Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate.
-
The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 3:1, 1:3) to assess the dependency of the bystander effect on the number of target cells.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
After allowing the cells to adhere (typically 24 hours), treat the co-cultures and monocultures with a serial dilution of the test ADC (e.g., Val-Cit-MMAE ADC).
-
Include relevant controls such as an isotype control ADC and an ADC with a non-permeable payload (e.g., MMAF-ADC or T-DM1).
-
-
Incubation:
-
Incubate the plates for a defined period, typically 72-120 hours, to allow for ADC internalization, payload release, and induction of cell death.
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the Ag- cell population. This can be achieved through:
-
Flow Cytometry: Distinguish and quantify viable fluorescently labeled Ag- cells.
-
High-Content Imaging: Image the wells and use image analysis software to count the number of viable fluorescent Ag- cells.
-
-
Calculate the percentage of viable Ag- cells relative to the untreated co-culture control.
-
Plot the viability of Ag- cells against the ADC concentration to determine the IC50 for the bystander effect. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a potent bystander effect.
-
Visualizing the Process: Diagrams
Signaling Pathway of MMAE-Mediated Bystander Killing
Caption: Mechanism of Val-Cit-MMAE ADC bystander effect.
Experimental Workflow for In Vitro Co-culture Bystander Assay
Caption: Workflow of the in vitro co-culture bystander assay.
MMAE-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profile of ADCs with endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) performance of Antibody-Drug Conjugates (ADCs) utilizing the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-payload system against other common ADC technologies. The information is supported by experimental data from preclinical and clinical studies to aid in the rational design of next-generation ADCs.
The linker is a critical component in ADC design, profoundly influencing stability, efficacy, and the pharmacokinetic profile.[1] The this compound system incorporates several key features to optimize ADC performance:
-
endo-BCN Group: Enables site-specific conjugation to an azide-modified antibody via copper-free click chemistry, leading to a homogeneous ADC with a uniform drug-to-antibody ratio (DAR).[2][3] Site-specific conjugation can improve pharmacokinetics and widen the therapeutic index compared to stochastic conjugation methods.
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer is included to enhance the hydrophilicity of the ADC.[4] This is particularly beneficial for hydrophobic payloads like MMAE, as it can mitigate aggregation, reduce immunogenicity, and decrease renal clearance, leading to a longer plasma half-life.[1][5]
-
Val-Cit-PAB Linker: A cathepsin B-cleavable dipeptide (valine-citrulline) linker connected to a p-aminobenzylcarbamate (PAB) self-immolative spacer.[6][7] This linker is designed to be stable in systemic circulation and release the active MMAE payload upon internalization into the lysosome of target tumor cells.[8][9]
-
MMAE Payload: Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization.[10][11]
The overall PK characteristics of an ADC, such as a long half-life and low clearance, are primarily driven by the antibody component.[6] However, the linker and payload can significantly influence these properties.[6][12]
Comparative Pharmacokinetic Data
Table 1: Preclinical Pharmacokinetic Parameters of Different ADCs in Mice
| ADC Linker-Payload System | Antibody | DAR | t1/2 (h) | CL (mL/h/kg) | Vd (mL/kg) | AUC (h*µg/mL) | Reference |
| Representative vc-MMAE | Trastuzumab | ~4 | 100-150 | 0.1-0.3 | 40-60 | Varies with dose | [13][14] |
| MC-vc-PAB-MMAE | Anti-CD30 | 4 | 110 | 0.23 | 45 | Varies with dose | [6] |
| SMCC-DM1 (Non-cleavable) | Trastuzumab | 3.5 | 120-180 | 0.08-0.15 | 35-50 | Varies with dose | [][16][17] |
Table 2: Clinical Pharmacokinetic Parameters of Different ADCs
| ADC Linker-Payload System | Antibody Isotype | Indication | t1/2 (days) | CL (L/day) | Vss (L) | Reference |
| vc-MMAE Platform (acMMAE analyte) | IgG1 | Various Cancers | 3-5 | 0.5-1.0 | 5-10 | [9][18] |
| Brentuximab Vedotin (vc-MMAE) | IgG1 | Hodgkin Lymphoma | 4-6 | 0.4-0.8 | 6-10 | [5] |
| Ado-trastuzumab emtansine (T-DM1, SMCC-DM1) | IgG1 | HER2+ Breast Cancer | 3-4 | 0.6-0.7 | 3-4 | [5][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC pharmacokinetics. Below are representative protocols for key experiments.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of an ADC in a mouse model.
-
ADC Preparation: Prepare the ADC in a sterile, pyrogen-free formulation buffer (e.g., phosphate-buffered saline, PBS) at a suitable concentration for injection.
-
Animal Model: Use an appropriate mouse strain (e.g., CD-1 or tumor-xenograft models for oncology applications). A typical cohort size is 3-5 mice per time point.[19]
-
ADC Administration: Administer the ADC to the mice via a single intravenous (IV) bolus injection, typically through the tail vein. The dose will depend on the potency and tolerability of the ADC.[20]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 72, 168 hours) post-injection.[20] Blood is typically collected via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of different ADC analytes in the plasma samples:
-
Total Antibody: Measured using a ligand-binding assay (LBA), such as an enzyme-linked immunosorbent assay (ELISA), that detects all antibody molecules, regardless of conjugation status.[7]
-
Conjugated ADC (acMMAE): Can be measured by an LBA that captures the antibody and detects the payload, or by affinity capture liquid chromatography-mass spectrometry (LC-MS).[8][21]
-
Unconjugated Payload (MMAE): Quantified using a sensitive method like LC-tandem mass spectrometry (LC-MS/MS).[13]
-
-
Pharmacokinetic Analysis: Calculate PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) from the plasma concentration-time data using non-compartmental analysis.[22]
Protocol 2: In Vitro Plasma Stability Assay
This protocol is for assessing the stability of an ADC in plasma.
-
Plasma Preparation: Obtain plasma from the desired species (e.g., mouse, rat, cynomolgus monkey, human).
-
Incubation: Incubate the ADC in the plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[1] A control sample of the ADC in buffer should be included.
-
Sample Analysis: At each time point, analyze the samples to assess the stability of the ADC. This can be done by:
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile of the ADC in plasma.
Protocol 3: Ex Vivo Biodistribution Study
This protocol describes how to determine the tissue distribution of an ADC.
-
Radiolabeling (Optional but common): The ADC can be radiolabeled (e.g., with 125I or 111In) to facilitate sensitive quantification in tissues.[24]
-
Animal Model and ADC Administration: Use tumor-bearing mice and administer the ADC as described in the in vivo PK study protocol.[25]
-
Tissue Collection: At selected time points post-injection, euthanize the mice and collect tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs).[26] Also, collect a blood sample.
-
Sample Processing: Weigh the tissues and homogenize them.
-
Quantification:
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile of the ADC.[24]
Mandatory Visualizations
Caption: Experimental workflow for in vivo ADC pharmacokinetic and biodistribution studies.
Caption: Proposed metabolic pathway of an ADC with the this compound system.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Platform model describing pharmacokinetic properties of vc-MMAE antibody–drug conjugates | Semantic Scholar [semanticscholar.org]
- 4. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 5. Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endo-BCN-Val-cit-PAB-MMAE, ADC linker, 2474773-53-8 | BroadPharm [broadpharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Cleavable and Non-Cleavable MMAE ADCs
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the choice of linker technology is paramount. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, monomethyl auristatin E (MMAE), critically dictates the ADC's therapeutic index by influencing its stability, mechanism of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective, data-driven comparison of cleavable and non-cleavable MMAE ADCs to inform rational drug design.
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between cleavable and non-cleavable MMAE ADCs lies in their payload release mechanism.
Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1] This is often achieved through linkers that are sensitive to lysosomal proteases (e.g., valine-citrulline), acidic pH, or a high glutathione (B108866) concentration.[2] Upon cleavage, the unmodified, highly potent MMAE is released.[2] A key advantage of this approach is the potential for a "bystander effect," where the membrane-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.[2][3]
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and MMAE. The payload is released only after the entire ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[3][4] This results in the release of an MMAE-linker-amino acid complex.[4] This complex is typically less membrane-permeable, which significantly reduces the bystander effect but can lead to a more favorable safety profile due to increased plasma stability and reduced off-target toxicity.[3][4]
At a Glance: Key Distinctions
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Payload Release Mechanism | Enzymatic or chemical cleavage | Proteolytic degradation of the antibody |
| Released Payload | Unmodified MMAE | MMAE-linker-amino acid complex |
| Plasma Stability | Generally lower | Generally higher |
| Bystander Effect | High potential | Low to negligible |
| Off-Target Toxicity | Higher potential | Lower potential |
| Therapeutic Window | Potentially narrower | Potentially wider |
Quantitative Data Comparison
The following tables summarize preclinical data from various studies to provide a comparative overview of the performance of cleavable and non-cleavable MMAE ADCs. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.[1]
| ADC Configuration | Linker Type | Cell Line | Target | IC50 (nM) | Reference |
| Anti-HER2-vc-MMAE | Cleavable (vc) | BT-474 (HER2+++) | HER2 | 0.170 | [5] |
| Anti-HER2-silyl ether-MMAE | Cleavable (acid-labile) | NCI-N87 (HER2+++) | HER2 | 0.028 | [5] |
| mil40-Cys-linker-MMAE | Non-cleavable | BT-474 | HER2 | ~0.1 (10^-11 M) | [6][7] |
| Anti-CD30-vc-MMAE | Cleavable (vc) | Karpas 299 | CD30 | ~1 | [8] |
| Anti-CD276-mc-MMAF* | Non-cleavable (mc) | (Not specified) | CD276 | (Not specified) | [8] |
Note: Data for a non-cleavable MMAF ADC is included for a general comparison of auristatin payloads with non-cleavable linkers, as direct head-to-head MMAE data is limited.
In Vivo Efficacy (Tumor Growth Inhibition)
In vivo efficacy is a critical measure of an ADC's anti-tumor activity in a living organism, typically evaluated in xenograft mouse models.[9]
| ADC Configuration | Linker Type | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |
| ICAM1-MMAE | Cleavable | HuCCT1 Xenograft | 5 mg/kg | 62% | [10] |
| Anti-HER2-silyl ether-MMAE | Cleavable (acid-labile) | BT-474 Xenograft | 5 mg/kg (weekly) | 93.6% | [5] |
| Polatuzumab vedotin (anti-CD79b-vc-MMAE) | Cleavable (vc) | Lymphoma Xenograft | 1-3 mg/kg | Significant survival benefit | [11] |
| Trastuzumab-mc-DM1 (Kadcyla®)* | Non-cleavable (mc) | JIMT-1 Breast Cancer | (Not specified) | Superior to lower DAR conjugates | [9] |
Note: Data for a non-cleavable DM1 ADC is included as a well-established example of a non-cleavable ADC's in vivo efficacy.
Plasma Stability
Plasma stability is a crucial pharmacokinetic parameter that influences the therapeutic window of an ADC. Higher stability generally leads to reduced off-target toxicity.[4]
| ADC Configuration | Linker Type | Species | Half-life (t½) | Reference |
| Silyl ether-MMAE conjugate | Cleavable (acid-labile) | Human plasma | > 7 days | [12] |
| Val-Cit-MMAE conjugate | Cleavable (vc) | (General) | ~3-5 days | [1] |
| Cys-linker-MMAE conjugate | Non-cleavable | Mouse plasma | Highly stable | [6] |
| Thioether-DM1 conjugate (T-DM1) | Non-cleavable | Rat | 10.4 days | [12] |
Signaling Pathways and Experimental Workflows
To understand the differential effects of ADCs with cleavable and non-cleavable linkers, it is essential to visualize their distinct mechanisms of action and the experimental workflows used to assess their performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable MMAE ADCs. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[2]
Bystander Killing Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for identification.
-
Co-Culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures with a concentration of the ADC that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable and dead fluorescent antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to that in the monoculture to determine the extent of bystander killing.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the ADCs, typically via intravenous injection.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control. Survival curves can also be generated. At the end of the study, tumors can be excised and weighed.[9]
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of premature payload release in plasma.
-
Incubation: Incubate the ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation: At each time point, isolate the ADC from the plasma, often using affinity capture methods (e.g., protein A/G beads).
-
Analysis:
-
Intact ADC: Analyze the captured ADC using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
Free Payload: Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated MMAE.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable MMAE ADC is a critical, context-dependent decision. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[2][3] However, this can come at the cost of lower plasma stability and a potentially narrower therapeutic window.[1] Non-cleavable linkers generally provide superior plasma stability, leading to a wider therapeutic window and a better safety profile, making them well-suited for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[3][4] A thorough understanding of the target antigen biology, tumor microenvironment, and the desired therapeutic index is essential for selecting the optimal linker strategy to maximize the clinical potential of an MMAE ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Biodistribution of Antibody-Drug Conjugates: Focus on Val-Cit-PAB-MMAE Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biodistribution and performance of Antibody-Drug Conjugates (ADCs) featuring the widely used valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (Val-Cit-PAB-MMAE) linker-payload system. While direct in vivo biodistribution data for ADCs utilizing the specific endo-BCN-PEG4 conjugation chemistry with this system is not extensively published, this guide will contextualize its role and compare the foundational Val-Cit-PAB-MMAE platform against other common cleavable linker technologies. All data is supported by available experimental findings to inform rational ADC design.
Introduction to the endo-BCN-PEG4-Val-Cit-PAB-MMAE System
The this compound drug-linker represents a sophisticated assembly of components designed for precise and efficient ADC development:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne used for copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC). This allows for site-specific conjugation of the linker-payload to an azide-modified antibody, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving stability.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2] This ensures that the payload is released preferentially inside the target cancer cell.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active payload.
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Its high potency makes it a common payload for ADCs.
Mechanism of Action: A Cellular Journey
The efficacy of a Val-Cit-PAB-MMAE ADC is contingent on a sequence of events, from systemic circulation to intracellular payload release.
References
A Comparative Guide to the Efficacy of Cytotoxic Payloads with Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of various cytotoxic payloads conjugated to antibodies via the widely-used valine-citrulline (Val-Cit) linker. The Val-Cit linker is prized for its stability in circulation and its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated within the tumor microenvironment. This targeted release mechanism is designed to unleash the potent payload within cancer cells, thereby minimizing off-target toxicity.[] This document aims to equip researchers with the necessary data to make informed decisions in the design and development of next-generation Antibody-Drug Conjugates (ADCs).
Data Presentation: Comparative Efficacy of Val-Cit ADC Payloads
The selection of a cytotoxic payload is a critical determinant of an ADC's therapeutic index, influencing its potency, bystander effect, and overall efficacy. The following tables summarize the in vitro and in vivo performance of common payloads used with Val-Cit linkers. It is important to note that direct comparisons of absolute values across different studies should be made with caution, as the specific antibody, drug-to-antibody ratio (DAR), target antigen expression levels, and experimental conditions can significantly influence the observed efficacy.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an ADC in vitro. The data below is compiled from various studies to highlight the general potency range of different payload classes when conjugated via a Val-Cit linker.
| Payload | Mechanism of Action | Cancer Cell Line | IC50 (nM) | Reference |
| MMAE | Microtubule Inhibitor | JIMT-1 (MDR1-) | 0.060 | [2] |
| MMAF | Microtubule Inhibitor | JIMT-1 (MDR1-) | 0.213 | [2] |
| MMAE | Microtubule Inhibitor | JIMT-1 (MDR1+) | >2000 ng/mL | [2] |
| MMAF | Microtubule Inhibitor | JIMT-1 (MDR1+) | 0.8 ng/mL | [2] |
| MMAE | Microtubule Inhibitor | DoHH2 (NHL) | 0.02 µg/mL | [3] |
| MMAE | Microtubule Inhibitor | Granta 519 (NHL) | ~0.1 µg/mL | [3] |
| MMAE | Microtubule Inhibitor | BxPC-3 (Pancreatic) | 0.97 | [4] |
| MMAE | Microtubule Inhibitor | PSN-1 (Pancreatic) | 0.99 | [4] |
| MMAE | Microtubule Inhibitor | Capan-1 (Pancreatic) | 1.10 | [4] |
| MMAE | Microtubule Inhibitor | Panc-1 (Pancreatic) | 1.16 | [4] |
Note: MDR1+ indicates a multi-drug resistant cell line. The significantly lower efficacy of the MMAE-based ADC in this cell line compared to the MMAF-based ADC suggests that MMAF may be a more suitable payload for tumors with acquired drug resistance.[2]
In Vivo Efficacy: Tumor Growth Inhibition
The following table summarizes the in vivo anti-tumor activity of different Val-Cit-payload ADCs in xenograft models. Tumor growth inhibition (TGI) is a primary endpoint for assessing the efficacy of an ADC in a preclinical setting.
| Payload | Target Antigen | Tumor Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| MMAE | CD22 | DoHH2 (NHL) | ICR-SCID Mice | 7.5 mg/kg, single dose | Complete, durable tumor remission in all mice. | [3] |
| MMAE | CD22 | Granta 519 (NHL) | ICR-SCID Mice | 7.5 mg/kg, single dose | Complete, durable tumor remission in 9 out of 10 mice. | [3] |
| MMAE | CD22 | Ramos (NHL) | Nude Mice | ~6.5 mg/kg, i.v. | Significant tumor growth inhibition. | [5] |
| MMAF | CD22 | Ramos (NHL) | Nude Mice | ~7.0 mg/kg, i.v. | Significant tumor growth inhibition. | [5] |
| PBD | CD22 | NHL Xenograft | Mouse | Not Specified | Similar activity to Val-Cit-MMAE ADC but with a higher MTD. | [6] |
Experimental Protocols
Accurate and reproducible assessment of ADC efficacy is fundamental to preclinical development. Below are detailed methodologies for key experiments used to evaluate ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 value of an ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium.[7]
-
Include wells for blank (medium only), untreated control (cells only), and ADC-treated groups.
-
Incubate the plates at 37°C with 5% CO2 overnight to allow for cell attachment.[7]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Add 50 µL of the diluted ADC or control antibody to the respective wells. For untreated control and blank wells, add 50 µL of fresh medium.[7]
-
Incubate the plates at 37°C for a period of 48-144 hours, depending on the cell line's doubling time and the ADC's mechanism of action.[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plates at 37°C for 1-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
In Vivo Efficacy Study (Xenograft Mouse Model)
This protocol provides a general framework for assessing the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, Nude)
-
Human tumor cell line expressing the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.[8]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups, ensuring a similar average tumor volume across all groups.[9]
-
-
ADC Administration:
-
Administer the ADC, vehicle control, and other controls via the desired route (e.g., intravenous injection) at the specified dosing regimen.[8]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice at least twice a week as an indicator of toxicity.[9]
-
Observe the animals for any other signs of toxicity.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.[8]
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.[8]
-
Mandatory Visualization
ADC Mechanism of Action
Caption: General mechanism of action for a Val-Cit linker-based ADC.
Signaling Pathways of Common Payloads
Caption: Signaling pathway for microtubule inhibitor payloads like MMAE and MMAF.
References
- 2. benchchem.com [benchchem.com]
- 3. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Bystander Effect: A Comparative Guide to Cross-Reactivity and Off-Target Effects of Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the intricate balance between potent on-target efficacy and minimal off-target toxicity is a paramount challenge in the development of antibody-drug conjugates (ADCs). The Val-Cit-PAB-MMAE linker-payload system, a widely adopted platform, offers significant therapeutic advantages, primarily through its capacity to induce a "bystander effect." However, the very mechanism that enhances its anti-tumor activity also presents a risk of off-target toxicities. This guide provides an objective comparison of the Val-Cit-PAB-MMAE system with alternative ADC technologies, supported by experimental data and detailed methodologies to inform the selection of optimal ADC design strategies.
The Valine-Citrulline (Val-Cit) dipeptide linker, in conjunction with the p-aminobenzyl alcohol (PAB) self-immolative spacer and the potent microtubule inhibitor Monomethyl Auristatin E (MMAE), forms a cornerstone of modern ADC development.[1][][3] The cornerstone of this system's efficacy lies in its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][4] Upon internalization of the ADC into the target cancer cell, these enzymes cleave the Val-Cit linker, initiating a cascade that releases the highly membrane-permeable MMAE payload.[1][5] This permeability allows MMAE to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.[1][6][7] While this effect is crucial for treating heterogeneous tumors, it also poses a risk of damage to healthy tissues if the payload is prematurely released into circulation or if the ADC is taken up non-specifically by healthy cells.[8][9][10]
Mechanisms of Off-Target Toxicity
The off-target toxicity of Val-Cit-PAB-MMAE ADCs is primarily driven by two key factors:
-
Premature Payload Release: The Val-Cit linker, while designed for lysosomal cleavage, can exhibit some instability in systemic circulation, leading to the premature release of MMAE.[10][11] This can be caused by circulating proteases, such as neutrophil elastase.[10] The released, highly potent MMAE can then indiscriminately affect healthy, rapidly dividing cells, leading to common off-target toxicities like neutropenia, anemia, and peripheral neuropathy.[8]
-
Non-Specific Uptake: ADCs can be taken up by healthy cells through mechanisms independent of target antigen binding. This can occur via Fc gamma receptors (FcγRs) on immune cells or the mannose receptor on liver sinusoidal endothelial cells.[8][10][12] This non-specific internalization can lead to the release of MMAE within healthy cells, causing tissue damage.[8]
Comparative Analysis of Linker-Payload Technologies
The choice of both the linker and the payload significantly influences the therapeutic index of an ADC. The following tables provide a comparative overview of Val-Cit-PAB-MMAE with other commonly used linker-payload systems.
Table 1: Comparison of Cleavable Linker Technologies
| Linker Type | Cleavage Mechanism | Plasma Stability | Bystander Effect Potential | Key Advantages | Key Disadvantages |
| Val-Cit (Dipeptide) | Protease (e.g., Cathepsin B) | Moderate to High | High (with permeable payloads) | Well-validated, potent bystander effect.[1][5] | Susceptible to premature cleavage by other proteases.[10] |
| Val-Ala (Dipeptide) | Protease (e.g., Cathepsin B) | Higher than Val-Cit | High (with permeable payloads) | May show less aggregation at high Drug-to-Antibody Ratios (DAR) compared to Val-Cit.[13][] | Still susceptible to protease-mediated cleavage. |
| Disulfide | Reduction (e.g., Glutathione) | Moderate | High (with permeable payloads) | Utilizes the reducing environment of the cell.[1][15] | Potential for premature cleavage in circulation. |
| Hydrazone | Acid Hydrolysis (low pH) | Lower | High (with permeable payloads) | pH-dependent release in endosomes/lysosomes.[1][15] | Prone to hydrolysis and instability in systemic circulation.[11] |
| β-Glucuronide | β-glucuronidase | High | High (with permeable payloads) | Exploits enzyme overexpressed in some tumors.[15] | Enzyme expression can be heterogeneous. |
| Non-Cleavable | Proteolytic Degradation | High | Low to None | High plasma stability, reduced off-target toxicity.[11][16] | Lower efficacy, no bystander effect.[11] |
Table 2: Comparison of Cytotoxic Payloads
| Payload | Mechanism of Action | Cell Permeability | Bystander Effect | Common Off-Target Toxicities |
| MMAE (Auristatin) | Microtubule Inhibitor | High | Potent | Neutropenia, peripheral neuropathy, anemia.[8][17] |
| MMAF (Auristatin) | Microtubule Inhibitor | Low (charged) | Minimal to None | Ocular toxicity.[5][8] |
| DM1 (Maytansinoid) | Microtubule Inhibitor | Moderate | Moderate | Thrombocytopenia, hepatotoxicity.[8][18] |
| DM4 (Maytansinoid) | Microtubule Inhibitor | Moderate | Moderate | Similar to DM1.[5] |
| PBDs (Pyrrolobenzodiazepines) | DNA Cross-linking Agent | High | Potent | Hematological toxicities, potential for delayed toxicity.[5] |
| Exatecan (Topoisomerase I Inhibitor) | Topoisomerase I Inhibitor | High | Potent | Hematological and gastrointestinal toxicities.[19] |
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Mechanism of action and bystander effect of a Val-Cit-PAB-MMAE ADC.
Caption: Key pathways contributing to the off-target toxicity of Val-Cit-PAB-MMAE ADCs.
Caption: A typical experimental workflow for the evaluation of ADC off-target toxicity.
Detailed Experimental Protocols
A rigorous and standardized evaluation of ADC properties is crucial for accurate comparison and selection. The following are outlines of key experimental protocols.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[1]
-
Quantify the amount of intact ADC using methods like ELISA, which can specifically detect the conjugated antibody.[11]
-
Alternatively, quantify the released payload using LC-MS/MS after protein precipitation and extraction.
-
Plot the percentage of intact ADC or the concentration of free payload over time to determine the ADC's plasma half-life.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target-positive and target-negative cell lines.
Methodology:
-
Seed target-positive and target-negative cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate for a duration relevant to the payload's mechanism of action (typically 72-120 hours).[19]
-
Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).[11][20]
-
Calculate the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against ADC concentration.
Protocol 3: In Vitro Bystander Effect Assay
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive target cells with antigen-negative bystander cells. The bystander cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification.[11][20]
-
Treat the co-culture with serial dilutions of the ADC and control ADCs (e.g., an ADC with a non-permeable payload like MMAF).
-
Incubate for 72-96 hours.
-
Use high-content imaging or flow cytometry to quantify the viability of both the target and bystander cell populations.
-
A significant reduction in the viability of the fluorescently labeled bystander cells indicates a potent bystander effect.[11]
Conclusion
The Val-Cit-PAB-MMAE linker-payload system remains a powerful tool in the ADC armamentarium, offering a potent bystander effect that is critical for addressing tumor heterogeneity. However, a thorough understanding of its potential for off-target toxicity is essential for the development of safe and effective therapies. By carefully considering the interplay between the linker, payload, and target biology, and by employing rigorous in vitro and in vivo evaluation methodologies, researchers can optimize ADC design to maximize the therapeutic window. The exploration of alternative linker technologies, such as more stable dipeptides or non-cleavable linkers, and payloads with different physicochemical properties, will continue to drive the development of next-generation ADCs with improved safety profiles and enhanced clinical benefit.
References
- 1. benchchem.com [benchchem.com]
- 3. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 4. A General ADC Linker - vcMMAE [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 15. njbio.com [njbio.com]
- 16. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like endo-BCN-PEG4-Val-Cit-PAB-MMAE, an antibody-drug conjugate (ADC) linker-payload, is of paramount importance. This document provides essential, step-by-step guidance for its proper disposal, ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are based on the hazardous nature of the cytotoxic payload, Monomethyl Auristatin E (MMAE).
Immediate Safety and Handling Precautions
Due to the highly potent nature of the MMAE component, this compound should be handled with extreme caution. Assume the entire molecule is as hazardous as its most toxic component.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Two pairs of nitrile gloves
-
A lab coat
-
Safety goggles
Ventilation: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Spill Management: In case of a spill, utilize a cytotoxic spill kit. Absorb the spill with an inert material like diatomite or universal binders.[1] Do not use combustible materials such as paper towels. The contaminated cleanup material must be disposed of as hazardous cytotoxic waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed.[2] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled.[2] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects.[2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Plan
The recommended method for the disposal of this compound is to manage it as a cytotoxic chemical waste stream through your institution's EHS program. Under no circumstances should this compound or solutions containing it be disposed of down the drain.
-
Waste Identification and Segregation:
-
Designate a clean, chemically compatible, and sealable container specifically for this compound waste.
-
Clearly label the container as "Cytotoxic Hazardous Waste: this compound" and include the full chemical name.
-
This waste stream should be kept separate from other chemical wastes to prevent unintended reactions.
-
-
Collection of Waste:
-
Solid Waste: Place unused or expired solid compound directly into the designated waste container. All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, pipette tips, absorbent pads) must also be disposed of in this container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and leak-proof cytotoxic liquid waste container.[3]
-
Sharps: Any needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[3]
-
-
Decontamination of Reusable Equipment:
-
All non-disposable equipment, such as glassware and spatulas, must be decontaminated after use.
-
A common procedure involves soaking the equipment in a deactivating solution (e.g., a sodium hypochlorite (B82951) solution) followed by a thorough rinsing with water.[3] The rinsate should be collected as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed waste containers in a secure, designated area within the laboratory while awaiting pickup. This area should be clearly marked and away from general laboratory traffic.
-
-
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The generally accepted method for the final destruction of potent cytotoxic compounds is high-temperature incineration.[1]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of the antibody-drug conjugate (ADC) linker payload, endo-BCN-PEG4-Val-Cit-PAB-MMAE. Due to the highly potent nature of the monomethyl auristatin E (MMAE) component, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Understanding the Hazard
This compound is a complex molecule used in the development of ADCs. The MMAE payload is a potent cytotoxic agent designed to kill cancer cells.[1] Occupational exposure to such compounds, even in minute quantities, can pose significant health risks, including skin and eye irritation, and potential long-term carcinogenic, mutagenic, or teratogenic effects.[2] Therefore, it must be handled with the highest level of caution, similar to other highly potent active pharmaceutical ingredients (HPAPIs).[3][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against exposure.[5][6] All personnel handling this compound must use the following PPE. All PPE should be disposed of as cytotoxic waste after a single use.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption.[7] The outer glove should be changed immediately upon suspected contamination. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from accidental splashes and contamination.[6] |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes of liquids or airborne particles.[6][7] |
| Respiratory Protection | A surgical mask is required at a minimum. For handling powders or creating aerosols, a respirator (e.g., N95) is recommended. | Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound.[6] |
| Additional Protection | Disposable shoe covers and cap. | Prevents the spread of contamination outside of the designated handling area.[7] |
Handling Procedures
All handling of this compound, especially when in powdered form or during initial dissolution, should be conducted within a certified biological safety cabinet (BSC) or a containment isolator to minimize exposure risk.[7][8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the BSC or isolator by covering the surface with a disposable, absorbent, plastic-backed liner.
-
Weighing and Reconstitution:
-
If handling the solid compound, perform these tasks within the containment of a BSC or isolator to prevent inhalation of airborne particles.[4][9]
-
Use dedicated equipment (spatulas, weigh boats, etc.) that can be decontaminated or disposed of as cytotoxic waste.
-
When reconstituting the compound, add the solvent slowly and carefully to avoid splashing. The compound is soluble in DMSO and DMF.[10]
-
-
Use in Experiments:
-
All subsequent experimental steps involving the handling of the reconstituted compound should be performed with the same level of precaution.
-
Avoid generating aerosols.
-
-
Decontamination:
-
Following the completion of work, decontaminate all surfaces and non-disposable equipment. A common method involves wiping down surfaces with alcohol.[11]
-
All disposable materials used during the handling process (e.g., pipette tips, tubes, absorbent liners) must be disposed of as cytotoxic waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the contamination.[2]
-
Alert Personnel: Immediately alert others in the vicinity and restrict access to the affected area.
-
Don Appropriate PPE: If not already wearing it, don the full recommended PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill:
-
For liquid spills, cover with an absorbent material from a cytotoxic spill kit.
-
For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
-
Clean the Area:
-
Carefully collect all contaminated materials using scoops or other tools from the spill kit and place them into a designated cytotoxic waste container.
-
Decontaminate the spill area thoroughly, starting from the outer edge and working inwards.
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the institutional Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with the compound, including unused product, empty vials, contaminated PPE, and cleaning materials, must be segregated as cytotoxic waste.[11] Do not mix this waste with other chemical or biological waste streams.[11]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Final Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program.[11] The standard method for the final destruction of cytotoxic compounds is high-temperature incineration.[11] Contact your EHS department to schedule waste pickup.
Experimental Workflow and Safety Diagram
The following diagram outlines the essential workflow for handling this compound, emphasizing critical safety and disposal steps.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. dam.lonza.com [dam.lonza.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
